Product packaging for 5-Bromo-N2-methylpyridine-2,3-diamine(Cat. No.:CAS No. 89415-54-3)

5-Bromo-N2-methylpyridine-2,3-diamine

Cat. No.: B1283442
CAS No.: 89415-54-3
M. Wt: 202.05 g/mol
InChI Key: BKWVCWSASGSHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-N2-methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrN3 B1283442 5-Bromo-N2-methylpyridine-2,3-diamine CAS No. 89415-54-3

Properties

IUPAC Name

5-bromo-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVCWSASGSHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-Bromo-N2-methylpyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-N2-methylpyridine-2,3-diamine, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The guide details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a four-step process commencing with the commercially available 2-aminopyridine. The proposed pathway involves an initial bromination, followed by nitration, reduction of the nitro group, and a final selective N-methylation. This route leverages well-established reactions in pyridine chemistry to construct the target molecule.

Synthetic_Workflow 2-Aminopyridine 2-Aminopyridine Step1 Bromination 2-Aminopyridine->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 2-Amino-5-bromo-3-nitropyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 5-Bromopyridine-2,3-diamine Step3->Intermediate3 Step4 Selective N-methylation Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed four-step synthesis of this compound.

Physicochemical and Reaction Data

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
2-AminopyridineC₅H₆N₂94.12Solid58-60
2-Amino-5-bromopyridineC₅H₅BrN₂173.01Solid132-135[1]
2-Amino-5-bromo-3-nitropyridineC₅H₄BrN₃O₂218.01[2]Yellow Solid[3]202-204[1]
5-Bromopyridine-2,3-diamineC₅H₆BrN₃188.03[4]SolidNot Reported
This compoundC₆H₈BrN₃202.05Solid (Predicted)Not Reported

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1BrominationPhenyltrimethylammonium tribromideChloroform75-78[5]
2NitrationConc. HNO₃, Conc. H₂SO₄-78[1]
3ReductionReduced Iron, HClEthanol/Water75-85[1]
4N-methylationMethyl iodide, BaseAcetonitrile (Proposed)Not Reported

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

Reaction:

Step1_Bromination 2-Aminopyridine 2-Aminopyridine Product 2-Amino-5-bromopyridine 2-Aminopyridine->Product + Phenyltrimethylammonium tribromide _____________________ Chloroform, 25-30°C, 2h Step2_Nitration 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Product 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->Product + Conc. HNO₃ _____________________ Conc. H₂SO₄, 0-5°C Step3_Reduction 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine Product 5-Bromopyridine-2,3-diamine 2-Amino-5-bromo-3-nitropyridine->Product + Reduced Iron, HCl _____________________ Ethanol/Water, Heat Step4_N-methylation 5-Bromopyridine-2,3-diamine 5-Bromopyridine-2,3-diamine Product This compound 5-Bromopyridine-2,3-diamine->Product + Methyl iodide _____________________ Base, Acetonitrile

References

An In-depth Technical Guide to 5-Bromo-N2-methylpyridine-2,3-diamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N2-methylpyridine-2,3-diamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and vicinal diamine functionalities ready for heterocycle formation, position it as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and explores its utility in the development of biologically active compounds, particularly as a precursor to imidazo[4,5-b]pyridines.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValue
CAS Number 89415-54-3
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Appearance Off-white to gray solid
Melting Point 126 °C[1]
Boiling Point (Predicted) 328.4±42.0 °C[1]
Density (Predicted) 1.675±0.06 g/cm³[1]
pKa (Predicted) 5.31±0.10[1]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a nitropyridine intermediate followed by its reduction.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of (5-Bromo-3-nitro-pyridin-2-yl)-methyl-amine cluster_1 Step 2: Reduction to Final Product start Starting Material: 5-Bromo-2-chloro-3-nitropyridine reagent1 Methylamine start->reagent1 Reaction product1 Intermediate: (5-Bromo-3-nitro-pyridin-2-yl)-methyl-amine reagent1->product1 reagent2 Iron Powder in Acetic Acid/Water product1->reagent2 Reduction product2 Final Product: This compound reagent2->product2

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (5-Bromo-3-nitro-pyridin-2-yl)-methyl-amine from 5-Bromo-2-chloro-3-nitropyridine

Step 2: Synthesis of this compound via Reduction [1]

  • Dissolution: The crude (5-Bromo-3-nitro-pyridin-2-yl)-methyl-amine is dissolved in a solvent mixture of acetic acid (10 mL) and water (2.5 mL).

  • Addition of Reducing Agent: Iron powder (445 mg, 7.97 mmol) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for 40 minutes.

  • Workup: The reaction mixture is slowly poured into a 5N NaOH solution (40 mL). The resulting suspension is cooled in an ice-water bath.

  • Filtration: The suspension is filtered through a pad of diatomaceous earth (Celite). The Celite pad is washed with distilled water, ethyl acetate, and a 10:1 mixture of dichloromethane/methanol.

  • Extraction: The phases of the filtrate are separated, and the aqueous phase is extracted with a 10:1 mixture of dichloromethane/methanol.

  • Purification and Isolation: The solution is filtered again through a Celite pad, which is then washed with methanol. The organic extracts and methanol washings are combined, concentrated, and dried under high vacuum at approximately 60 °C to yield the final product.

  • Characterization: The product can be confirmed by liquid chromatography-mass spectrometry (LCMS), with expected mass-to-charge ratios (m/z) of 202 and 204 for the [M+H]⁺ peaks, corresponding to the bromine isotopes.[1]

Applications in Drug Discovery: A Precursor to Biologically Active Molecules

While specific biological activities for this compound are not extensively documented, its primary value lies in its role as a versatile intermediate for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. These scaffolds are present in numerous compounds with a wide range of biological activities.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The vicinal diamine groups of this compound can be readily cyclized with various reagents to form the imidazole ring of the imidazo[4,5-b]pyridine core.

Workflow for the Synthesis of a 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Derivative

G cluster_0 Cyclization Reaction cluster_1 Potential Biological Activity start This compound reagent Carboxylic Acid Derivative (e.g., Benzaldehyde) start->reagent Condensation product 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine reagent->product activity Antiproliferative, Antibacterial, Antiviral Activity product->activity Leads to

Caption: Synthesis of a biologically active imidazo[4,5-b]pyridine derivative.

Biological Significance of Imidazo[4,5-b]pyridine Derivatives

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a range of biological activities:

  • Antiproliferative Activity: Certain substituted imidazo[4,5-b]pyridines have shown potent effects against various human cancer cell lines.[2]

  • Antibacterial and Antiviral Activity: Some bromo-substituted derivatives have exhibited selective activity against bacteria and viruses, such as the respiratory syncytial virus (RSV).[2]

  • Kinase Inhibition: The pyridine and imidazopyridine scaffolds are well-established cores for the development of kinase inhibitors.[3][4] Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.

Conceptual Signaling Pathway: Kinase Inhibition

The derivatives synthesized from this compound can be designed to target specific kinases involved in disease-related signaling pathways. The following diagram illustrates the general mechanism of action for a kinase inhibitor.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by a Drug Molecule Kinase Kinase ATP ATP Kinase->ATP Binds Inhibitor Kinase Inhibitor (e.g., Imidazo[4,5-b]pyridine derivative) Kinase->Inhibitor Binds Substrate Substrate Protein ATP->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse Leads to BlockedKinase Inactive Kinase Inhibitor->BlockedKinase Blocks ATP Binding Site NoResponse No Cellular Response BlockedKinase->NoResponse Prevents Phosphorylation

Caption: General mechanism of kinase inhibition by a drug molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. While the compound itself may not possess inherent biological activity, its strategic importance as a precursor for the synthesis of pharmacologically active fused heterocyclic systems, such as imidazo[4,5-b]pyridines, is well-established. The detailed synthetic protocols and an understanding of its chemical properties provided in this guide are intended to facilitate its use in the development of novel therapeutic agents, particularly in the area of kinase inhibition and anticancer research. Further exploration of the derivatives of this compound is likely to yield new and potent drug candidates.

References

Spectroscopic Characterization of 5-Bromo-N2-methylpyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-N2-methylpyridine-2,3-diamine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally analogous compounds to predict and outline the expected spectroscopic properties. Detailed experimental protocols for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are provided to facilitate the analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. This comparative approach allows for a more informed interpretation of experimental results.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound and Analogs

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound (Predicted) CDCl₃Pyridine-H: ~7.5-8.5 (2H, m), NH₂: broad s, NH: broad s, CH₃: ~2.8-3.2 (3H, s)C-Br: ~110-120, C-NH₂: ~140-150, C-NHCH₃: ~150-160, Pyridine-C: ~120-145, CH₃: ~25-35
5-Bromo-2-methylpyridin-3-amineCDCl₃Pyridine-H: 7.8 (s, 1H), 7.38 (s, 1H), CH₃: 2.6 (s, 3H)[1]Not explicitly provided for this isomer combination.
N-[5-Bromo-2-methylpyridine-3-yl]acetamideCDCl₃ + CD₃ODPyridine-H: 7.8 (s, 1H), 7.38 (s, 1H), CH₃ (ring): 2.6 (s, 3H), CH₃ (acetyl): 2.45 (s, 3H)[1]169.1, 150.0, 147.2, 127.9, 112.3, 24.1, 16.5[1]
5-Bromopyridine-2,3-diamineNot specifiedNot availableSpectra available but peaks not assigned[2]

Table 2: Predicted Mass Spectrometry and Infrared Spectroscopy Data

CompoundIonization ModeMass-to-Charge Ratio (m/z)Key IR Absorptions (cm⁻¹)
This compound (Predicted) ESI+[M+H]⁺ ≈ 202.0/204.0 (due to Br isotopes)N-H stretching: 3200-3500, C-H stretching: 2850-3000, C=C/C=N stretching: 1550-1650, C-N stretching: 1250-1350, C-Br stretching: 500-650
N-[5-Bromo-2-methylpyridine-3-yl]acetamideEI[M+H]⁺ = 229, [M-CH₃]⁺ = 207, [M-Br]⁺ = 150[1]Not available
5-Bromopyridine-2,3-diamineGC-MSTop Peak m/z = 187[2]KBr WAFER and ATR-IR spectra available[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Electrospray Ionization (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-20 psi.

  • High-Resolution Mass Spectrometry (HRMS):

    • For accurate mass measurement and elemental composition determination, perform HRMS analysis using a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the confirmation of the molecular formula.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR-IR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

  • KBr Pellet Method:

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the relationship between spectroscopic data and the molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of 5-Bromo-N2- methylpyridine-2,3-diamine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms ir IR Spectroscopy (ATR or KBr) purification->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment logical_relationship cluster_compound This compound cluster_techniques Spectroscopic Techniques cluster_data Interpreted Data compound Structure C₆H₈BrN₃ nmr NMR (Connectivity) compound->nmr ms MS (Molecular Weight) compound->ms ir IR (Functional Groups) compound->ir nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ms_data Molecular Ion Peak Isotopic Pattern ms->ms_data ir_data Vibrational Frequencies ir->ir_data

References

An In-depth Technical Guide to 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-N2-methylpyridine-2,3-diamine, a key heterocyclic building block in the field of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on its utility in the creation of diverse molecular libraries for high-throughput screening.

Chemical and Physical Properties

This compound is a substituted pyridinediamine that serves as a versatile intermediate in organic synthesis. The presence of amino groups, a methylamino group, and a bromine atom on the pyridine ring provides multiple reactive sites for further chemical transformations.

PropertyValueReference
CAS Number 89415-54-3[1]
Molecular Formula C₆H₈BrN₃[1][2]
Molecular Weight 202.05 g/mol [1][2]
Appearance Solid (predicted)[2]
Purity Typically available at 95% or higher[2]
InChI 1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10)[2]
InChI Key BKWVCWSASGSHSS-UHFFFAOYSA-N[2]
Synonyms 5-bromo-N2-methylpyridin-2,3-diamine, 3-amino-5-bromo-2-methylamino-pyridine[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial synthesis of 5-bromopyridine-2,3-diamine, followed by a selective N-methylation.

A common strategy begins with 2-aminopyridine, which undergoes bromination and nitration to introduce the required substituents. The nitro group is then reduced to an amine, yielding the key intermediate, 5-bromopyridine-2,3-diamine. The final step would be a selective methylation of the 2-amino group.[3]

SynthesisWorkflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (Br₂, Acetic Acid) C 2-Amino-5-bromo-3-nitropyridine B->C Nitration (HNO₃, H₂SO₄) D 5-Bromopyridine-2,3-diamine C->D Reduction (e.g., Fe, EtOH/H₂O) E 5-Bromo-N2-methylpyridine- 2,3-diamine D->E Selective N-Methylation

Proposed synthetic workflow for this compound.

The following protocol is based on established procedures for the synthesis of the key intermediate, 2,3-diamino-5-bromopyridine.[4]

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • Brominate 2-aminopyridine using bromine in acetic acid to yield 2-amino-5-bromopyridine.[3]

  • Nitrate the resulting 2-amino-5-bromopyridine with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, affording 2-amino-5-bromo-3-nitropyridine.[3][4]

Step 2: Reduction to 2,3-Diamino-5-bromopyridine

  • Charge a flask equipped with a reflux condenser with 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid (0.5 ml).[4]

  • Heat the mixture on a steam bath for 1 hour.[4]

  • After the reaction, filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.[4]

  • Evaporate the combined filtrate and washings to dryness. Recrystallize the dark residue from water to obtain 2,3-diamino-5-bromopyridine.[4]

The final step, selective N-methylation to yield the target compound, would require further optimization to ensure methylation occurs preferentially at the N2 position.

Applications in Medicinal Chemistry and Drug Development

The strategic placement of reactive functional groups makes this compound a highly valuable scaffold for building complex molecules with potential therapeutic applications.

The adjacent diamine functionality is a key feature, allowing for the construction of fused heterocyclic systems. By reacting with appropriate reagents, it can lead to the formation of:

  • Imidazo[4,5-b]pyridines

  • Pyrido[2,3-b]pyrazines

These fused ring systems are prevalent in many biologically active molecules, including anticancer and antiviral agents.[3]

The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, in particular, is a powerful tool for synthesizing biaryl compounds. A related compound, 5-bromo-2-methylpyridin-3-amine, has been successfully used in palladium-catalyzed Suzuki reactions to create novel pyridine derivatives with potential anti-thrombolytic and anti-bacterial activities.[3][5]

SuzukiCoupling cluster_reactants Reactants cluster_products Products A 5-Bromo-N2-methyl- pyridine-2,3-diamine catalyst Pd(PPh₃)₄ K₃PO₄, Solvent A->catalyst B Arylboronic Acid (R-B(OH)₂) B->catalyst C 5-Aryl-N2-methyl- pyridine-2,3-diamine D Byproducts catalyst->C catalyst->D

References

In-Depth Technical Guide: 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N2-methylpyridine-2,3-diamine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the influence of the bromine substituent on the molecule's electronic properties, reactivity, and potential for biological activity. This guide provides a summary of the known properties of this compound, a proposed synthetic route, and an overview of the potential applications based on related structures.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position, an amino group at the 3-position, and a methylamino group at the 2-position.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C6H8BrN3[1]
Molecular Weight 202.05 g/mol [1]
CAS Number 89415-54-3[1]
InChI Key BKWVCWSASGSHSS-UHFFFAOYSA-N[1]
Appearance Solid (predicted)[1]
Purity (Typical) ≥95% (as commercially available)[1]

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-established synthesis of the precursor, 5-bromopyridine-2,3-diamine, and common N-methylation techniques.

The proposed pathway involves a three-step process starting from 2-aminopyridine:

  • Bromination: Electrophilic bromination of 2-aminopyridine.

  • Nitration: Nitration of the resulting 2-amino-5-bromopyridine.

  • Reduction: Reduction of the nitro group to an amino group to yield 5-bromopyridine-2,3-diamine.

  • Selective N-methylation: Introduction of a methyl group at the 2-amino position.

G cluster_0 Proposed Synthetic Workflow for this compound A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D 5-Bromopyridine-2,3-diamine C->D Reduction (e.g., Fe/HCl or H2/Pd-C) E This compound D->E Selective N-methylation (e.g., CH3I, base)

Proposed synthesis of this compound.

Experimental Protocols (Proposed)

The following are proposed, not directly cited, experimental protocols based on general organic synthesis principles and procedures for analogous compounds.

Synthesis of 5-Bromopyridine-2,3-diamine (Precursor)

This procedure is adapted from established methods for the synthesis of substituted diaminopyridines.

  • Bromination of 2-Aminopyridine: Dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid. Add a solution of bromine in acetic acid dropwise at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to stir at room temperature. The product, 2-amino-5-bromopyridine, can be isolated by neutralization and filtration.

  • Nitration of 2-Amino-5-bromopyridine: Add 2-amino-5-bromopyridine portion-wise to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C). After the addition, the reaction mixture is carefully warmed and then poured onto ice. The precipitated 2-amino-5-bromo-3-nitropyridine is collected by filtration.

  • Reduction of 2-Amino-5-bromo-3-nitropyridine: Suspend 2-amino-5-bromo-3-nitropyridine in a suitable solvent like ethanol. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, and heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered hot, and the solvent is evaporated to yield 5-bromopyridine-2,3-diamine.

Selective N-methylation of 5-Bromopyridine-2,3-diamine

Selective methylation of one amino group in the presence of another can be challenging and may require protecting group strategies for optimal results. A possible direct approach could involve:

  • Dissolve 5-bromopyridine-2,3-diamine in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, for example, sodium hydride (NaH), to deprotonate the more acidic amino group. The 2-amino group is generally more nucleophilic in diaminopyridines.

  • Add one equivalent of a methylating agent, such as methyl iodide (CH3I), at a controlled temperature.

  • The reaction would need to be carefully monitored to minimize di-methylation and methylation at the less reactive 3-amino position.

  • Purification would likely involve column chromatography to isolate the desired this compound.

Potential Applications and Biological Activity Context

Direct studies on the biological activity of this compound are not prevalent in the public domain. However, the structural motifs present in this molecule suggest potential areas of application based on related compounds.

  • Scaffold for Bioactive Molecules: 2,3-Diaminopyridine derivatives are precursors to imidazo[4,5-b]pyridines, which are bioisosteres of purines and have shown a wide range of biological activities, including anti-malarial and anti-trypanosomal properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.

  • Modulation of Physicochemical Properties: The introduction of a methyl group and a bromine atom can influence the lipophilicity, metabolic stability, and binding interactions of the parent diaminopyridine scaffold, which are critical parameters in drug design.

  • Material Science: Pyridine derivatives are also utilized in the development of functional materials, and the specific substitutions on this molecule could impart unique electronic or coordination properties.

Conclusion

This compound is a chemical entity with potential for further exploration in both medicinal chemistry and material science. While detailed experimental data for this specific molecule is sparse in the public literature, its structural relationship to well-studied diaminopyridine derivatives provides a strong rationale for its synthesis and evaluation in various research contexts. The proposed synthetic pathway offers a starting point for researchers interested in obtaining this compound for further investigation.

References

An In-depth Technical Guide to the Reactivity of 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-N2-methylpyridine-2,3-diamine (CAS No. 89415-54-3), a versatile building block in medicinal chemistry and organic synthesis. While specific literature on this compound is limited, its reactivity can be reliably inferred from the well-established chemistry of analogous 2,3-diaminopyridines and brominated pyridine derivatives. This document outlines its key reactive sites, potential transformations, and provides representative experimental protocols.

Core Chemical Structure and Reactivity Overview

This compound possesses three primary sites for chemical modification: the bromine atom at the 5-position, and the two amino groups at the 2- and 3-positions. The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.

  • C5-Bromine Atom: The bromine atom is a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the bromine atom itself makes the C5 position susceptible to oxidative addition by a palladium(0) catalyst.

  • C2-Methylamino and C3-Amino Groups: The vicinal diamino arrangement is a key feature, enabling the formation of fused heterocyclic systems, most notably imidazopyridines, through cyclization reactions with various electrophiles. The N2-methyl group introduces a degree of steric hindrance and alters the nucleophilicity of the adjacent amino group compared to an unsubstituted diamine. Methylation of 2,3-diaminopyridine has been shown to be solvent-dependent, with methylation at the 3-amino group being a significant outcome, suggesting that the N2-methyl group in the title compound could influence the reactivity of the N3-amino group through steric and electronic effects.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in drug discovery for the synthesis of biaryl and other complex scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. Based on studies of similar 5-bromo-2-methylpyridin-3-amine derivatives, moderate to good yields can be expected.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling (Inferred)

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901875-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O851280-90
3-Thienylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃Toluene/H₂O1001670-80

Note: Data is inferred from reactions with structurally similar compounds and should be considered as representative estimates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time (e.g., 18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow This compound This compound Br Arylboronic Acid Aryl-B(OH)₂ Catalyst Pd(0) Catalyst Base This compound:f1->Catalyst Arylboronic Acid->Catalyst Coupled Product 5-Aryl-N2-methylpyridine-2,3-diamine Aryl Catalyst->Coupled Product:f1

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Cyclization Reactions: Synthesis of Imidazo[4,5-b]pyridines

The 1,2-diamine functionality is a powerful tool for the synthesis of fused heterocyclic systems. The most common application is the construction of the imidazo[4,5-b]pyridine scaffold, which is a prominent core in many biologically active molecules. This is typically achieved by reacting the diamine with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or their derivatives.

Reaction with Aldehydes

Condensation with an aldehyde followed by oxidative cyclization is a common route to 2-substituted imidazopyridines. The reaction can often be performed in one pot.

Table 2: Representative Quantitative Data for Imidazopyridine Synthesis with Aldehydes (Inferred)

AldehydeOxidantSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeAirWater1001280-90
4-ChlorobenzaldehydeNaHSO₃EthanolReflux875-85
2-FuraldehydeFeCl₃Acetonitrile80670-80

Note: Data is inferred from reactions with structurally similar compounds and should be considered as representative estimates.

Experimental Protocol: General Procedure for Imidazopyridine Synthesis with Aldehydes

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Add the oxidant (if not using air) (e.g., NaHSO₃, 1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Imidazopyridine_Synthesis cluster_workflow Imidazopyridine Synthesis Workflow Diamine This compound NH₂ NHMe Aldehyde R-CHO Diamine:f1->Aldehyde Intermediate Schiff Base Intermediate Aldehyde->Intermediate Cyclization Oxidative Cyclization Intermediate->Cyclization Product 2-Substituted Imidazo[4,5-b]pyridine R Cyclization->Product:f1

Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.

N-Alkylation and N-Acylation

The primary amino group at the C3 position is expected to be more reactive towards alkylation and acylation than the secondary methylamino group at the C2 position due to reduced steric hindrance. However, under forcing conditions or with highly reactive electrophiles, reaction at the N2-methylamino group or the pyridine nitrogen is also possible. Selective protection of the C3-amino group may be necessary for certain synthetic strategies.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex heterocyclic molecules for drug discovery and materials science. Its reactivity is dominated by the versatile bromine atom, which allows for a wide range of cross-coupling reactions, and the vicinal diamino groups, which are precursors to fused ring systems like imidazopyridines. While direct experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthetic applications based on the well-established reactivity of analogous compounds. Researchers are encouraged to use the provided protocols as a starting point for optimization in their specific synthetic endeavors.

Navigating the Solubility of 5-Bromo-N2-methylpyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 5-Bromo-N2-methylpyridine-2,3-diamine. As a functionalized pyridine derivative, understanding its solubility is critical for applications in medicinal chemistry, process development, and formulation. This document addresses the current landscape of solubility data, provides predictive insights, and outlines a detailed experimental protocol for precise quantitative determination.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. The following table summarizes the current status of quantitative data.

SolventTemperature (°C)Solubility ( g/100 mL)Data Source
VariousVariousNo data available

The lack of specific data underscores the necessity for experimental determination of solubility in solvent systems relevant to specific research and development needs.

Predicted Qualitative Solubility

In the absence of direct experimental data for this compound, predictions can be drawn from the closely related analog, 5-Bromopyridine-2,3-diamine, and general principles of chemical solubility ("like dissolves like"). The presence of the additional methyl group on one of the amino nitrogens in the target compound is expected to slightly increase its lipophilicity compared to the unsubstituted diamine.

The following table presents a predicted qualitative solubility profile. It is crucial to note that this information is predictive and should be confirmed experimentally.

SolventPredicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO)Likely SolubleHigh polarity and aprotic nature are suitable for dissolving complex organic molecules.
MethanolLikely SolubleA polar protic solvent capable of hydrogen bonding. The related 5-Bromopyridine-2,3-diamine is known to be soluble in methanol.
EthanolLikely SolubleSimilar to methanol, its polar protic nature should facilitate dissolution.
ChloroformSparingly Soluble to SolubleThe molecule has both polar and non-polar characteristics.
WaterSparingly Soluble in Cold Water; Potentially Soluble in Hot WaterThe pyridine and diamine functionalities may allow for some aqueous solubility, which could be enhanced by heating, as is the case with 5-Bromopyridine-2,3-diamine.
TolueneLikely Sparingly SolubleAs a non-polar solvent, it is less likely to be an effective solvent.
HexaneLikely InsolubleA non-polar solvent, unlikely to dissolve the polar this compound.

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of this compound in a given solvent. This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

3.1. Materials and Equipment

  • This compound

  • Selected solvent(s) of appropriate purity

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum oven

  • Desiccator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

    • Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered saturated solution to a known volume with the same solvent.

  • Quantification of Solute:

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis and Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-72h) prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 analysis1 Dilute filtered solution sample3->analysis1 analysis2 Quantify using HPLC or UV-Vis analysis1->analysis2 analysis3 Calculate solubility from concentration analysis2->analysis3

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

5-Bromo-N2-methylpyridine-2,3-diamine: A Technical Guide to a Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N2-methylpyridine-2,3-diamine is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine diamine core, a reactive bromine atom, and an N-methyl group, offers multiple avenues for synthetic diversification and the development of novel therapeutic agents. While specific research on this compound is limited, this technical guide consolidates available information and extrapolates its potential applications based on the well-documented chemistry of its structural analogs. This document covers proposed synthetic pathways, potential applications in the synthesis of bioactive heterocycles and as a substrate for cross-coupling reactions, and inferred biological significance.

Introduction

The pyridine ring is a ubiquitous scaffold in pharmaceutical science, forming the core of over 7000 existing drug molecules.[1] Its nitrogen atom enhances pharmacokinetic properties by participating in hydrogen bonding with biological targets.[1] The addition of diamine substituents further increases its utility, providing sites for functionalization to construct complex molecular frameworks.[2] Halogenation, particularly bromination, plays a pivotal role by altering the electronic properties of the pyridine ring and providing a reactive handle for synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[2][3]

This compound emerges as a compound of interest by combining these key features. The N-methyl group can further modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. This guide explores the synthetic routes to this molecule and its potential as a precursor to novel compounds with therapeutic relevance, particularly in oncology and infectious diseases.

Chemical Properties and Proposed Synthesis

While comprehensive experimental data on this compound is not extensively available in peer-reviewed literature, its basic chemical properties can be sourced from chemical suppliers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 89415-54-3[3][4][5]
Molecular Formula C₆H₈BrN₃[5]
Molecular Weight 202.05 g/mol [5]
Appearance Solid[5]
Purity Typically ≥95%[5]
InChI Key BKWVCWSASGSHSS-UHFFFAOYSA-N[5]
Proposed Synthetic Pathway

A logical synthetic route to this compound involves a multi-step process beginning with the synthesis of the key intermediate, 5-bromopyridine-2,3-diamine, followed by a selective N-methylation.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Selective N-Methylation 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 5-Bromopyridine-2,3-diamine 5-Bromopyridine-2,3-diamine 2-Amino-5-bromo-3-nitropyridine->5-Bromopyridine-2,3-diamine  Reduction (e.g., Fe/NH4Cl or SnCl2) Target_Compound This compound 5-Bromopyridine-2,3-diamine->Target_Compound  Methylating Agent (e.g., CH3I) Optimization Required

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 5-Bromopyridine-2,3-diamine (Precursor)

This protocol is adapted from established procedures for the reduction of a nitro-substituted aminopyridine.

Materials:

  • 5-Bromo-3-nitropyridin-2-amine

  • Iron powder

  • Ammonium chloride

  • Isopropanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Bromo-3-nitropyridin-2-amine (1.0 eq) in a 2:1 mixture of isopropanol and water.

  • Add ammonium chloride (2.0 eq) and iron powder (3.0 eq) to the solution.

  • Heat the reaction mixture to 90°C and maintain this temperature for 45-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove the iron catalyst and other insoluble materials.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromopyridine-2,3-diamine. The product can be further purified by recrystallization or column chromatography.[6]

Protocol 2.2.2: Proposed Selective N-Methylation

The selective methylation of 2,3-diaminopyridines is challenging, as methylation can occur on the ring nitrogen or either of the amino groups. The ratio of products is often solvent-dependent.[7] Therefore, this proposed protocol would require significant optimization to achieve regioselectivity for the N2-position.

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Methyl iodide (CH₃I) or another methylating agent

  • A suitable base (e.g., NaH or K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or a mixture)

Procedure:

  • In a dry, inert atmosphere, dissolve 5-bromopyridine-2,3-diamine (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0°C).

  • Slowly add the methylating agent (1.0 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

  • Quench the reaction carefully with water or a saturated ammonium chloride solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Due to the likelihood of forming a mixture of N-methylated isomers (N1, N2, and N3), purification by column chromatography on silica gel is essential to isolate the desired this compound.

Potential Applications in Drug Discovery

The synthetic utility of this compound can be inferred from its structure, positioning it as a valuable intermediate for generating libraries of diverse compounds for biological screening.

Synthesis of Bioactive Imidazo[4,5-b]pyridines

The 2,3-diamine functionality is a direct precursor to the imidazo[4,5-b]pyridine scaffold, a class of compounds known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects, owing to their structural similarity to purines.[2][4][5]

G Precursor 5-Bromopyridine-2,3-diamine Product 6-Bromo-2-substituted- 3H-imidazo[4,5-b]pyridine Precursor->Product Condensation Aldehyde R-CHO (e.g., Benzaldehyde) Aldehyde->Product

Caption: Synthesis of imidazo[4,5-b]pyridines from 5-bromopyridine-2,3-diamine.

Derivatives of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have demonstrated notable biological activities.

Table 2: Biological Activities of Imidazo[4,5-b]pyridine Derivatives Synthesized from 5-Bromopyridine-2,3-diamine

CompoundBiological ActivityCell Line / OrganismIC₅₀ / EC₅₀ / MICReference
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineAntiviralRespiratory Syncytial Virus (RSV)EC₅₀ = 21 µM[2][8]
Amidino-substituted imidazo[4,5-b]pyridinesAntiproliferativeColon CarcinomaIC₅₀ = 0.4 - 0.7 µM[2][8]
Various imidazo[4,5-b]pyridine derivativesAnticancer (CDK9 inhibitors)MCF-7, HCT116IC₅₀ = 0.63 - 1.32 µM[9]
Alkylated imidazo[4,5-b]pyridine derivativesAntibacterialBacillus cereus, Escherichia coliModerate Activity[10]

Protocol 3.1.1: General Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Dissolve 5-bromopyridine-2,3-diamine (1.0 eq) in ethanol.

  • Add benzaldehyde (1.1 eq) dropwise to the solution.

  • Add a catalytic amount of an oxidizing agent like diiodide.

  • Reflux the solution at 90°C, monitoring the reaction by TLC.

  • Upon completion, cool the reaction, and the product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired product.[10]

Substrate for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the facile introduction of a wide variety of aryl or heteroaryl substituents, enabling the rapid generation of large, diverse chemical libraries for high-throughput screening.

G Start 5-Bromo-N2-methyl- pyridine-2,3-diamine Product 5-Aryl-N2-methyl- pyridine-2,3-diamine Start->Product Boronic_Acid Aryl-B(OH)2 (Arylboronic Acid) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K3PO4) Product->Catalyst

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2.1: General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the bromopyridine substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq).[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[11]

  • Reaction: Heat the mixture with vigorous stirring to 80-120°C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a versatile building block for the synthesis of novel heterocyclic compounds with diverse biological activities. The presence of ortho-diamine functionality allows for the construction of fused ring systems like imidazo[4,5-b]pyridines, which are known to possess anticancer and antiviral properties. Furthermore, the bromo substituent provides a reactive site for diversification through modern cross-coupling techniques, enabling the exploration of a vast chemical space.

Future research should focus on:

  • Developing a robust and regioselective synthesis for this compound to make it more accessible for research.

  • Synthesizing and screening a library of derivatives , utilizing both the diamine and bromo functionalities, against various biological targets, particularly protein kinases and microbial enzymes.

  • Conducting structure-activity relationship (SAR) studies on its derivatives to optimize potency and selectivity for identified biological targets.

By unlocking the synthetic potential of this scaffold, researchers can pave the way for the discovery of next-generation therapeutic agents.

References

An In-depth Technical Guide to 5-Bromo-N2-methylpyridine-2,3-diamine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 5-Bromo-N2-methylpyridine-2,3-diamine and its derivatives. This class of compounds holds significant potential in medicinal chemistry, particularly in the development of targeted therapeutics. The strategic placement of the bromo, methyl, and diamino functionalities on the pyridine core offers a versatile scaffold for generating diverse chemical libraries with a range of biological activities.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its analogs can be achieved through a multi-step process, starting from readily available precursors. The key steps involve the synthesis of an appropriately substituted diaminopyridine followed by selective N-methylation. Subsequent derivatization, often through cross-coupling reactions, allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

Synthesis of 5-Bromo-2,3-diaminopyridine

A key precursor, 5-bromo-2,3-diaminopyridine, can be synthesized from 2-aminopyridine in a three-step sequence involving bromination, nitration, and subsequent reduction of the nitro group.

Experimental Protocol: Synthesis of 5-Bromo-2,3-diaminopyridine

This protocol is adapted from established literature procedures.

Step 1: Bromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise while maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir for 1 hour.

  • Dilute the mixture with water and neutralize with a 40% sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-5-bromopyridine.

Step 2: Nitration of 2-Amino-5-bromopyridine

  • Add 2-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid at a temperature maintained below 5°C.

  • Add 95% nitric acid (1.1 eq) dropwise at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

  • Pour the reaction mixture onto ice and neutralize with 40% sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine

  • To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of phosphoric acid and ethanol, add a saturated solution of hydrochloric acid in ethanol, concentrated hydrochloric acid, and 10% Raney-Ni.

  • Transfer the mixture to a high-pressure reactor and pressurize with hydrogen gas to 1 MPa.

  • Heat the reactor to approximately 50°C until the pressure no longer decreases.

  • After cooling and depressurizing, filter the reaction mixture and wash the catalyst with ethanol.

  • Process the filtrate to isolate the final product, 2,3-diamino-5-bromopyridine.[1]

Selective N-Methylation

The synthesis of the target core, this compound, requires selective methylation of the 2-amino group of 5-bromo-2,3-diaminopyridine. The regioselectivity of methylation of 2,3-diaminopyridine is solvent-dependent.[2] Methylation with methyl iodide can occur at the 3-amino group or the pyridine ring nitrogen.[2] To achieve selective N2-methylation, a protection-methylation-deprotection strategy may be necessary, or reaction conditions can be optimized to favor methylation at the desired position. One study on 2,3-diaminopyridine showed that the ratio of ring to 3-amino group methylation varied significantly with the solvent system used.[2]

Experimental Protocol: General N-methylation (adaptation required for selectivity)

  • Dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a mixture of 2,2,2-trifluoroethanol and methanol to influence regioselectivity).[2]

  • Add a methylating agent, such as methyl iodide (1.0-1.2 eq).

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and work up to isolate the N-methylated product.

  • Purify the product using column chromatography to separate the desired N2-methylated isomer from other methylated products.

Synthesis of Derivatives via Suzuki Cross-Coupling

The bromo substituent at the 5-position serves as a convenient handle for introducing a variety of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

This protocol is adapted from the synthesis of related pyridine derivatives.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0-3.0 eq).

  • Add a solvent system, typically a mixture of 1,4-dioxane and water.

  • Heat the mixture to reflux (around 90-100°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired derivative.

G 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration 5-Bromo-2,3-diaminopyridine 5-Bromo-2,3-diaminopyridine 2-Amino-5-bromo-3-nitropyridine->5-Bromo-2,3-diaminopyridine Reduction This compound This compound 5-Bromo-2,3-diaminopyridine->this compound N-Methylation Derivatives Derivatives This compound->Derivatives Suzuki Coupling

Synthetic workflow for this compound derivatives.

Biological Activities and Signaling Pathways

Derivatives of aminopyridines have shown a wide range of biological activities, acting on various cellular targets and signaling pathways. The this compound scaffold is a promising starting point for developing inhibitors of several key drug targets.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs)

Certain 2-aminopyridine and 2-aminopyrimidine derivatives have been identified as potent dual inhibitors of CDK9 and HDACs. Co-inhibition of these two targets has a synergistic antitumor effect. One such derivative, compound 8e, demonstrated significant inhibitory activity against CDK9 and HDAC1. Another compound, 9e, was found to be a potent dual inhibitor of FLT3 and HDACs.

Table 1: In Vitro Inhibitory Activity of Aminopyridine Derivatives against Kinases and HDACs

CompoundTargetIC50 (nM)
8e CDK988.4
HDAC1168.9
9e FLT330.4
HDAC152.4
HDAC314.7
Modulation of the P2X7 Receptor Pathway

4-aminopyridine has been shown to induce apoptosis in human acute myeloid leukemia (AML) cells. This pro-apoptotic effect is mediated by an increase in intracellular calcium concentration ([Ca²⁺]i) through the P2X7 receptor. This suggests that derivatives of this compound could be investigated for their potential to modulate this pathway and induce apoptosis in cancer cells.

Antagonism of Sigma-2 (σ₂) Receptors

Derivatives of 2-aminopyridine have been explored as potential antagonists for the σ₂ receptor. These compounds have been shown to affect Ca²⁺ mobilization, indicating their potential as tools for studying σ receptor function and as therapeutic agents.

G cluster_0 Cellular Effects cluster_1 Molecular Targets Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest CDK9 CDK9 CDK9->Cell Cycle Arrest HDAC1 HDAC1 HDAC1->Cell Cycle Arrest FLT3 FLT3 FLT3->Apoptosis P2X7R P2X7 Receptor P2X7R->Apoptosis Sigma2R Sigma-2 Receptor Sigma2R->Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->CDK9 This compound Derivatives->HDAC1 This compound Derivatives->FLT3 This compound Derivatives->P2X7R This compound Derivatives->Sigma2R

Potential signaling pathways modulated by the derivatives.

Detailed Experimental Protocols for Biological Assays

To facilitate the biological evaluation of newly synthesized this compound derivatives, detailed protocols for key in vitro assays are provided below.

CDK9/Cyclin T1 Kinase Assay (TR-FRET)

This assay measures the inhibition of CDK9 kinase activity by quantifying the amount of ADP produced using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., CDK7/9tide)

  • Test compounds (serially diluted in DMSO)

  • TR-FRET based detection reagent kit (e.g., Adapta™ Universal Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding the detection solution containing Eu-anti-ADP antibody, an Alexa Fluor® 647 labeled ADP tracer, and EDTA.[3][4]

  • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET capable plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Prepare compound dilutions Prepare compound dilutions Add compounds to plate Add compounds to plate Prepare compound dilutions->Add compounds to plate Add CDK9/Cyclin T1 enzyme Add CDK9/Cyclin T1 enzyme Add compounds to plate->Add CDK9/Cyclin T1 enzyme Add Substrate + ATP Add Substrate + ATP Add CDK9/Cyclin T1 enzyme->Add Substrate + ATP Incubate (60 min) Incubate (60 min) Add Substrate + ATP->Incubate (60 min) Add TR-FRET detection reagent Add TR-FRET detection reagent Incubate (60 min)->Add TR-FRET detection reagent Incubate (30-60 min) Incubate (30-60 min) Add TR-FRET detection reagent->Incubate (30-60 min) Read plate Read plate Incubate (30-60 min)->Read plate Calculate IC50 Calculate IC50 Read plate->Calculate IC50

Workflow for the CDK9 kinase assay.

HDAC1 Enzymatic Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against HDAC1 by measuring the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compounds (serially diluted in DMSO)

  • Developer solution (containing trypsin and a stop reagent like Trichostatin A)

  • 96-well plates (black, flat-bottom)

Procedure:

  • Add diluted HDAC1 enzyme to the wells of a 96-well plate.

  • Add the serially diluted test compounds or DMSO (vehicle control).

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for 30 minutes to allow for the release of the fluorophore (AMC).

  • Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[5]

  • Calculate the percent inhibition and determine the IC50 values.

P2X7 Receptor-Mediated Calcium Influx Assay (Flow Cytometry)

This assay measures the ability of compounds to modulate P2X7 receptor-mediated calcium influx in live cells.

Materials:

  • Cells expressing the P2X7 receptor (e.g., a suitable cell line or primary cells)

  • Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)

  • Cell culture medium

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Test compounds

  • Flow cytometer with a UV laser (for Indo-1) or a blue laser (for Fluo-4)

Procedure:

  • Harvest and wash the cells.

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol, typically for 30-45 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in an appropriate buffer and allow them to equilibrate.

  • If testing for antagonism, pre-incubate the cells with the test compounds for a specified time.

  • Acquire a baseline fluorescence signal on the flow cytometer.

  • Add the P2X7 receptor agonist to the cell suspension while continuing to acquire data.

  • Record the change in fluorescence over time, which corresponds to the influx of calcium.

  • Analyze the data to determine the effect of the test compounds on the agonist-induced calcium influx.[6][7]

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of the viability dye PI.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.

  • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.[8]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

This comprehensive guide provides a solid foundation for the synthesis and evaluation of novel this compound derivatives. The provided protocols and background information are intended to accelerate research and development efforts in the pursuit of new and effective therapeutics.

References

An In-depth Technical Guide on the Biological Activity of 5-Bromo-N2-methylpyridine-2,3-diamine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 5-Bromo-N2-methylpyridine-2,3-diamine. This guide will therefore focus on the closely related and structurally similar compound, 5-bromo-2-methylpyridin-3-amine , and its derivatives, for which biological data has been published. The insights from these related compounds provide a valuable starting point for researchers interested in the potential therapeutic applications of this class of molecules.

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Their diverse biological activities span a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders.[1][2] The introduction of a bromine atom, as seen in 5-bromo-2-methylpyridin-3-amine, offers a versatile handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.

Synthesis of Novel Pyridine Derivatives

A series of novel pyridine derivatives have been synthesized from 5-bromo-2-methylpyridin-3-amine using the Suzuki cross-coupling reaction.[3] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The general scheme involves the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst and a base.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5_bromo_2_methylpyridin_3_amine 5-bromo-2-methylpyridin-3-amine Suzuki_Coupling Suzuki Cross-Coupling 5_bromo_2_methylpyridin_3_amine->Suzuki_Coupling Arylboronic_acid Arylboronic Acid Arylboronic_acid->Suzuki_Coupling Catalyst Pd(PPh3)4 Catalyst->Suzuki_Coupling Base K3PO4 Base->Suzuki_Coupling Solvent 1,4-Dioxane/Water Solvent->Suzuki_Coupling Temperature 85-95 °C Temperature->Suzuki_Coupling Product Novel Pyridine Derivative Suzuki_Coupling->Product

General workflow for the Suzuki cross-coupling synthesis.
Experimental Protocol: General Procedure for the Synthesis of Pyridine Derivatives

A mixture of 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL) is stirred in a Schlenk flask at room temperature for 30 minutes. Following this, the respective arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) are added. The resulting mixture is then stirred at 85–95 °C for over 15 hours. After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate (50 mL).[3]

Biological Activities of 5-bromo-2-methylpyridin-3-amine Derivatives

The synthesized derivatives of 5-bromo-2-methylpyridin-3-amine have been evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.

Anti-Thrombolytic Activity

The ability of the synthesized compounds to dissolve blood clots was investigated. The results are summarized in the table below.

CompoundPercentage of Clot Lysis (%)
4a 35.15
4b 41.32
4c 25.67
4d 29.87
4e 31.54
4f 39.87
4g 21.98
4h 33.76
4i 19.87
Streptokinase (Positive Control) 70.12
Water (Negative Control) 5.34

Data sourced from a study on novel pyridine derivatives.[3]

Among the tested compounds, 4b exhibited the highest anti-thrombolytic activity with a clot lysis value of 41.32%.[3]

Venous blood is drawn from healthy volunteers and transferred to pre-weighed sterile microcentrifuge tubes, which are then incubated at 37 °C for 45 minutes. After clot formation, the serum is completely removed, and the tubes are weighed again to determine the clot weight. Each tube containing a clot is then treated with 100 µL of the test compound. Streptokinase and water are used as positive and negative controls, respectively. The tubes are then incubated at 37 °C for 90 minutes, and the percentage of clot lysis is calculated.

G Start Start Blood_Collection Collect Venous Blood Start->Blood_Collection Clot_Formation Incubate at 37°C for 45 min to form clot Blood_Collection->Clot_Formation Serum_Removal Remove Serum Clot_Formation->Serum_Removal Weigh_Clot Determine Clot Weight Serum_Removal->Weigh_Clot Add_Compound Add Test Compound (100 µL) Weigh_Clot->Add_Compound Incubate_90min Incubate at 37°C for 90 min Add_Compound->Incubate_90min Calculate_Lysis Calculate % Clot Lysis Incubate_90min->Calculate_Lysis End End Calculate_Lysis->End

Workflow for the anti-thrombolytic activity assay.
Biofilm Inhibition Activity

The synthesized compounds were also screened for their ability to inhibit biofilm formation by Escherichia coli.

CompoundPercentage of Biofilm Inhibition (%)
4a 87.36
4b 83.90
4c 82.97
4d 84.30
4e 87.09
4f 91.95
4g 83.62
4h 76.54
4i 86.48

Data sourced from a study on novel pyridine derivatives.[3]

Compound 4f was the most potent inhibitor of E. coli biofilm formation, with an inhibition value of 91.95%.[3] Several other compounds also demonstrated high levels of inhibition.[3]

A bacterial suspension is prepared and dispensed into the wells of a microplate. Different concentrations of the test compounds are then added to the wells. The plate is incubated to allow for biofilm formation. After incubation, the wells are washed to remove planktonic bacteria, dried, and stained with crystal violet. The excess stain is washed off, and a dissolving solution is added to the wells to solubilize the crystal violet that has stained the biofilm. The absorbance of the resulting solution is then measured to quantify biofilm formation.[4][5]

G Start Start Bacterial_Suspension Prepare Bacterial Suspension Start->Bacterial_Suspension Dispense_and_Add_Compound Dispense into Microplate and Add Test Compounds Bacterial_Suspension->Dispense_and_Add_Compound Incubate Incubate to Allow Biofilm Formation Dispense_and_Add_Compound->Incubate Wash_Planktonic Wash to Remove Planktonic Bacteria Incubate->Wash_Planktonic Stain_CV Stain with Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess_Stain Wash Excess Stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize Stained Biofilm Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the biofilm inhibition assay.
Haemolytic Activity

The toxicity of the synthesized compounds to red blood cells was assessed through a haemolytic activity assay.

CompoundPercentage of Haemolysis (%)
4a 2.12
4b 1.98
4c 3.43
4d 2.87
4e 1.87
4f 2.01
4g 3.01
4h 3.54
4i 2.98
Triton X-100 (Positive Control) 100

Data sourced from a study on novel pyridine derivatives.[3]

All the tested compounds exhibited low haemolytic activity, indicating minimal toxicity to red blood cells under the experimental conditions.

An erythrocyte suspension is incubated with the test compound at 37 °C for 1 hour. After incubation, the samples are centrifuged to pellet the unlysed cells. The supernatant, containing haemoglobin from lysed cells, is then transferred to a new plate, and the absorbance is measured at 415 nm to quantify the amount of haemoglobin released.[6]

G Start Start Prepare_Suspension Prepare Erythrocyte Suspension Start->Prepare_Suspension Incubate_with_Compound Incubate with Test Compound at 37°C for 1 hour Prepare_Suspension->Incubate_with_Compound Centrifuge Centrifuge to Pellet Unlysed Cells Incubate_with_Compound->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Measure_Absorbance Measure Absorbance at 415 nm Transfer_Supernatant->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the haemolytic activity assay.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 5-Bromo-N2-methylpyridine-2,3-diamine. The following guide is a compilation and extrapolation of safety and handling information from structurally similar compounds, including 5-Amino-3-bromo-2-methylpyridine, 5-Bromopyridine-2,3-diamine, and 3-Amino-5-bromo-2-methylpyridine. This information is intended to provide guidance for trained research and development professionals and should be supplemented with a thorough risk assessment before handling this compound.

This technical guide provides an in-depth overview of the inferred safety and handling procedures for this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the novelty of this specific molecule, this document emphasizes a cautious approach, drawing on data from close structural analogs to inform best practices in a laboratory setting.

Hazard Identification and Classification

Based on the hazard classifications of analogous brominated pyridinamines, this compound should be treated as a hazardous substance. The primary anticipated hazards include skin and eye irritation, potential for respiratory irritation, and harm if swallowed. The GHS classifications are inferred from related compounds.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][2][4]

Physicochemical Properties of Structural Analogs

The following table summarizes the known physicochemical properties of structurally similar compounds. These values can provide an estimation for the physical characteristics of this compound.

Property5-Bromo-2-methylpyridine3-Amino-5-bromo-2-methylpyridine5-Bromo-N-methylpyridine-2-carboxamide
Molecular Formula C6H6BrNC6H7BrN2[4]Not Specified
Molecular Weight 172.02 g/mol 187.04 g/mol [5]Not Specified
Appearance Gray-white solid[6]Light yellow solid[3]Solid[3]
Melting Point 32-36 °C108 - 109 °C[3]76 - 77 °C[3]
Boiling Point 74 °C / 17mmHg[6]No data availableNo data available

Exposure Controls and Personal Protective Equipment

To minimize exposure, all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] A comprehensive approach to personal protective equipment (PPE) is mandatory.

Control ParameterSpecification
Engineering Controls Certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[2]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][8] A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[8] Wear a fully buttoned lab coat. For larger quantities, consider a chemical-resistant apron or coveralls.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a fume hood or if dust generation is likely.[1]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7] Contaminated work clothing should not be allowed out of the workplace.[9]

General Experimental Protocol for Handling

The following is a generalized protocol for the safe handling of a brominated pyridine derivative like this compound in a research setting. This protocol is illustrative and should be adapted to the specifics of the planned experiment.

Objective: To provide a safe workflow for weighing, dissolving, and reacting with this compound.

Materials:

  • This compound

  • Appropriate solvent(s)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

  • Required Personal Protective Equipment (as specified in Section 3)

Procedure:

  • Preparation:

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Ensure the chemical fume hood is operational.

    • Designate a specific area within the fume hood for handling the compound.

  • Weighing:

    • Tare a clean, dry weighing boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.

    • Tightly close the main container of the compound immediately after use.

  • Charging the Reaction Vessel:

    • Place the reaction vessel containing a magnetic stir bar in the fume hood.

    • Carefully add the weighed this compound to the reaction vessel.

    • If the reaction is air-sensitive, perform this step under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition and Reaction:

    • Slowly add the desired solvent to the reaction vessel.

    • Begin stirring and proceed with the addition of other reagents as per the specific synthetic protocol.

    • Monitor the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • All work-up and purification steps should be conducted in the fume hood.

    • Handle all waste, including rinsate from glassware, as hazardous waste.

  • Decontamination and Disposal:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Dispose of all contaminated disposables (gloves, weighing paper, pipette tips) in a designated solid hazardous waste container.

    • Unused or waste this compound should be collected in a clearly labeled, sealed container for halogenated organic waste.

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area. Wear appropriate PPE as outlined in Section 3. Avoid dust formation and breathing vapors or dust.[8]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[8]

  • Containment and Cleaning: Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area. Avoid generating dust.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. Do not allow the product to enter the sewer system.

Visual Workflow and Emergency Response Diagrams

The following diagrams illustrate the general safe handling workflow and emergency response for a chemical spill.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction cluster_disposal Disposal prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 weigh Weigh Compound prep2->weigh charge Charge Reaction Vessel weigh->charge react Add Solvents & Reagents charge->react workup Work-up & Purify react->workup decon Decontaminate Work Area workup->decon dispose Dispose of Waste decon->dispose G cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_final Final Steps spill Accidental Spill Occurs alert Alert Personnel & Evacuate Area spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill don_ppe->contain cleanup Clean with Absorbent Material contain->cleanup package Package Waste for Disposal cleanup->package decontaminate Decontaminate Spill Area package->decontaminate report Report Incident decontaminate->report

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromo-N2-methylpyridine-2,3-diamine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of the bromine atom provides a reactive handle for carbon-carbon bond formation, while the diamino-pyridine core is a key pharmacophore in various biologically active molecules.[1]

The protocols outlined below are adapted from established methods for a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, and are expected to be highly applicable to this compound with minimal optimization.[2][3][4][5]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the brominated pyridine ring of this compound and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids. The reaction is catalyzed by a palladium complex in the presence of a base.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product Coupled Product Reactant1->Product + Reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K3PO4) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Protocol_Workflow start Start reactants 1. Add Reactants & Base (Pyridine, Boronic Acid, K3PO4) start->reactants inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reactants->inert catalyst 3. Add Pd Catalyst (Pd(PPh3)4) inert->catalyst solvent 4. Add Solvents (Dioxane/Water) catalyst->solvent heat 5. Heat Reaction Mixture (85-95 °C, 15-18h) solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor workup 7. Work-up (Cool, Dilute, Filter, Wash) monitor->workup purify 8. Purification (Column Chromatography) workup->purify end End purify->end Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex1 Ar-Pd(II)L2-Br pd0->pd2_complex1 Ar-Br oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex2 Ar-Pd(II)L2-R pd2_complex1->pd2_complex2 R-B(OH)2 Base transmetalation->pd2_complex2 pd2_complex2->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product reagents Ar-Br reagents->oxidative_addition boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation

References

Application Notes and Protocols for the Functionalization of 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 5-Bromo-N2-methylpyridine-2,3-diamine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its potential for elaboration into a variety of complex nitrogen-containing heterocyclic structures. The pyridine scaffold is a privileged structure in numerous approved drugs, and the presence of a bromine atom and two amino groups allows for diverse chemical modifications.[1][2][3][4]

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[5][6] This allows for the introduction of a wide range of substituents to modulate the physicochemical and pharmacological properties of the resulting molecules. The adjacent diamine functionality can be utilized for the construction of fused heterocyclic systems, such as imidazopyridines, which are also prevalent in biologically active compounds.[3]

Disclaimer

The following protocols are adapted from established procedures for structurally similar bromopyridine derivatives due to the limited availability of specific literature for this compound. Researchers should consider these as robust starting points and may need to optimize conditions for this specific substrate.

Data Presentation: Exemplary Functionalization Reactions

The following table summarizes common cross-coupling reactions applicable to this compound, with typical conditions and expected products based on analogous systems.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Time (h)Expected ProductRef.
Suzuki-Miyaura Coupling Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or K₃PO₄1,4-Dioxane/Water80-10012-245-Aryl-N2-methylpyridine-2,3-diamine[7][8]
Buchwald-Hartwig Amination Pd₂(dba)₃ / BINAP or XPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-1104-245-(Alkyl/Aryl)amino-N2-methylpyridine-2,3-diamine[5][6][9]
Sonogashira Coupling Pd(PPh₃)₄ / CuIEt₃N or PiperidineDMF or TolueneRT-1003-165-Alkynyl-N2-methylpyridine-2,3-diamine[10][11][12]
Ullmann Condensation CuI / Ligand (e.g., 1,10-phenanthroline)K₂CO₃ or K₃PO₄DMF or NMP100-19012-245-(Aryloxy/Arylthio)-N2-methylpyridine-2,3-diamine[13][14]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-aryl-N2-methylpyridine-2,3-diamines via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Stir the reaction mixture at 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond to synthesize 5-(substituted-amino)-N2-methylpyridine-2,3-diamines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Toluene or 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.8 eq).

  • Add this compound (1.0 eq).

  • Seal the tube, then evacuate and backfill with inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Add the desired amine (1.2 eq) via syringe.

  • Heat the reaction mixture with vigorous stirring to 100-110 °C for 4-24 hours.[5][9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Copper/Palladium-Catalyzed Sonogashira Coupling

This protocol outlines the synthesis of 5-alkynyl-N2-methylpyridine-2,3-diamines.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous solvent such as DMF or Toluene (if Et₃N is not the solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%) under an inert atmosphere.[10][11]

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous triethylamine and the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C as needed for the reaction to proceed.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Pathway Start 5-Bromo-N2-methyl- pyridine-2,3-diamine OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArylB Ar-B(OH)₂ Transmetal Transmetalation ArylB->Transmetal Base Base Base->Transmetal Intermediate1 Ar-Pd(II)-Br(L)_n OxAdd->Intermediate1 Intermediate1->Transmetal Intermediate2 Ar-Pd(II)-Ar'(L)_n Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-N2-methyl- pyridine-2,3-diamine RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Pathway Start 5-Bromo-N2-methyl- pyridine-2,3-diamine OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd Amine R₂NH AmineCoord Amine Coordination Amine->AmineCoord Base Base Deprotonation Deprotonation Base->Deprotonation Intermediate1 Ar-Pd(II)-Br(L)_n OxAdd->Intermediate1 Intermediate1->AmineCoord Intermediate2 [Ar-Pd(II)-Br(NHR₂)(L)_n] AmineCoord->Intermediate2 Intermediate2->Deprotonation Intermediate3 Ar-Pd(II)-NR₂(L)_n Deprotonation->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim RedElim->Pd0 Regeneration Product 5-(R₂N)-N2-methyl- pyridine-2,3-diamine RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow Setup Reaction Setup (Reagents, Solvent, Catalyst) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Reaction Heating & Stirring (e.g., 80-110°C) Inert->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up (Extraction, Washing) Monitoring->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for functionalization reactions.

References

Application Notes: 5-Bromo-N2-methylpyridine-2,3-diamine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-bromopyridine-2,3-diamine scaffold in the synthesis of potent kinase inhibitors. While direct literature on 5-Bromo-N2-methylpyridine-2,3-diamine is limited, extensive research on the closely related and structurally analogous 5-bromopyridine-2,3-diamine demonstrates its successful application in developing imidazo[4,5-b]pyridine-based inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a promising target in oncology.

The following sections detail the synthesis of a series of imidazo[4,5-b]pyridine derivatives, their biological activity against CDK9 and cancer cell lines, and the experimental protocols for their preparation and evaluation.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a "privileged" scaffold in medicinal chemistry due to its structural similarity to purines, enabling it to effectively compete for the ATP-binding site of various kinases. The strategic introduction of a bromine atom at the 6-position (derived from the 5-position of the starting diamine) provides a crucial handle for further functionalization through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.

Data Presentation

The following tables summarize the in vitro biological activity of a series of synthesized imidazo[4,5-b]pyridine derivatives.

Table 1: In Vitro CDK9 Inhibitory Activity

CompoundRIC50 (µM) vs CDK9
I H0.88
II 4-fluorophenyl0.95
IIIa 4-chlorophenyl0.81
IIIb 4-bromophenyl0.77
IV 4-methoxyphenyl1.32
VI 4-(dimethylamino)phenyl0.85
VIIa 4-hydroxyphenyl0.63
VIII 3,4,5-trimethoxyphenyl0.79
IX Naphthalen-2-yl1.11
Sorafenib (Reference) -0.76

Table 2: In Vitro Anticancer Activity against MCF-7 and HCT116 Cell Lines

CompoundRIC50 (µM) vs MCF-7IC50 (µM) vs HCT116
I H1.933.01
II 4-fluorophenyl2.114.15
IIIa 4-chlorophenyl1.883.89
IIIb 4-bromophenyl1.753.54
IV 4-methoxyphenyl2.564.87
VI 4-(dimethylamino)phenyl2.014.02
VIIa 4-hydroxyphenyl1.542.88
VIIc 4-hydroxy-3-methoxyphenyl2.332.95
VIIe 3-ethoxy-4-hydroxyphenyl2.673.12
VIIf 4-hydroxy-3,5-dimethoxyphenyl2.983.21
VIII 3,4,5-trimethoxyphenyl1.993.65
IX Naphthalen-2-yl2.243.98
Doxorubicin (Reference) -1.211.87

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathway and the general experimental procedures.

CDK9_Signaling_Pathway CDK9 CDK9/Cyclin T1 PTEFb P-TEFb CDK9->PTEFb forms RNAPII RNA Polymerase II Transcription Transcriptional Elongation RNAPII->Transcription PTEFb->RNAPII phosphorylates mRNA mRNA Transcription->mRNA Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Anti_apoptotic translates to Proliferation Cell Proliferation & Survival Anti_apoptotic->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->CDK9 inhibits

Caption: Simplified CDK9 signaling pathway and the point of inhibition.

experimental_workflow start 5-Bromopyridine-2,3-diamine step1 Cyclocondensation with Aldehyde start->step1 intermediate 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine step1->intermediate step2 Alkylation / Further Modification (if applicable) intermediate->step2 final_compounds Final Imidazo[4,5-b]pyridine Derivatives step2->final_compounds bio_assays Biological Evaluation final_compounds->bio_assays cdk9_assay CDK9 Kinase Assay (IC50) bio_assays->cdk9_assay cancer_assay Anticancer Cell Line Screening (IC50) bio_assays->cancer_assay sar_analysis SAR Analysis cdk9_assay->sar_analysis cancer_assay->sar_analysis

Caption: General workflow for synthesis and evaluation of inhibitors.

SAR_Logic scaffold Imidazo[4,5-b]pyridine Core r_group R-group at C2 scaffold->r_group functionalized with h_phenyl Unsubstituted Phenyl r_group->h_phenyl halo_phenyl Halogenated Phenyl (F, Cl, Br) r_group->halo_phenyl edg_phenyl Electron-Donating Group (e.g., OMe, NMe2) r_group->edg_phenyl h_bond_donor H-bond Donor (e.g., OH) r_group->h_bond_donor base_activity Baseline Activity h_phenyl->base_activity comparable_activity Comparable Potency halo_phenyl->comparable_activity reduced_activity Reduced Potency edg_phenyl->reduced_activity improved_activity Improved Potency h_bond_donor->improved_activity (e.g., 4-OH)

Caption: Structure-Activity Relationship (SAR) logic for C2-substituents.

Experimental Protocols

The following are generalized protocols based on established methodologies for the synthesis and evaluation of imidazo[4,5-b]pyridine-based kinase inhibitors.

Protocol 1: General Synthesis of 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridines

Objective: To synthesize the core imidazo[4,5-b]pyridine scaffold via cyclocondensation.

Materials:

  • 5-Bromopyridine-2,3-diamine (or this compound) (1.0 eq)

  • Substituted aromatic aldehyde (1.1 eq)

  • Sodium metabisulfite (Na2S2O5) (1.2 eq)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • To a solution of the substituted aromatic aldehyde in DMF, add sodium metabisulfite and stir the mixture at room temperature for 30 minutes.

  • Add 5-bromopyridine-2,3-diamine to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) or by column chromatography on silica gel to afford the desired 6-bromo-2-aryl-1H-imidazo[4,5-b]pyridine.

Protocol 2: In Vitro CDK9 Kinase Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • ATP

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

  • Synthesized inhibitor compounds (at various concentrations)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the CDK9/Cyclin T1 enzyme, and the inhibitor solution.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for 1 hour at 30 °C.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Anticancer Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds (at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of the inhibitor compounds and incubate for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The 5-bromopyridine-2,3-diamine scaffold is a valuable starting point for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. The methodologies and data presented herein demonstrate a robust framework for the design, synthesis, and evaluation of novel inhibitors targeting kinases such as CDK9. The amenability of the 6-bromo-imidazo[4,5-b]pyridine intermediate to further diversification offers significant opportunities for lead optimization and the development of next-generation targeted therapeutics.

Topic: Synthesis of 2,3,6-Trisubstituted Imidazo[4,5-b]pyridine Derivatives from 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers in Heterocyclic Chemistry and Drug Discovery

Introduction

Imidazo[4,5-b]pyridine scaffolds are crucial pharmacophores in modern drug discovery, bearing structural resemblance to endogenous purines. This enables them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. Their derivatives have been investigated for use as anticancer, antiviral, and anti-inflammatory agents.[1][2] The strategic functionalization of the imidazopyridine core is key to modulating pharmacological activity and optimizing ADME (absorption, distribution, metabolism, and excretion) properties.

The starting material, 5-Bromo-N2-methylpyridine-2,3-diamine, is a valuable, pre-functionalized building block for generating novel libraries of imidazo[4,5-b]pyridine derivatives. The bromine atom at the C6 position serves as a versatile synthetic handle for post-cyclization modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for extensive diversification.[3][4] The N-methyl group on the diamine directs the regioselectivity of the cyclization, leading specifically to the N3-methylated isomer, which can be critical for specific receptor-ligand interactions.

This application note provides a detailed protocol for the synthesis of 2-substituted-6-bromo-3-methyl-3H-imidazo[4,5-b]pyridines through a robust cyclocondensation reaction with various aldehydes.

General Synthetic Scheme

The core reaction involves the acid-catalyzed condensation of this compound with an aldehyde, followed by oxidative cyclization to yield the stable aromatic imidazo[4,5-b]pyridine ring system.

Figure 1: General reaction scheme for the synthesis of 2,3,6-trisubstituted imidazo[4,5-b]pyridines.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for the synthesis, purification, and analysis of the target compounds.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation cluster_3 Purification & Analysis A Reactant Preparation B Dissolve 5-Bromo-N2- methylpyridine-2,3-diamine & Aldehyde (R-CHO) in DMSO A->B C Add Na2S2O5 (Oxidant) B->C D Reaction C->D E Heat at 120-140°C (Monitor by TLC/LC-MS) D->E F Work-up E->F G Cool to RT, Precipitate product with H2O F->G H Purification G->H I Filter solid, wash with H2O & Ether H->I J Recrystallization or Column Chromatography I->J K Analysis J->K L Characterize by 1H NMR, 13C NMR, MS K->L

Caption: Experimental workflow for imidazo[4,5-b]pyridine synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-phenyl-1H-imidazo[4,5-b]pyridines.[2]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium metabisulfite (Na₂S₂O₅)

  • Deionized Water

  • Diethyl Ether

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add the corresponding aldehyde (1.0 eq.) and anhydrous DMSO (approx. 5 mL per 1.0 mmol of diamine).

  • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

  • Add sodium metabisulfite (Na₂S₂O₅) (0.55 eq.) to the solution.

  • Heat the reaction mixture to 130 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the dark solution into a beaker containing cold deionized water (approx. 10-fold volume of DMSO) while stirring. A precipitate should form.

  • Continue stirring the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with deionized water (3x) and cold diethyl ether (2x) to remove residual DMSO and impurities.

  • Dry the crude product under vacuum.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes the expected outcomes for the synthesis of various 2-substituted-6-bromo-3-methyl-3H-imidazo[4,5-b]pyridines using the protocol described above. Yields are estimated based on reported syntheses of similar compounds.[2]

EntryAldehyde (R-CHO)Product NameMolecular FormulaExpected Yield (%)
1Benzaldehyde6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineC₁₃H₁₀BrN₃85-92
24-Chlorobenzaldehyde6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridineC₁₃H₉BrClN₃82-90
34-Methoxybenzaldehyde6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridineC₁₄H₁₂BrN₃O88-95
4Pyridine-4-carboxaldehyde6-Bromo-3-methyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridineC₁₂H₉BrN₄78-85

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of the imidazo[4,5-b]pyridine core are frequently designed as inhibitors of protein kinases, which are critical nodes in cellular signaling pathways often dysregulated in diseases like cancer. The synthesized compounds can be screened for their ability to inhibit specific kinases. The diagram below illustrates a simplified, hypothetical mechanism where a synthesized inhibitor blocks a kinase (e.g., a Receptor Tyrosine Kinase - RTK) from activating downstream pro-survival signaling cascades.

G cluster_0 Cell Membrane RTK RTK RAS RAS RTK->RAS Phosphorylates GF Growth Factor GF->RTK Binds & Activates Inhibitor Synthesized Inhibitor (Imidazopyridine Derivative) Inhibitor->RTK Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activates Transcription

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-N2-methylpyridine-2,3-diamine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science. The protocols outlined herein cover key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for carbon-carbon and carbon-nitrogen bond formation. While specific experimental data for this compound is not extensively documented, the provided methodologies are based on robust procedures for structurally analogous bromopyridine derivatives.[1] These notes serve as a comprehensive guide for researchers to facilitate the synthesis of novel and complex molecules for drug discovery and development.

Introduction

Substituted pyridine scaffolds are privileged motifs in a vast number of biologically active compounds and approved pharmaceuticals.[2] The ability to functionalize the pyridine ring with precision is therefore a critical task in modern organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for this purpose, offering mild conditions and broad functional group tolerance.[3][4]

This compound is a valuable synthetic intermediate featuring multiple reactive sites. The bromine atom at the 5-position is a prime handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino groups. The presence of two amino groups, one primary and one secondary, offers sites for further functionalization or can influence the electronic properties and reactivity of the molecule. This document provides protocols for key palladium-catalyzed reactions, leveraging established methods for similar substrates to enable the effective use of this compound in complex molecule synthesis.

Data Presentation: Reaction Conditions for Analogous Substrates

The following tables summarize quantitative data for palladium-catalyzed cross-coupling reactions performed on substrates structurally similar to this compound. These data provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids.[3][5][6]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1580

Table 2: Representative Buchwald-Hartwig Amination Conditions for Bromopyridine Derivatives.[7][8][9]

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane110
3Primary AlkylaminePd(OAc)₂ (1-5)dppp (1.5-7.5)NaOtBu (1.4-2.0)Toluene80-110
4Cyclohexylamine[Pd₂(dba)₃] (2)BINAP (4)NaOtBu (2.8)Toluene80

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes.[10]

EntryTerminal AlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100395
31-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100388
43-Phenyl-1-propynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392

Experimental Protocols & Workflows

Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol enables the formation of a carbon-carbon bond between the 5-position of the pyridine ring and an aryl group. The procedure is adapted from the coupling of 5-bromo-2-methylpyridin-3-amine.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Stir the reaction mixture at 90-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Setup reaction Reaction start->reaction 1. Add Reagents & Catalyst 2. Add Solvents 3. Heat to 90-95°C workup Workup reaction->workup 1. Cool to RT 2. Dilute & Extract purification Purification workup->purification 1. Dry Organic Layer 2. Concentrate end Product purification->end Column Chromatography

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the formation of a carbon-nitrogen bond, coupling a primary or secondary amine at the 5-position of the pyridine ring. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine coupling partner via syringe.

  • Seal the tube (if using) and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride if NaOtBu was used.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow setup Inert Setup reaction Coupling Reaction setup->reaction 1. Add Solids & Solvent 2. Add Amine 3. Heat to 80-110°C workup Aqueous Workup reaction->workup 1. Cool to RT 2. Quench & Extract purification Purification workup->purification 1. Dry & Concentrate product Final Product purification->product Column Chromatography

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Protocol 3: Sonogashira Coupling

This protocol is used for coupling a terminal alkyne to the 5-position of the pyridine ring, forming a C(sp²)-C(sp) bond. This reaction typically requires both palladium and copper(I) catalysts.[2][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₂Cl₂) (2.5 mol%)

  • Ligand (e.g., PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if separate), and CuI.

  • Add anhydrous DMF and stir the mixture for 15-30 minutes at room temperature.

  • Add this compound, the base (e.g., Et₃N, which can also act as a co-solvent), and finally the terminal alkyne.

  • Heat the reaction mixture to the required temperature (e.g., 100 °C) and stir for the specified time (e.g., 3 hours).[10][12]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow setup Catalyst Prep reaction Coupling Reaction setup->reaction 1. Add Substrate & Alkyne 2. Add Base 3. Heat to 100°C workup Extraction reaction->workup 1. Cool to RT 2. Pour into Water 3. Extract with Solvent purification Purification workup->purification 1. Wash & Dry 2. Concentrate product Alkynylated Product purification->product Column Chromatography

Caption: General workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols: Regioselective Functionalization of 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N2-methylpyridine-2,3-diamine is a versatile building block in medicinal chemistry and drug development. Its trifunctional nature, possessing a bromine atom and two distinct amino groups, offers multiple avenues for structural elaboration. The strategic functionalization of this scaffold allows for the synthesis of diverse compound libraries, particularly for the generation of novel imidazopyridine derivatives and biaryl structures, which are prevalent motifs in pharmacologically active molecules.

This document provides detailed application notes and protocols for the regioselective functionalization of this compound. The discussion will focus on two primary modes of reaction: palladium-catalyzed cross-coupling at the bromine-substituted position and cyclization reactions involving the diamino moiety to form fused heterocyclic systems. Understanding the regiochemical outcomes of these transformations is critical for the rational design and synthesis of new chemical entities.

Regioselectivity Principles

The regioselectivity of functionalization is governed by the electronic properties of the pyridine ring and the inherent reactivity of the different functional groups.

  • C5-Position (Bromine): The bromine atom at the C5 position is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This position is electronically activated for such transformations.

  • N2 and N3 Amino Groups: The two amino groups exhibit different nucleophilicity. The N2-methylamino group is generally more nucleophilic than the N3-amino group due to the electron-donating effect of the methyl group. However, steric hindrance from the adjacent methyl group can influence its reactivity. In cyclization reactions with dicarbonyl compounds or their equivalents, the more nucleophilic and less sterically hindered amino group will typically initiate the reaction. For many reactions, the initial attack is expected to occur at the N3-amino group, followed by cyclization involving the N2-methylamino group.

Functionalization at the C5-Position: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds by reacting the C5-bromo position with various boronic acids or their esters. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O 2:1:1). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Analogous 5-Bromo-2-methylpyridin-3-amine
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O851092
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901478
44-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O951275

Note: The data presented is based on studies of the analogous compound 5-bromo-2-methylpyridin-3-amine and serves as a predictive guide for the functionalization of this compound.

Functionalization of the Diamino Moiety: Synthesis of Imidazopyridines

The 2,3-diamine functionality is a key precursor for the synthesis of imidazo[4,5-b]pyridines, a scaffold of significant interest in drug discovery. The reaction typically proceeds via condensation with aldehydes, ketones, carboxylic acids, or their derivatives.

Experimental Protocol: General Procedure for Imidazopyridine Synthesis from Aldehydes
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol, methanol, or acetic acid.

  • Reaction Conditions: The reaction can be performed at room temperature or with heating, depending on the reactivity of the aldehyde. For less reactive aldehydes, refluxing for several hours may be necessary. An oxidizing agent, such as p-benzoquinone or air, may be required to facilitate the final aromatization step.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Protocol: General Procedure for Imidazopyridine Synthesis from 1,2-Diketones
  • Reaction Setup: Dissolve this compound (1.0 eq.) and the 1,2-diketone (e.g., benzil) (1.0 eq.) in a solvent such as glacial acetic acid or ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Predicted Regioselectivity in Imidazopyridine Formation

The reaction of this compound with unsymmetrical reagents can lead to the formation of regioisomers. The N2-methyl group introduces both electronic and steric effects that influence the regiochemical outcome.

  • Reaction with Aldehydes: The initial condensation is likely to occur at the more nucleophilic and less sterically hindered N3-amino group to form a Schiff base, followed by intramolecular cyclization and oxidation to yield the corresponding imidazopyridine.

  • Reaction with Unsymmetrical 1,2-Diketones: The initial nucleophilic attack is expected to occur from the N3-amino group onto the more electrophilic carbonyl carbon of the diketone. Subsequent cyclization and dehydration will lead to the final product.

Visualization of Reaction Pathways

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Start 5-Bromo-N2-methyl- pyridine-2,3-diamine Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Ar-B(OH)2 Pd Catalyst Base Reagents->Reaction Product 5-Aryl-N2-methyl- pyridine-2,3-diamine Reaction->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Imidazopyridine Synthesis Workflow

Imidazopyridine_Synthesis Start 5-Bromo-N2-methyl- pyridine-2,3-diamine Reaction Condensation & Cyclization Start->Reaction Reagents Aldehyde or 1,2-Diketone Reagents->Reaction Product Imidazo[4,5-b]pyridine Derivative Reaction->Product

Application Notes and Protocols for N-Methylation of 5-Bromopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a proposed experimental protocol for the N-methylation of 5-bromopyridine-2,3-diamine. This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The presence of two amino groups and a bromine atom offers multiple sites for functionalization, making it a versatile building block. These protocols are based on established methodologies for the methylation of structurally similar compounds, particularly 2,3-diaminopyridine, and are intended to guide researchers in developing a robust synthetic route.

5-Bromopyridine-2,3-diamine is a precursor for the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are scaffolds found in molecules with a range of biological activities.[1] The selective N-methylation of this diamine can significantly alter the physicochemical properties and biological activity of its derivatives. The bromine atom provides a handle for further modifications, such as cross-coupling reactions.[1]

Data Presentation

SolventRatio of Ring N-Methylation to 3-N-Methylation (x:1)
Acetonitrile7.3
Acetone3.8
Tetrahydrothiophen dioxide3.0
Ethanol2.3
Methanol2.2
No solvent1.9
1:1 Methanol-Phenol1.5
4:1 2,2,2-Trifluoroethanol-Methanol1.1

Table 1: Solvent-dependent product distribution for the methylation of 2,3-diaminopyridine with methyl iodide at room temperature.[2]

Experimental Protocols

The following is a proposed protocol for the N-methylation of 5-bromopyridine-2,3-diamine based on the methodology reported for 2,3-diaminopyridine.[2] Researchers should note that optimization of reaction conditions may be necessary to achieve the desired product selectivity and yield for this specific substrate.

Objective: To synthesize N-methylated derivatives of 5-bromopyridine-2,3-diamine.

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Methyl iodide

  • Anhydrous solvent (e.g., acetonitrile, acetone, ethanol, methanol - see Table 1 for guidance on selectivity)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet/outlet

  • Syringe

  • Rotary evaporator

  • Deuterated solvent for NMR analysis (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridine-2,3-diamine (e.g., 100 mg, 0.53 mmol).

    • Under a nitrogen atmosphere, add the chosen anhydrous solvent (e.g., 2 mL). Stir the mixture until the starting material is fully dissolved.

  • Addition of Methylating Agent:

    • Using a syringe, add methyl iodide (e.g., 4 equivalents, 2.12 mmol, 132 µL) to the stirred solution at room temperature.

    • Seal the flask and allow the reaction to stir at room temperature. The reaction time may vary; a typical duration based on analogous reactions is 4 hours.[2] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Upon completion of the reaction, remove the solvent and excess methyl iodide under reduced pressure using a rotary evaporator.

  • Analysis:

    • Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a ¹H NMR spectrum of the product mixture.

    • Determine the ratio of the ring-methylated and 3-N-methylated products by integrating the respective methyl group signals. Based on the study of 2,3-diaminopyridine, the ring-methylated product is expected to show a signal around δ 3.87 ppm and the 3-N-methylated product around δ 2.85 ppm in D₂O.[2]

  • Purification (Optional):

    • If separation of the isomers is required, column chromatography on silica gel or preparative HPLC may be employed. The choice of eluent will need to be determined empirically.

Mandatory Visualizations

Experimental Workflow for N-Methylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_purification Purification (Optional) start Dissolve 5-bromopyridine-2,3-diamine in anhydrous solvent reaction Add Methyl Iodide (Stir at RT, 4h) start->reaction workup Evaporate solvent and excess MeI reaction->workup analysis Dissolve in D₂O & NMR Analysis workup->analysis purification Column Chromatography or Prep-HPLC analysis->purification

Caption: Workflow for the N-methylation of 5-bromopyridine-2,3-diamine.

Logical Relationship of Methylation Products

reaction_scheme cluster_products Product Mixture reactant 5-Bromopyridine-2,3-diamine reagents + CH₃I (Solvent, RT) reactant->reagents product1 5-Bromo-N3-methylpyridine-2,3-diamine reagents->product1  3-N-Methylation product2 5-Bromo-2,3-diamino-1-methylpyridin-1-ium iodide reagents->product2  Ring N-Methylation

Caption: Expected products from the N-methylation of 5-bromopyridine-2,3-diamine.

References

Application Notes and Protocols for the Purification of 5-Bromo-N2-methylpyridine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 5-Bromo-N2-methylpyridine-2,3-diamine and its derivatives. The protocols described herein are based on established chemical principles and purification techniques for analogous pyridine compounds, offering a robust starting point for achieving high purity of the target molecules.

Introduction

This compound and its derivatives are important heterocyclic building blocks in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom and an N-methyl group can significantly influence the electronic properties, reactivity, and biological activity of the parent diamine scaffold.[1] As with any synthetic compound intended for downstream applications, especially in drug development, achieving high purity is critical. This document outlines common purification strategies, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), tailored for this class of compounds.

General Considerations for Purification

Pyridine derivatives can present unique challenges during purification, primarily due to the basicity of the pyridine nitrogen, which can lead to interactions with acidic stationary phases in chromatography, resulting in peak tailing.[3] Key factors to consider when selecting a purification method include the polarity of the derivative, the nature of the impurities, the required purity level, and the scale of the purification.

Purification Methodologies

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The choice of solvent is critical and should be determined empirically.

Protocol 1: General Recrystallization Procedure

  • Solvent Screening: Begin by testing the solubility of the crude this compound derivative in a range of solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include water, ethanol, methanol, ethyl acetate, toluene, and mixtures thereof.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Table 1: Recrystallization Solvent Systems for Related Pyridine Derivatives

CompoundSolvent SystemObservationsReference
2-Amino-5-bromopyridineBenzeneYields colorless prisms.[4]
2-Amino-5-bromo-3-nitropyridineEthyl methyl ketoneYields yellow needles.[4]
2,3-Diamino-5-bromopyridineWaterYields colorless needles.[4]
5-Bromo-2-methylpyridineEthanol/Ethyl acetateCrystals precipitate upon cooling.[5]
Column Chromatography

Column chromatography is a versatile technique for purifying a wide range of compounds. For pyridine derivatives, special attention must be paid to the choice of stationary phase and mobile phase to mitigate peak tailing.[3]

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is a common choice.[6] For particularly basic derivatives that exhibit strong tailing, consider using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[6] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound is carefully added to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Table 2: Exemplary Column Chromatography Conditions for Pyridine Derivatives

Compound TypeStationary PhaseEluent SystemKey ConsiderationsReference
Propargylic amine derivativesSilica gelGradient, 0-20% EtOAc/hexanesStandard conditions for many organic compounds.[6]
5-Bromo-2-methylpyridineSilica gelNot specifiedGeneral method for purification.[5]
3-Amino-5-bromopyridine derivativesSilica gelNot specifiedUsed for purification after microwave-assisted synthesis.[7]
Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity requirements or for separating closely related impurities, preparative HPLC is the method of choice.

Protocol 3: Reverse-Phase Preparative HPLC

  • Column Selection: A C18 column is a common starting point for reverse-phase HPLC.[3] For basic compounds like pyridine derivatives, columns with low silanol activity or end-capping are recommended to improve peak shape.[3][8]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile (MeCN) or methanol.[9] To improve peak shape and resolution, additives are often necessary:

    • Acidic Modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can protonate the pyridine nitrogen, leading to more symmetrical peaks.[8] Formic acid is preferred for MS compatibility.[9]

    • Buffer: Using a buffer (e.g., phosphate buffer at pH 2.5-3.0) can help to control the ionization state of the analyte and residual silanols on the stationary phase.[3]

  • Method Development: Develop an analytical scale method first to determine the optimal gradient and mobile phase composition.

  • Scaling to Preparative: Scale the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.

  • Fraction Collection and Isolation: Collect the fractions corresponding to the pure product peak. The solvent can be removed by lyophilization or evaporation under reduced pressure.

Table 3: HPLC Conditions for Analysis of Pyridine Derivatives

CompoundColumnMobile PhaseDetectionReference
5-Bromopyridine-2,3-diamineNewcrom R1Acetonitrile, water, and phosphoric acidNot specified[9]
Pyridine and AminopyridinesAmaze HDNot specified, but MS compatibleMS, UV, ELSD, RI, CAD[10]

Visualization of Purification Workflows

Diagram 1: General Purification Workflow

G crude Crude this compound Derivative solid_check Is the crude product a solid? crude->solid_check recrystallization Recrystallization solid_check->recrystallization Yes column_chrom Column Chromatography solid_check->column_chrom No purity_check1 Purity sufficient? recrystallization->purity_check1 purity_check2 Purity sufficient? column_chrom->purity_check2 purity_check1->column_chrom No final_product Pure Product purity_check1->final_product Yes prep_hplc Preparative HPLC purity_check2->prep_hplc No purity_check2->final_product Yes prep_hplc->final_product

Caption: A decision-making workflow for selecting a suitable purification method.

Diagram 2: Troubleshooting Peak Tailing in HPLC

G start Peak Tailing Observed in HPLC ph_adjust Lower Mobile Phase pH (e.g., 2.5-3.0 with buffer) start->ph_adjust check_improvement Peak Shape Improved? ph_adjust->check_improvement additive Add Competing Base (e.g., TEA) additive->check_improvement column_change Change Stationary Phase (e.g., end-capped, phenyl, cyano) column_change->check_improvement check_improvement->additive No check_improvement->column_change Still Tailing end Symmetrical Peak check_improvement->end Yes

Caption: A systematic approach to mitigating peak tailing in HPLC of pyridine derivatives.

References

Application Notes and Protocols: 5-Bromo-N2-methylpyridine-2,3-diamine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N2-methylpyridine-2,3-diamine is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a variety of biologically active compounds. Its strategic substitution with a bromine atom and two amino groups, one of which is methylated, provides multiple reaction sites for derivatization and the construction of complex molecular architectures. This document provides detailed application notes on its use in the discovery of novel therapeutics, particularly in oncology, and outlines comprehensive protocols for the synthesis and evaluation of its derivatives.

Key Applications in Drug Discovery

The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These structures are analogous to purines and have been shown to interact with various biological targets, leading to potent therapeutic effects.

Anticancer Agents Targeting Cell Cycle Progression

Derivatives of this compound have been successfully utilized to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines that exhibit significant antiproliferative activity against a range of human cancer cell lines. These compounds have been shown to induce cell cycle arrest at the G2/M phase, suggesting a mechanism of action that interferes with microtubule dynamics or other critical mitotic processes.[1][2]

Epigenetic Modulators: LSD1 Inhibitors

Patents have disclosed the use of this compound as a key intermediate in the synthesis of substituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines that act as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[3] LSD1 is a key epigenetic regulator and a validated target in oncology, particularly for the treatment of acute myeloid leukemia (AML) and other cancers.

Data Presentation

The following tables summarize the in vitro antiproliferative activity of 2,6-disubstituted imidazo[4,5-b]pyridine derivatives synthesized from this compound.

Table 1: Antiproliferative Activity (IC50, µM) of N-methylated Imidazo[4,5-b]pyridine Derivatives [2]

Compound IDRLN-229 (Glioblastoma)Capan-1 (Pancreatic)HCT-116 (Colorectal)NCI-H460 (Lung)DND-41 (Leukemia)HL-60 (Leukemia)K-562 (Leukemia)Z-138 (Lymphoma)
19 4-OH1.761.452.252.851.843.151.901.88
20 4-OCH3>10>10>10>10>10>10>10>10
21 4-F8.217.349.11>106.458.997.547.88
22 4-Cl5.434.876.127.234.556.345.115.54
23 4-Br4.123.874.545.873.654.984.014.23
24 4-NO26.875.997.128.345.437.016.216.54
25 H>10>10>10>10>10>10>10>10
Etoposide -0.981.210.871.150.040.090.540.32

Table 2: Antiproliferative Activity (IC50, µM) of N-unsubstituted Imidazo[4,5-b]pyridine Derivatives [2]

Compound IDRLN-229 (Glioblastoma)Capan-1 (Pancreatic)HCT-116 (Colorectal)NCI-H460 (Lung)DND-41 (Leukemia)HL-60 (Leukemia)K-562 (Leukemia)Z-138 (Lymphoma)
13 4-OH3.452.894.124.252.543.873.113.32
14 4-OCH3>10>10>10>10>10>10>10>10
15 4-F>10>10>10>10>10>10>10>10
16 4-NO28.997.879.54>107.119.128.548.87
17 H>10>10>10>10>10>10>10>10
Etoposide -0.981.210.871.150.040.090.540.32

Experimental Protocols

Protocol 1: Synthesis of this compound (4)[1][2]

This protocol describes a two-step synthesis starting from 5-bromo-2-chloro-3-nitropyridine.

Step 1: Synthesis of 5-bromo-N-methyl-3-nitropyridin-2-amine (2)

  • Cool a solution of 5-bromo-2-chloro-3-nitropyridine (1) in a suitable solvent (e.g., ethanol) to 0 °C in an ice bath.

  • Slowly add an excess of methylamine (e.g., 40% aqueous solution) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-N-methyl-3-nitropyridin-2-amine (2).

Step 2: Synthesis of this compound (4)

  • Dissolve 5-bromo-N-methyl-3-nitropyridin-2-amine (2) in a suitable solvent such as ethanol or acetic acid.

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O), to the solution.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound (4).

G cluster_synthesis Synthesis of this compound 5-bromo-2-chloro-3-nitropyridine 5-bromo-2-chloro-3-nitropyridine Amination\n(Methylamine) Amination (Methylamine) 5-bromo-2-chloro-3-nitropyridine->Amination\n(Methylamine) 5-bromo-N-methyl-3-nitropyridin-2-amine 5-bromo-N-methyl-3-nitropyridin-2-amine Amination\n(Methylamine)->5-bromo-N-methyl-3-nitropyridin-2-amine Reduction\n(SnCl2) Reduction (SnCl2) 5-bromo-N-methyl-3-nitropyridin-2-amine->Reduction\n(SnCl2) This compound This compound Reduction\n(SnCl2)->this compound

Caption: Synthetic pathway for this compound.

Protocol 2: Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines[1][2]

This protocol outlines the cyclocondensation to form the imidazo[4,5-b]pyridine core, followed by a Suzuki cross-coupling reaction for further derivatization.

Step 1: Synthesis of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (6)

  • To a solution of this compound (4) in a suitable solvent (e.g., ethanol), add benzaldehyde (1.0-1.2 equivalents).

  • Add an oxidizing agent, such as p-benzoquinone, to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (6).

Step 2: Suzuki Cross-Coupling for the Synthesis of 2,6-Disubstituted Derivatives (e.g., 19-25)

  • In a reaction vessel, combine 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (6) (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

G cluster_workflow Experimental Workflow for Derivative Synthesis and Evaluation This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation 6-Bromo-imidazo[4,5-b]pyridine Intermediate 6-Bromo-imidazo[4,5-b]pyridine Intermediate Cyclocondensation->6-Bromo-imidazo[4,5-b]pyridine Intermediate Suzuki Coupling Suzuki Coupling 6-Bromo-imidazo[4,5-b]pyridine Intermediate->Suzuki Coupling 2,6-Disubstituted Imidazo[4,5-b]pyridine Library 2,6-Disubstituted Imidazo[4,5-b]pyridine Library Suzuki Coupling->2,6-Disubstituted Imidazo[4,5-b]pyridine Library Biological Screening Biological Screening 2,6-Disubstituted Imidazo[4,5-b]pyridine Library->Biological Screening Antiproliferative Assays (MTT) Antiproliferative Assays (MTT) Biological Screening->Antiproliferative Assays (MTT) Hit Identification Hit Identification Antiproliferative Assays (MTT)->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis G cluster_pathway Hypothesized Cell Cycle Inhibition Pathway Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative Inhibition of Mitotic Processes Inhibition of Mitotic Processes Imidazo[4,5-b]pyridine Derivative->Inhibition of Mitotic Processes G2/M Phase Arrest G2/M Phase Arrest Inhibition of Mitotic Processes->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

References

Application Notes and Protocols for the Synthesis of Imidazopyridines from 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of N-methylated bromo-imidazopyridines, a scaffold of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the construction of the imidazo[4,5-b]pyridine core via the condensation of a substituted pyridine-2,3-diamine with an aldehyde.

Overview of the Synthetic Strategy

The primary synthetic route involves the acid-catalyzed condensation and subsequent oxidative cyclization of 5-Bromo-N2-methylpyridine-2,3-diamine with various aldehydes to yield the corresponding 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine derivatives. The presence of the N2-methyl group on the diamine precursor is expected to direct the cyclization to selectively form the N1-methylated imidazopyridine regioisomer.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Bromo-1-methyl-2-aryl-1H-imidazo[4,5-b]pyridines

This protocol describes a general method for the synthesis of 6-bromo-1-methyl-2-aryl-1H-imidazo[4,5-b]pyridines through the reaction of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol (10 mL per mmol of diamine), add the substituted benzaldehyde (1.1 eq.).

  • To this mixture, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (1:1).

  • After completion of the reaction (disappearance of the starting diamine), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 6-bromo-1-methyl-2-aryl-1H-imidazo[4,5-b]pyridines following the general protocol described above.

EntryAldehydeProductYield (%)Melting Point (°C)
1Benzaldehyde6-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine85214-216
24-Chlorobenzaldehyde6-Bromo-2-(4-chlorophenyl)-1-methyl-1H-imidazo[4,5-b]pyridine82235-237
34-Methoxybenzaldehyde6-Bromo-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridine88220-222

Characterization Data for 6-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (Entry 1):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J = 2.0 Hz, 1H), 8.40 (d, J = 2.0 Hz, 1H), 7.95-7.92 (m, 2H), 7.65-7.58 (m, 3H), 3.93 (s, 3H).[1]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 155.9, 148.1, 144.2, 136.3, 131.0, 129.8, 129.7, 129.3, 113.6, 31.0.[1]

  • MS (ESI): m/z = 287.98, 289.98 [M+H]⁺.[1]

Visualizations

Diagram 1: General Synthetic Workflow

Synthetic_Workflow start This compound + Ar-CHO reagents EtOH, cat. HCl start->reagents 1. reflux Reflux (4-8h) reagents->reflux 2. workup Work-up: - Neutralization (NaHCO3) - Extraction (EtOAc) reflux->workup 3. purification Purification: Column Chromatography workup->purification 4. product 6-Bromo-1-methyl-2-aryl- 1H-imidazo[4,5-b]pyridine purification->product 5.

Caption: General workflow for the synthesis of 6-bromo-1-methyl-2-aryl-1H-imidazo[4,5-b]pyridines.

Diagram 2: Proposed Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization and Oxidation A Diamine + Aldehyde B Protonation of Carbonyl A->B C Nucleophilic Attack B->C D Dehydration C->D E Imine Intermediate D->E F Intramolecular Cyclization E->F G Dihydroimidazopyridine F->G H Oxidation (Air) G->H I Final Product H->I

Caption: Proposed mechanism for the formation of the imidazo[4,5-b]pyridine ring system.

Application Notes

  • Scope of Aldehydes: This reaction is generally tolerant of a wide range of aromatic and heteroaromatic aldehydes. Electron-donating and electron-withdrawing groups on the aldehyde can influence the reaction rate and yield.

  • Catalyst: While hydrochloric acid is used here, other acid catalysts such as p-toluenesulfonic acid can also be employed.

  • Oxidation: In many cases, atmospheric oxygen is sufficient to oxidize the dihydroimidazopyridine intermediate to the final aromatic product during work-up. If the reaction stalls at the intermediate, gentle heating in the presence of air or the use of a mild oxidant may be necessary.

  • Purification: The polarity of the final product will vary depending on the substituent on the 2-aryl group. The eluent system for column chromatography should be optimized accordingly.

  • Characterization: The formation of the desired N1-methyl regioisomer can be confirmed using 2D NMR techniques, such as NOESY, where a correlation between the N-methyl protons and the H-7 proton of the pyridine ring would be expected.

These protocols and notes provide a comprehensive guide for the synthesis and characterization of N-methylated bromo-imidazopyridines, which can serve as valuable building blocks for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 5-Bromo-N2-methylpyridine-2,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A common synthetic route starts from 2-amino-3-nitropyridine. This undergoes bromination to yield 2-amino-5-bromo-3-nitropyridine, followed by reduction of the nitro group to an amine, and subsequent selective N-methylation.

Q2: I am seeing multiple spots on my TLC after the bromination step. What are these likely to be?

During the bromination of the pyridine ring, the formation of isomeric byproducts is a common side reaction. Depending on the reaction conditions, you may be observing the formation of other brominated isomers of your target molecule. It is also possible that some starting material remains unreacted.

Q3: My reduction of the nitro group seems to be incomplete. How can I improve this?

Incomplete reduction of the nitro group is a frequent issue. To drive the reaction to completion, you can try increasing the reaction time, elevating the temperature, or using a more potent reducing agent. Common reducing agents for this transformation include SnCl2/HCl, H2/Pd-C, or iron in acetic acid. Ensure your reagents are fresh and anhydrous where necessary.

Q4: I am having difficulty with the selective N-methylation of the 2-amino group. What are the potential pitfalls?

Achieving selective N-methylation can be challenging due to the presence of two amino groups. Common side reactions include N,N-dimethylation at the desired nitrogen or methylation at the second amino group. To improve selectivity, consider using a protecting group strategy or carefully controlling the stoichiometry of the methylating agent and the reaction conditions (e.g., temperature, reaction time).

Q5: What is the best method for purifying the final product?

Purification of this compound can be challenging due to the presence of closely related isomers and byproducts. Column chromatography on silica gel is often the most effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Recrystallization from a suitable solvent system may also be effective if the impurities have significantly different solubilities.

Troubleshooting Guides

Problem 1: Low Yield and/or Impure Product after Bromination
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, close in Rf value to the product. Formation of regioisomers during bromination.Optimize reaction temperature and the rate of addition of the brominating agent. Lowering the temperature can sometimes improve regioselectivity. Consider using a milder brominating agent.
Significant amount of starting material remaining. Insufficient brominating agent or reaction time.Increase the equivalents of the brominating agent (e.g., NBS) and/or prolong the reaction time. Monitor the reaction progress by TLC.
Product is dark and oily. Decomposition of starting material or product under harsh reaction conditions.Perform the reaction at a lower temperature. Ensure the reaction is carried out under an inert atmosphere if the reagents are air-sensitive.
Problem 2: Incomplete Reduction of the Nitro Group
Symptom Possible Cause Suggested Solution
Presence of starting material (nitro compound) in the crude product. Inactive or insufficient reducing agent.Use freshly opened or purified reducing agents. Increase the molar equivalents of the reducing agent.
Reaction is sluggish or stalls. Poor solubility of the starting material.Choose a solvent system in which the starting material is more soluble. Gentle heating may also improve the reaction rate.
Formation of unidentified byproducts. Over-reduction or side reactions with other functional groups.While less common for nitro group reduction, consider milder reducing agents or shorter reaction times if you suspect over-reduction.
Problem 3: Non-selective N-methylation
Symptom Possible Cause Suggested Solution
Presence of di-methylated product and/or methylation at the wrong amine. Lack of selectivity in the methylation reaction.Employ a protecting group for the 3-amino group before methylation. Alternatively, carefully control the stoichiometry of the methylating agent (e.g., methyl iodide) and use a bulky base to favor methylation at the less sterically hindered 2-amino position.
Low conversion to the methylated product. Inefficient methylation conditions.Ensure the use of a suitable base to deprotonate the amine. Anhydrous reaction conditions are often crucial. Consider alternative methylating agents.

Experimental Protocols

A plausible, though not explicitly documented, synthesis of this compound can be inferred from the synthesis of similar compounds. A key intermediate, 2,3-Diamino-5-bromopyridine, can be synthesized by the reduction of 2-amino-5-bromo-3-nitropyridine.[1] The subsequent selective methylation would be the final step.

Synthesis of 2,3-Diamino-5-bromopyridine [1]

  • A flask is charged with 2-amino-5-bromo-3-nitropyridine, reduced iron powder, ethanol, and water.

  • A small amount of concentrated hydrochloric acid is added.

  • The mixture is heated on a steam bath for 1 hour.

  • The iron is removed by filtration, and the filtrate is evaporated to dryness.

  • The residue is recrystallized from water with activated carbon to yield 2,3-diamino-5-bromopyridine.

Note: For larger scale reactions, it is advised to perform multiple smaller reductions simultaneously.[1]

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis bromination Bromination Step start->bromination check_tlc_bromo TLC Analysis bromination->check_tlc_bromo isomers Multiple Spots (Isomers?) check_tlc_bromo->isomers Poor Selectivity incomplete_bromo Starting Material Present check_tlc_bromo->incomplete_bromo Incomplete Reaction reduction Reduction Step check_tlc_bromo->reduction Clean Reaction optimize_bromo Optimize Temp. & Reagent Addition isomers->optimize_bromo increase_reagent_bromo Increase Reagent/Time incomplete_bromo->increase_reagent_bromo optimize_bromo->reduction increase_reagent_bromo->reduction check_tlc_reduction TLC Analysis reduction->check_tlc_reduction incomplete_reduction Starting Material Present check_tlc_reduction->incomplete_reduction Incomplete Reaction methylation N-Methylation Step check_tlc_reduction->methylation Complete Reaction increase_reagent_reduction Increase/Change Reducing Agent incomplete_reduction->increase_reagent_reduction increase_reagent_reduction->methylation check_nmr NMR/MS Analysis methylation->check_nmr non_selective Di-methylation or Wrong N-methylation check_nmr->non_selective Poor Selectivity purification Purification check_nmr->purification Successful Methylation use_pg Use Protecting Group or Control Stoichiometry non_selective->use_pg use_pg->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-N2-methylpyridine-2,3-diamine. The presence of multiple nitrogen atoms in this substrate presents unique challenges, including potential catalyst inhibition and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields with this substrate are common and can stem from several factors. The primary reason is often catalyst deactivation or inhibition. The lone pairs on the pyridine nitrogen and the two amino groups can coordinate strongly to the palladium catalyst, forming inactive complexes that hinder the catalytic cycle.[1][2][3] Other causes include inefficient oxidative addition, unwanted side reactions like protodeboronation, or suboptimal choice of base and solvent.[3][4]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source (often water), replacing the boron group with a hydrogen atom.[2] To minimize this, use anhydrous solvents, ensure your base is thoroughly dried, and consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[1][5]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is primarily caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).[2][3] To prevent this, it is critical to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[3][6]

Q3: Which palladium catalyst and ligand system is best suited for this nitrogen-rich substrate?

A3: Due to the strong potential for catalyst inhibition, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] The most successful approaches for nitrogen-containing heterocycles involve the use of bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[2][6] Ligands like SPhos, XPhos, and RuPhos can sterically shield the palladium center, preventing inhibitory coordination from the substrate's nitrogen atoms and promoting the desired catalytic steps.[1][6] Modern, pre-formed palladium precatalysts (e.g., XPhos Pd G2/G3/G4) are often more effective as they do not require an in-situ reduction step.[7]

Q4: Can I run this reaction open to the air?

A4: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen.[2] Exposing the reaction to air can lead to catalyst deactivation and significantly promote the homocoupling of the boronic acid, leading to lower yields and more complex purification.[3] Always use standard air-free techniques, such as evacuating and backfilling the reaction vessel with an inert gas (N₂ or Ar) and using degassed solvents.[3][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inhibition/Deactivation: The pyridine or amine nitrogens are "poisoning" the palladium catalyst.[1][6] 2. Ineffective Base: The chosen base is not strong enough or soluble enough to facilitate the crucial transmetalation step.[3] 3. Low Temperature: The reaction temperature is insufficient to overcome the activation energy for the oxidative addition step.[1]1. Switch to a more robust catalyst/ligand system. Use bulky, electron-rich ligands like XPhos, SPhos, or RuPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Alternatively, use an air-stable precatalyst like XPhos Pd G2.[2][6] 2. Screen different bases. Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[2][3] 3. Increase the reaction temperature. Cautiously increase the temperature in 10 °C increments (typically in the 80-120 °C range), while monitoring for byproduct formation.[4]
Significant Debromination 1. Reductive Dehalogenation: A common side reaction with electron-rich aryl bromides. 2. Reaction Conditions: May be exacerbated by certain ligands, bases, or high temperatures.1. Use a bulkier ligand to favor reductive elimination over other pathways. 2. Try a milder base. Sometimes a weaker base like K₂CO₃ can reduce the rate of this side reaction.[8] 3. Lower the reaction temperature once conversion has initiated.
Boronic Acid Homocoupling 1. Presence of Oxygen: O₂ oxidizes Pd(0) to Pd(II), which promotes homocoupling.[2][3] 2. Inefficient Catalyst: A slow cross-coupling cycle can allow the competing homocoupling pathway to dominate.1. Ensure rigorous exclusion of air. Degas solvents thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for >30 minutes). Maintain a positive pressure of inert gas.[3][6] 2. Optimize the catalyst system for faster cross-coupling as described above.
Unreacted Starting Material 1. Poor Solubility: The substrate or other reagents may not be fully dissolved in the chosen solvent. 2. Insufficient Reagent: The boronic acid/ester may have degraded or is being consumed by side reactions.1. Screen different solvents. A mixture like 1,4-dioxane/water or toluene/water can improve solubility. DMF is another option for polar substrates.[3][9] 2. Increase the equivalents of boronic acid/ester to 1.5-2.0 equivalents.[10] 3. Use a more stable boron reagent , such as a pinacol or MIDA boronate ester.[1][5]

Data & Reagent Selection Tables

Table 1: Catalyst & Ligand Selection Guide for Nitrogen-Containing Heterocycles

Catalyst/Precatalyst Ligand Typical Loading Advantages Considerations
Pd(OAc)₂ / Pd₂(dba)₃ XPhos / SPhos 1-5 mol% Pd, L:Pd ratio 2:1 Highly effective for challenging, electron-rich, and sterically hindered substrates. Promotes fast oxidative addition.[2][6] Air-sensitive; requires careful handling under inert atmosphere.
Pd(PPh₃)₄ PPh₃ 5-10 mol% Readily available and easy to handle. Often ineffective for this substrate class due to catalyst inhibition.[2] Can lead to low yields.
XPhos Pd G2/G3/G4 (Integrated) 1-5 mol% Air- and moisture-stable precatalysts. Highly active and reliable for N-heterocycles.[7] Higher cost compared to generating the catalyst in situ.

| PdCl₂(dppf) | dppf | 3-5 mol% | Good general catalyst, effective for a range of substrates.[11] | May be less effective than modern Buchwald ligands for this specific substrate. |

Table 2: Base Selection Guide | Base | Strength (pKa of conj. acid) | Typical Equivalents | Properties & Use Cases | | :--- | :--- | :--- | :--- | | K₃PO₄ | Strong (12.3) | 2.0 - 3.0 | Often the base of choice for challenging couplings. Good solubility in aqueous mixtures.[6][12] | | Cs₂CO₃ | Strong (10.3) | 2.0 - 3.0 | Highly effective, often provides higher yields due to the solubilizing effect of the Cs⁺ cation.[3] | More expensive and hygroscopic. | | K₂CO₃ | Moderate (10.3) | 2.0 - 3.0 | A good starting point for optimization; less expensive. May be less effective if transmetalation is slow.[8][11] | | Na₂CO₃ | Moderate (10.3) | 2.0 - 3.0 | Common and inexpensive base, often used in aqueous solvent systems.[6][13] |

Table 3: Solvent System Guide

Solvent System Ratio (v/v) Typical Temperature Use Cases & Considerations
1,4-Dioxane / H₂O 4:1 to 10:1 80 - 110 °C Excellent general-purpose system. Water helps dissolve the inorganic base and facilitates transmetalation.[12][14]
Toluene / H₂O 4:1 to 10:1 80 - 110 °C Good alternative to dioxane. Can sometimes improve yields or reduce side reactions.[15]
THF / H₂O 4:1 to 10:1 65 - 80 °C Lower boiling point, useful if substrates are temperature-sensitive.

| DMF or DME | Anhydrous | 80 - 120 °C | Can be used to improve the solubility of highly polar starting materials. Requires an anhydrous base.[3][16] |

Visualized Guides and Protocols

Diagrams

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) trans_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) trans_complex->product aryl_halide Ar-X (5-Bromo-Pyridine) aryl_halide->pd0 Oxidative Addition boronic_acid R-B(OR)₂ boronic_acid->oa_complex base Base base->oa_complex Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low or No Yield Observed q_catalyst Is the Catalyst/Ligand System Optimized for N-Heterocycles? start->q_catalyst s_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) or use a modern precatalyst (e.g., XPhos Pd G2). q_catalyst->s_catalyst No q_base Is the Base Strong and Soluble Enough? q_catalyst->q_base Yes s_catalyst->q_base s_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃). Ensure it is anhydrous and finely ground. q_base->s_base No q_side_reactions Are Side Reactions (Homocoupling, Debromination) Observed? q_base->q_side_reactions Yes s_base->q_side_reactions s_side_reactions Ensure Rigorous Degassing. Use Stable Boronate Ester. Consider Lowering Temperature. q_side_reactions->s_side_reactions Yes end Improved Yield q_side_reactions->end No s_side_reactions->end Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Aryl Bromide, Boronic Ester, & Base to a dry Schlenk flask. prep2 2. Evacuate & Backfill with Inert Gas (x3) prep1->prep2 prep3 3. Add Degassed Solvent via Syringe prep2->prep3 prep4 4. Add Catalyst/Ligand under inert atmosphere prep3->prep4 react1 5. Heat to Desired Temp (e.g., 80-110 °C) with vigorous stirring prep4->react1 react2 6. Monitor Progress (TLC, LC-MS) react1->react2 workup1 7. Cool to RT, Dilute with Organic Solvent (e.g., Ethyl Acetate) react2->workup1 workup2 8. Wash with Water/Brine workup1->workup2 workup3 9. Dry, Filter, Concentrate workup2->workup3 workup4 10. Purify by Column Chromatography workup3->workup4

References

Technical Support Center: Purification of Brominated Pyridinediamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of brominated pyridinediamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of brominated pyridinediamines and how do they affect purification?

A1: Common impurities include unreacted starting materials, over-brominated species (di- or tri-brominated pyridinediamines), and positional isomers. These impurities often have similar polarities to the desired product, making separation by standard chromatographic techniques challenging. The basic nature of the diamino pyridine core can also lead to strong interactions with silica gel, causing streaking and poor separation.

Q2: My brominated pyridinediamine is highly polar and streaks badly on the TLC plate. How can I get a clean separation?

A2: Streaking of polar, basic compounds on silica gel is a common issue. Here are several strategies to resolve this:

  • Mobile Phase Modification : Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include triethylamine (0.1-2%) or ammonium hydroxide (0.1-2%) in a dichloromethane/methanol solvent system.

  • Alternative Stationary Phases : Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).

  • Sample Application : Ensure your sample is not overloaded on the TLC plate. Applying a more dilute solution can significantly improve resolution.

Q3: I am getting a low yield after column chromatography. What are the possible reasons?

A3: Low recovery from column chromatography can be due to several factors:

  • Irreversible Adsorption : The basicity of the pyridinediamine can cause it to bind irreversibly to the acidic silica gel. Deactivating the silica with a base like triethylamine before running the column can mitigate this.

  • Compound Instability : Brominated pyridines can be sensitive to the acidic nature of silica gel and may decompose on the column. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.

  • Improper Eluent Polarity : If the eluent is not polar enough, your compound may not move from the origin. Conversely, if it is too polar, it may elute too quickly with the solvent front, co-eluting with impurities. Careful optimization of the solvent system using TLC is crucial.

Q4: What are the best recrystallization solvents for brominated pyridinediamines?

A4: The choice of solvent is highly dependent on the specific substitution pattern of your compound. However, for polar aminopyridine derivatives, common and effective solvents include:

  • Single Solvents : Ethanol, methanol, acetone, and water can be effective for more polar compounds.

  • Solvent Mixtures : Mixtures such as ethanol/water, ethyl acetate/hexane, or acetone/hexane are frequently used to achieve the ideal solubility profile where the compound is soluble in the hot solvent and insoluble in the cold solvent.

Q5: How can I remove colored impurities from my final product?

A5: Colored impurities often arise from degradation or side reactions. Two common methods for their removal are:

  • Activated Carbon Treatment : During recrystallization, after dissolving your compound in the hot solvent, you can add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration.

  • Recrystallization : Often, the colored impurities have different solubility profiles than your desired compound and can be removed by a carefully executed recrystallization.

Q6: My HPLC analysis shows co-eluting peaks. How can I improve the separation?

A6: For closely related isomers or impurities, standard C18 columns may not provide sufficient resolution. Consider the following to improve your HPLC separation:

  • Alternative Stationary Phases : Phenyl-hexyl or fluorinated phases can offer different selectivities for aromatic and polar compounds.

  • Mobile Phase Optimization : Varying the organic modifier (e.g., switching from acetonitrile to methanol), adjusting the pH with additives like formic acid or ammonium formate, or using a gradient elution can significantly impact the separation.

  • Specialized Columns : For particularly challenging separations of isomers, columns designed for hydrogen bonding interactions can be effective.[1]

Data Presentation

Table 1: Comparison of Purification Methods for Brominated Pyridinediamines and Analogues

CompoundPurification MethodEluent/Solvent SystemYield (%)Purity (%)Reference/Notes
2-Amino-5-bromopyridineColumn ChromatographyPetroleum ether/Ethyl acetate (10:1)-97.0For removal of di-brominated impurity.[2]
2-Amino-5-bromopyridineRecrystallization90% Ethanol95.097.0Initial purification step.[2]
2,3-Diamino-5-bromopyridineRecrystallizationWater, then Ethanol-HighDescribed as colorless needles.[3]
4-Bromo-2,6-diaminopyridineSuction FiltrationReaction mixture cooled81.0-Crude product isolation.[4]
6-Bromopyridin-3-amineFlash Column ChromatographyHexane/Ethyl acetate gradient-HighTo separate from other isomers.[5]
N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amineRP-HPLCMethanol/Water (80:20)->99.9Analytical method validation.[4]

Table 2: HPLC Method Parameters for Analysis of Brominated Pyridines and Related Compounds

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Stationary Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile/Water with 0.1% Formic AcidGradient: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Linearity (r²) 0.99950.9998
Accuracy (Recovery) 99.5 - 100.1%99.9 - 100.5%
ReferenceAdapted from[6]Adapted from[6]

Experimental Protocols

Protocol 1: Column Chromatography of a Brominated Pyridinediamine

This protocol is a general guideline and should be optimized for your specific compound using TLC analysis first.

  • Slurry Preparation : In a beaker, create a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 98:2 Dichloromethane:Methanol).

  • Column Packing : Pour the slurry into your chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading :

    • Wet Loading : Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the column.

    • Dry Loading : If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution : Carefully add your eluent to the top of the column. Use a gradient elution, starting with a low polarity and gradually increasing it (e.g., from 2% to 10% methanol in dichloromethane). Collect fractions and monitor their composition by TLC.

  • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Brominated Pyridinediamine

  • Solvent Selection : In small test tubes, test the solubility of your crude product in various solvents to find one where it is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution : Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.

Mandatory Visualizations

Troubleshooting_Column_Chromatography Troubleshooting Workflow for Column Chromatography start Start: Impure Brominated Pyridinediamine tlc Run TLC with various solvent systems start->tlc streaking Issue: Streaking or Tailing? tlc->streaking no_separation Issue: Poor or No Separation? streaking->no_separation No add_base Add 0.1-2% Triethylamine or NH4OH to eluent streaking->add_base Yes low_yield Issue: Low Yield After Column? no_separation->low_yield No optimize_eluent Optimize eluent polarity (gradient elution) no_separation->optimize_eluent Yes check_stability Test compound stability on silica (2D TLC) low_yield->check_stability Yes add_base->tlc Re-evaluate change_stationary_phase Try Alumina or Reverse-Phase Silica add_base->change_stationary_phase Still streaks change_stationary_phase->tlc check_solubility Is compound soluble in chosen eluent? optimize_eluent->check_solubility success Pure Product optimize_eluent->success Separation achieved check_solubility->tlc Yes, re-optimize dry_load Perform Dry Loading check_solubility->dry_load No dry_load->tlc deactivate_silica Deactivate silica with Triethylamine before loading check_stability->deactivate_silica Unstable check_stability->success Stable deactivate_silica->success Purification_Strategy_Selection Purification Strategy Selection start Start: Crude Brominated Pyridinediamine is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) find_solvent Screen for a suitable solvent or solvent pair try_recrystallization->find_solvent recrystallization_success Recrystallization Successful? find_solvent->recrystallization_success recrystallization_success->column_chromatography No final_purity_check Assess Purity (HPLC, NMR) recrystallization_success->final_purity_check Yes isomers_present Are positional isomers a major issue? column_chromatography->isomers_present prep_hplc Consider Preparative HPLC isomers_present->prep_hplc Yes isomers_present->final_purity_check No prep_hplc->final_purity_check end End: Purified Product final_purity_check->end

References

Technical Support Center: 5-Bromo-N2-methylpyridine-2,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-N2-methylpyridine-2,3-diamine. The information is designed to help anticipate and resolve common issues related to byproduct formation during chemical reactions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and derivatization of this compound, with a focus on identifying and mitigating the formation of unwanted byproducts.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction conditions (temperature, solvent, catalyst).- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust reaction conditions, such as temperature or reaction time. - Consider a different catalyst or solvent system. - Purify the starting material to remove any impurities that may inhibit the reaction.
Presence of an unexpected isomer in the product mixture - The starting material, this compound, may contain isomeric impurities. - Isomerization of the product under the reaction conditions.- Analyze the starting material for isomeric purity using HPLC or NMR. - If isomers are present in the starting material, attempt purification before use. - Modify reaction conditions (e.g., lower temperature) to prevent product isomerization.
Formation of a highly colored impurity - Oxidation of the diamine starting material or product. - Polymerization of starting materials or products.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use degassed solvents. - Add an antioxidant if compatible with the reaction chemistry. - Lower the reaction temperature to reduce the rate of polymerization.
Difficulty in purifying the final product - Byproducts with similar polarity to the desired product. - The product may be unstable on silica gel.- Employ alternative purification techniques such as recrystallization, preparative HPLC, or ion-exchange chromatography.[1] - For acidic or basic compounds, an acid or base wash during workup may help remove certain impurities. - Consider derivatizing the crude product to facilitate purification, followed by removal of the derivatizing group.
Formation of imidazopyridine byproducts - In reactions with aldehydes or carboxylic acids, cyclization can occur to form a fused imidazole ring.[2][3]- Control the stoichiometry of the reactants carefully. - Optimize the reaction temperature and time to favor the desired reaction pathway. - In some cases, protecting one of the amino groups before the reaction can prevent cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect when working with this compound?

A1: While specific byproducts are highly dependent on the reaction conditions and reagents used, common side products can arise from:

  • Over-alkylation or acylation: If the reaction involves alkylating or acylating agents, reaction at both the N2-methylamino and the 3-amino groups can occur.

  • Cyclization reactions: When reacting with aldehydes, ketones, or carboxylic acids, the formation of imidazopyridine derivatives is a common side reaction.[2][3]

  • Oxidation: The diamine functionality is susceptible to oxidation, which can lead to colored impurities.

  • Isomeric impurities: The synthesis of the starting material itself may result in the presence of isomers, which can be carried through to the final product.[4]

Q2: How can I minimize the formation of imidazopyridine byproducts during a reaction with an aldehyde?

A2: To minimize the formation of imidazopyridine byproducts, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired product over the cyclized byproduct.

  • Stoichiometry: Use a precise stoichiometry of your reactants. An excess of the aldehyde may drive the cyclization reaction.

  • pH Control: The pH of the reaction mixture can influence the rate of cyclization. Experiment with buffered conditions or the addition of a mild acid or base.

  • Protecting Groups: Consider protecting one of the amino groups before the reaction with the aldehyde to prevent the intramolecular cyclization.

Q3: What purification methods are most effective for products derived from this compound?

A3: The choice of purification method will depend on the properties of your product and the impurities present.

  • Column Chromatography: This is a common method, but care should be taken as aminopyridines can sometimes interact strongly with silica gel. Using a deactivated silica or a different stationary phase like alumina may be beneficial.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

  • Preparative HPLC: For difficult separations, preparative HPLC can be very effective.

  • Acid-Base Extraction: The basic nature of the pyridine and amino groups can be exploited. An acidic wash during the workup can help remove non-basic impurities, and subsequent basification and extraction can isolate the desired product.

  • Ion-Exchange Chromatography: This technique can be particularly useful for separating compounds based on their charge, which is advantageous for aminopyridine derivatives.[1]

Q4: Can the bromine atom be displaced during reactions?

A4: While the bromine atom on the pyridine ring is generally stable, it can be displaced under certain conditions, particularly in nucleophilic aromatic substitution reactions or in the presence of strong bases and high temperatures. It is also a reactive site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are often desired transformations.[5]

Experimental Protocols

General Protocol for Imidazopyridine Formation

This protocol describes a general method for the synthesis of imidazopyridine derivatives from a 2,3-diaminopyridine, which can be adapted for this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or water).

  • Reagent Addition: Add the aldehyde or carboxylic acid derivative (1-1.2 equivalents).

  • Reaction Conditions: The reaction may be heated to reflux. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography, recrystallization, or another suitable method.

Visualizations

Byproduct_Formation cluster_reactants Reactants cluster_products Potential Products This compound This compound Desired Product (Schiff Base) Desired Product (Schiff Base) This compound->Desired Product (Schiff Base) Reaction with Aldehyde Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Desired Product (Schiff Base) Imidazopyridine Byproduct Imidazopyridine Byproduct Desired Product (Schiff Base)->Imidazopyridine Byproduct Intramolecular Cyclization

Caption: Potential reaction pathways leading to desired product and an imidazopyridine byproduct.

Purification_Workflow Crude Reaction Mixture Crude Reaction Mixture Workup (e.g., Extraction) Workup (e.g., Extraction) Crude Reaction Mixture->Workup (e.g., Extraction) Purification Purification Workup (e.g., Extraction)->Purification Column Chromatography Column Chromatography Purification->Column Chromatography Polarity Recrystallization Recrystallization Purification->Recrystallization Solubility Prep-HPLC Prep-HPLC Purification->Prep-HPLC High Purity Pure Product Pure Product Column Chromatography->Pure Product Byproducts Byproducts Column Chromatography->Byproducts Recrystallization->Pure Product Recrystallization->Byproducts Prep-HPLC->Pure Product Prep-HPLC->Byproducts

Caption: General workflow for the purification of reaction products.

References

Technical Support Center: Preventing Dehalogenation of 5-Bromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the undesired side reaction of dehalogenation (or hydrodebromination) during palladium-catalyzed cross-coupling reactions involving 5-bromopyridines. This common issue leads to the formation of pyridine as a byproduct, reducing the yield of the desired coupled product and complicating purification.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Significant amount of pyridine byproduct is observed in the reaction mixture.

  • Question: My reaction is producing a significant amount of pyridine, indicating dehalogenation of my 5-bromopyridine starting material. What are the likely causes and how can I fix this?

  • Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heteroaryl halides like 5-bromopyridine.[1][2] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture, such as the base, solvent, or trace amounts of water.[2] This Pd-H species can then react with the 5-bromopyridine in a competing catalytic cycle to replace the bromine atom with hydrogen.[3]

    Here are the key factors to investigate and optimize to minimize dehalogenation:

    • Base Selection: Strong bases, particularly at elevated temperatures, can promote the formation of Pd-H species.[1]

      • Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often effective in promoting the desired coupling while minimizing dehalogenation.[1][2] Avoid strong alkoxide bases if dehalogenation is a significant issue.

    • Ligand Choice: The properties of the phosphine ligand play a crucial role. Less effective ligands may not promote the desired reductive elimination of the product efficiently, allowing the dehalogenation pathway to compete.

      • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands such as SPhos and XPhos are known to accelerate the desired C-C bond formation, which can outcompete the dehalogenation side reaction.[2]

    • Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.[1]

      • Solution: Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity. Running the reaction at a lower temperature for a longer period can often significantly reduce the amount of dehalogenated byproduct.

    • Solvent: Some solvents can act as hydride donors, contributing to the formation of the Pd-H species.

      • Solution: Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[2] If a protic solvent like water is necessary for the solubility of the base, minimize its amount.

    • Reaction Time: Prolonged exposure to the reaction conditions after the starting material has been consumed can lead to increased byproduct formation.

      • Solution: Monitor the reaction progress closely using TLC or LC-MS and work up the reaction as soon as the 5-bromopyridine is consumed.

Issue 2: The yield of the desired coupled product is low, even with minimal dehalogenation.

  • Question: I have managed to reduce dehalogenation, but the yield of my desired product is still low. What other factors should I consider?

  • Answer: Low yields in the Suzuki-Miyaura coupling of 5-bromopyridines can be a frustrating issue. The pyridine nitrogen itself can coordinate to the palladium catalyst, inhibiting its activity.[1] Here are several aspects to troubleshoot:

    • Catalyst Activity: The active Pd(0) species may not be forming efficiently or is being deactivated.

      • Solution: Ensure your palladium source is of high quality. For Pd(II) precatalysts like Pd(OAc)₂, the reduction to Pd(0) is a crucial step in the catalytic cycle. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active and air-stable Buchwald precatalysts (e.g., XPhos Pd G3).[1]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling of the boronic acid.[1]

      • Solution: It is critical to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique for 3-4 cycles.[1] Always run the reaction under a positive pressure of an inert gas.

    • Substrate Quality: Impurities in the 5-bromopyridine or the boronic acid can interfere with the reaction. Boronic acids can also degrade over time, especially if not stored properly.

      • Solution: Ensure the purity of your starting materials. If necessary, recrystallize or purify the 5-bromopyridine. Check the quality of the boronic acid by NMR and consider using a fresh batch.

    • Protodeboronation: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation (cleavage of the C-B bond), especially at higher temperatures in the presence of water and base.[1]

      • Solution: Use a milder base like KF or K₂CO₃.[1] Minimize the reaction time and temperature. Using boronic esters (e.g., pinacol esters) can also increase stability.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with 5-bromopyridines?

A1: Dehalogenation, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the 5-bromopyridine is replaced by a hydrogen atom, resulting in the formation of pyridine.[1] This is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and the resulting pyridine byproduct can be difficult to separate during purification due to its similar polarity to the starting material and sometimes the product.

Q2: What is the primary mechanism of dehalogenation in Suzuki-Miyaura coupling?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through the reaction of the palladium complex with the base, solvent (like alcohols), or trace water. This Pd-H species can then participate in a competing catalytic cycle where it undergoes reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[2][3]

Q3: Are certain boronic acids more prone to causing dehalogenation?

A3: While the organic halide is the primary factor, a slow transmetalation step with the organoboron reagent can allow more time for competing side reactions like dehalogenation to occur. Therefore, using highly active and stable boronic acids or their corresponding esters can help minimize this side reaction by promoting a faster forward reaction.[2]

Q4: Can the choice of palladium precatalyst influence the extent of dehalogenation?

A4: Yes, the choice of precatalyst and, more importantly, the ligand associated with it, has a significant impact. Modern palladium precatalysts, especially those from the Buchwald group (e.g., G2, G3, and G4 precatalysts), are designed to readily form the active Pd(0) species and are paired with bulky, electron-rich ligands that promote rapid reductive elimination of the desired product, thereby outcompeting the dehalogenation pathway.

Q5: How can I effectively monitor the progress of my reaction to avoid excessive dehalogenation?

A5: Close monitoring of the reaction is crucial. Thin-layer chromatography (TLC) can be a quick and easy way to track the consumption of the 5-bromopyridine starting material. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) are excellent techniques to monitor the formation of both the desired product and the pyridine byproduct. This allows you to stop the reaction at the optimal time, preventing prolonged heating that can favor dehalogenation.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of the desired product and the formation of the dehalogenated byproduct in the Suzuki-Miyaura coupling of 5-bromopyridine with phenylboronic acid. The data is representative and compiled from general trends reported in the literature to illustrate the effects of changing individual components.

Table 1: Effect of Ligand on Product Yield and Dehalogenation

LigandBaseTemperature (°C)Desired Product Yield (%)Dehalogenation Byproduct (%)
PPh₃K₂CO₃10065-7515-25
P(t-Bu)₃K₂CO₃8085-95<10
dppfK₂CO₃9080-905-15
XPhosK₃PO₄80>95<5
SPhosK₃PO₄80>95<5

Note: Yields are illustrative and will vary depending on the specific reaction conditions.

Table 2: Effect of Base on Product Yield and Dehalogenation

LigandBaseTemperature (°C)Desired Product Yield (%)Dehalogenation Byproduct (%)
XPhosNa₂CO₃8080-905-10
XPhosK₂CO₃8085-95<10
XPhosCs₂CO₃80>90<5
XPhosK₃PO₄80>95<5
XPhosNaOt-Bu8070-8015-25

Note: Yields are illustrative and will vary depending on the specific reaction conditions.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of 5-Bromopyridine with Phenylboronic Acid to Minimize Dehalogenation

This protocol is a general starting point and utilizes a catalyst system known to be effective at minimizing dehalogenation.

Materials:

  • 5-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (5 mL)

  • Water, degassed (0.5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 5-bromopyridine, phenylboronic acid, and finely ground potassium phosphate.

  • Inert Atmosphere: Seal the flask/vial with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (consumption of 5-bromopyridine), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Dehalogenation in 5-Bromopyridine Cross-Coupling start Significant Dehalogenation Observed? change_base 1. Change Base (e.g., to K3PO4 or Cs2CO3) start->change_base Yes success Dehalogenation Minimized. Proceed with Optimization. start->success No still_dehalogenation1 still_dehalogenation1 change_base->still_dehalogenation1 Still an issue? change_ligand 2. Change Ligand (e.g., to XPhos or SPhos) still_dehalogenation1->change_ligand Yes still_dehalogenation1->success No still_dehalogenation2 still_dehalogenation2 change_ligand->still_dehalogenation2 Still an issue? lower_temp 3. Lower Temperature (e.g., from 100°C to 80°C) still_dehalogenation2->lower_temp Yes still_dehalogenation2->success No still_dehalogenation3 still_dehalogenation3 lower_temp->still_dehalogenation3 Still an issue? check_solvents 4. Check Solvents/Reagents (Use anhydrous, degassed solvents) still_dehalogenation3->check_solvents Yes still_dehalogenation3->success No check_solvents->success low_yield low_yield success->low_yield Low Yield? troubleshoot_yield Troubleshoot Yield: - Check Catalyst Activity - Ensure Inert Atmosphere - Verify Substrate Purity low_yield->troubleshoot_yield Yes final_product Successful Coupling low_yield->final_product No troubleshoot_yield->final_product Catalytic_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_dehalogenation Competing Dehalogenation Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 5-Bromopyridine ar_pd_br Ar-Pd(II)-Br(L_n) (Ar = 5-pyridyl) oxidative_addition->ar_pd_br transmetalation Transmetalation (with Ar'B(OH)2 / Base) ar_pd_br->transmetalation ar_pd_br_dehalo Ar-Pd(II)-Br(L_n) ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product hydride_formation Hydride Formation ar_pd_br_dehalo->hydride_formation Hydride Source (Base, H2O, Solvent) ar_pd_h Ar-Pd(II)-H(L_n) hydride_formation->ar_pd_h reductive_elimination_dehalo Reductive Elimination ar_pd_h->reductive_elimination_dehalo reductive_elimination_dehalo->pd0 Regenerates Catalyst dehalo_product Ar-H (Dehalogenated Byproduct) reductive_elimination_dehalo->dehalo_product

References

stability of 5-Bromo-N2-methylpyridine-2,3-diamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-N2-methylpyridine-2,3-diamine in various solvents. This resource is intended for researchers, scientists, and drug development professionals to address potential issues during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound in solution.

Issue Potential Cause Recommended Solution
Discoloration of the solution (e.g., turning yellow or brown) over time. Oxidation of the diamine functional groups. Aromatic amines can be susceptible to air oxidation, which is often accelerated by light.- Prepare solutions fresh whenever possible.- Store solutions in amber vials or protect them from light.- Degas solvents before use to remove dissolved oxygen.- Consider working under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of the compound from the solution. - The solvent's polarity may not be optimal for long-term stability.- The concentration of the compound may exceed its solubility limit at a given temperature.- Degradation of the compound into less soluble products.- Test a range of solvents to find the most suitable one for your application.- Determine the solubility of the compound in your chosen solvent at the intended storage temperature.- Store solutions at a constant temperature to avoid precipitation due to temperature fluctuations.- Analyze the precipitate to determine if it is the original compound or a degradation product.
Inconsistent results in biological or chemical assays. Degradation of the compound in the assay medium. The pH, temperature, or presence of other reactive species in the medium could be causing instability.- Perform a time-course study to assess the stability of the compound in your specific assay medium.- Analyze the medium at different time points using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the parent compound.- Adjust the assay conditions (e.g., pH, temperature) if significant degradation is observed.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Chemical degradation of the compound. This could be due to hydrolysis, oxidation, or reaction with solvent impurities.- Use high-purity solvents.- Analyze a freshly prepared solution as a reference.- Employ forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solutions of this compound?

A1: To ensure the stability of your solutions, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8 °C or -20 °C), provided the compound remains soluble.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use tightly sealed containers to prevent solvent evaporation and exposure to air.

  • For long-term storage, consider storing under an inert atmosphere.

Q2: In which types of solvents is this compound likely to be most stable?

A2: While specific data is not available, aprotic solvents such as DMSO, DMF, or dioxane are generally preferred for storing aromatic amines to minimize the risk of hydrolysis. Protic solvents, especially under acidic or basic conditions, may lead to degradation over time. The stability in aqueous solutions is expected to be pH-dependent.

Q3: How can I assess the stability of this compound in my specific solvent and experimental conditions?

A3: A stability study can be performed by preparing a solution of the compound at a known concentration and monitoring its purity over time using an analytical technique like HPLC or LC-MS. Samples should be analyzed at regular intervals (e.g., 0, 24, 48, 72 hours) under your specific experimental conditions (e.g., temperature, lighting). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure, potential degradation pathways include:

  • Oxidation: The diamine groups are susceptible to oxidation, which can lead to the formation of colored impurities.[2]

  • Hydrolysis: While less common for aromatic amines compared to esters or amides, hydrolysis of the amine groups or cleavage of the pyridine ring could occur under harsh acidic or basic conditions.[3][4][5]

  • Photodegradation: Brominated aromatic compounds can be sensitive to light, potentially leading to debromination or other photochemical reactions.[6][7]

Data Presentation

As no quantitative stability data for this compound in various solvents is publicly available, the following table is provided as a template for researchers to summarize their own experimental findings.

SolventTemperature (°C)Storage ConditionsTime (hours)% Remaining Parent CompoundObservations (e.g., color change, precipitation)
e.g., DMSO25Ambient light0100%Clear, colorless solution
24
48
72
e.g., PBS (pH 7.4)37Dark0100%Clear, colorless solution
24
48
72

Experimental Protocols

Protocol for a General Stability Study using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several vials appropriate for the storage conditions being tested (e.g., clear vials for light exposure, amber vials for light protection).

  • Time Zero (T0) Analysis: Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of the parent compound. This will serve as the baseline.

  • Storage: Store the sample vials under the desired conditions (e.g., room temperature, 4°C, 37°C, exposed to light, protected from light).

  • Time Point Analysis: At predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours), remove a vial from storage and analyze the sample by HPLC under the same conditions as the T0 sample.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T0 sample. Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Forced Degradation Study Protocol

Forced degradation studies are used to intentionally degrade the compound to understand its degradation pathways and to develop stability-indicating analytical methods.[1]

  • Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

  • Base Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[8]

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a light source, such as a UV lamp or a photostability chamber, as described in ICH guideline Q1B.

After exposure to these stress conditions, the samples are analyzed by HPLC and LC-MS to separate and identify the degradation products.[9]

Visualizations

Stability_Testing_Workflow Workflow for Compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare Stock Solution in Desired Solvent aliquot Aliquot into Vials for Different Conditions prep_solution->aliquot t0_analysis Time Zero (T0) Analysis (HPLC/LC-MS) aliquot->t0_analysis storage Store Under Test Conditions (Temp, Light, etc.) aliquot->storage data_analysis Calculate % Remaining Parent Compound t0_analysis->data_analysis tp_analysis Time Point Analysis (e.g., 24h, 48h, 72h) storage->tp_analysis tp_analysis->data_analysis degradation_profile Identify Degradation Products (if any) data_analysis->degradation_profile conclusion Determine Stability Profile and Shelf-life degradation_profile->conclusion

Caption: A logical workflow for assessing the stability of a chemical compound.

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathways for a Bromo-Aminopyridine Derivative cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Harsh Conditions) parent 5-Bromo-N2-methyl- pyridine-2,3-diamine oxidized_product Oxidized Diamine (e.g., quinone-imine) parent->oxidized_product [O], Air, Light debrominated_product Debrominated Product parent->debrominated_product hv (UV light) hydrolyzed_product Hydroxylated Pyridine Derivative parent->hydrolyzed_product H+/H2O or OH-/H2O

Caption: Plausible degradation pathways for a bromo-aminopyridine compound.

References

Technical Support Center: N-Alkylation of Pyridinediamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyridinediamines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of pyridinediamines in a question-and-answer format.

Problem 1: Low to No Yield of the Desired N-Alkylated Product

Q: My N-alkylation reaction of a pyridinediamine is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no yield in the N-alkylation of pyridinediamines can stem from several factors, ranging from reactant inactivity to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. For less reactive alkylating agents, increasing the reaction temperature may be necessary.[1][2]

  • Poor Nucleophilicity of the Aminopyridine: The nucleophilicity of the amino groups can be influenced by the electronic properties of the pyridine ring. Electron-withdrawing groups on the ring will decrease the nucleophilicity of the amino groups, potentially slowing down or inhibiting the reaction. In such cases, using a stronger base and a more polar aprotic solvent like DMF or DMSO can help.[2]

  • Inappropriate Choice of Base and Solvent: The selection of the base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often used to deprotonate the amine.[3][4] The solvent should be able to dissolve the reactants and facilitate the Sₙ2 reaction; polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices.[5][6]

  • Reaction Temperature and Time: Some N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[7] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time, as prolonged reaction times at high temperatures can lead to decomposition.[7]

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low/No Yield check_reagents Verify Reagent Quality and Reactivity start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok check_conditions Evaluate Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok check_workup Review Workup and Purification modify_workup Modify Workup/ Purification to Minimize Product Loss check_workup->modify_workup reagent_ok->check_conditions Yes increase_reactivity Increase Alkylating Agent Reactivity (e.g., R-I > R-Br > R-Cl) reagent_ok->increase_reactivity No conditions_ok->check_workup Yes optimize_base_solvent Optimize Base and Solvent (e.g., Stronger Base, Polar Aprotic Solvent) conditions_ok->optimize_base_solvent No end Improved Yield increase_reactivity->end optimize_temp_time Optimize Temperature and Reaction Time optimize_base_solvent->optimize_temp_time optimize_temp_time->end modify_workup->end regioselectivity pyridinediamine Pyridinediamine n_pyridine Endocyclic Pyridine Nitrogen (N1) pyridinediamine->n_pyridine Possible Alkylation Site n_amino1 Exocyclic Amino Group 1 (e.g., at C2) pyridinediamine->n_amino1 Possible Alkylation Site n_amino2 Exocyclic Amino Group 2 (e.g., at C4) pyridinediamine->n_amino2 Possible Alkylation Site c_alkylation C-Alkylation of the Pyridine Ring pyridinediamine->c_alkylation Possible Side Reaction experimental_workflow start Start: Reagents and Solvents setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add pyridinediamine, K2CO3, DMF start->setup addition Slow Addition of Alkyl Halide setup->addition reaction Heating and Monitoring (TLC/LC-MS) addition->reaction workup Aqueous Workup: - Quench with water - Extraction with organic solvent reaction->workup purification Purification: - Drying of organic layer - Concentration - Column chromatography workup->purification end Final Product purification->end

References

Technical Support Center: Synthesis of 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-N2-methylpyridine-2,3-diamine synthesis.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow below. This guide will address potential issues at each stage of this synthesis.

Synthetic Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 5-Bromo-N-methyl-3-nitropyridin-2-amine B->C Selective N-methylation D This compound C->D Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed three-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2-Amino-5-bromopyridine.

Q2: What are the key challenges in this synthesis?

The main challenges include:

  • Controlling the regioselectivity of the nitration to obtain the desired 3-nitro isomer.

  • Achieving selective N-methylation of the 2-amino group without methylation of the pyridine nitrogen or the second amino group that will be formed.

  • Ensuring complete reduction of the nitro group without affecting the bromo substituent (dehalogenation).

  • Purification of intermediates and the final product.

Q3: Are there alternative routes to synthesize the target molecule?

While the proposed three-step route is a common strategy, other approaches could be envisioned, such as starting from a different pyridine derivative or introducing the methylamino group at a later stage. However, the proposed pathway utilizes readily available starting materials and well-established chemical transformations.

III. Troubleshooting Guides

Step 1: Nitration of 2-Amino-5-bromopyridine

Issue 1.1: Low yield of 2-Amino-5-bromo-3-nitropyridine.

Potential Cause Troubleshooting Suggestion
Incorrect Reaction Temperature Maintain a low temperature (0-5 °C) during the addition of nitric acid to sulfuric acid and the substrate. Elevated temperatures can lead to side reactions and decomposition.
Insufficient Nitrating Agent Ensure the correct stoichiometry of nitric acid. A slight excess may be required to drive the reaction to completion.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time at a controlled temperature.
Product Loss During Work-up Carefully neutralize the acidic reaction mixture with a base (e.g., NaOH solution) while keeping the temperature low to avoid product degradation. Ensure complete precipitation of the product.

Issue 1.2: Formation of multiple nitro isomers.

Potential Cause Troubleshooting Suggestion
Reaction Conditions Favoring Other Isomers The 3-nitro isomer is the expected major product due to the directing effects of the amino and bromo groups. However, deviations in temperature or acid concentration can alter the isomer ratio. Strictly adhere to the recommended protocol.
Difficulty in Purification Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired 3-nitro isomer from other isomers. Recrystallization can also be effective for purification.[1]
Step 2: Selective N-methylation of 2-Amino-5-bromo-3-nitropyridine

Issue 2.1: Low yield of 5-Bromo-N-methyl-3-nitropyridin-2-amine.

Potential Cause Troubleshooting Suggestion
Ineffective Methylating Agent Common methylating agents include methyl iodide, dimethyl sulfate, or methyl triflate. The choice of agent and base is crucial. A milder methylating agent might be necessary to avoid over-methylation.
Over-methylation (Dimethylation) Use only a slight excess (1.0-1.2 equivalents) of the methylating agent. Monitor the reaction closely by TLC to stop it once the mono-methylated product is maximized.
Methylation of the Pyridine Nitrogen The pyridine nitrogen is generally less nucleophilic than the amino group, but methylation can occur. Using a non-polar, aprotic solvent may disfavor pyridine N-methylation.
Inappropriate Base A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is recommended to deprotonate the amino group without competing in the methylation reaction.

Issue 2.2: Difficulty in achieving selective mono-methylation.

Methylation Selectivity Start 2-Amino-5-bromo-3-nitropyridine Mono Desired Product: 5-Bromo-N-methyl-3-nitropyridin-2-amine Start->Mono 1 eq. Me-X Di Side Product: 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine Start->Di >1 eq. Me-X N_Py Side Product: N-methylpyridinium salt Start->N_Py Harsh conditions Mono->Di Excess Me-X

Caption: Potential pathways in the N-methylation step.

To enhance selectivity for mono-methylation:

  • Use a protecting group strategy: Protect the amino group, for example, by forming an amide, which can then be N-methylated followed by deprotection.

  • Employ reductive amination: React the starting amine with formaldehyde to form an imine or aminal, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride.

Step 3: Reduction of 5-Bromo-N-methyl-3-nitropyridin-2-amine

Issue 3.1: Incomplete reduction of the nitro group.

Potential Cause Troubleshooting Suggestion
Inactive Reducing Agent If using catalytic hydrogenation (H2/Pd-C), ensure the catalyst is fresh and active. For metal/acid reductions (e.g., Fe/HCl, SnCl2/HCl), ensure the metal is finely powdered and activated if necessary.
Insufficient Reducing Agent Use a sufficient excess of the reducing agent. For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time.
Reaction Conditions Not Optimal For metal/acid reductions, gentle heating may be required. For catalytic hydrogenation, the choice of solvent can be critical; alcohols like ethanol or methanol are often effective.

Issue 3.2: Debromination (loss of the bromo substituent).

Potential Cause Troubleshooting Suggestion
Harsh Reduction Conditions Catalytic hydrogenation, especially with palladium on carbon, can sometimes lead to dehalogenation.
Alternative Reducing Agents Consider using milder reducing agents that are less prone to causing dehalogenation, such as iron powder in acetic acid or ammonium chloride solution. Stannous chloride (SnCl2) in concentrated HCl is also a common choice for reducing nitro groups on aromatic rings.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine[1]
  • In a flask equipped with a stirrer and a dropping funnel, cool 500 mL of concentrated sulfuric acid to below 5 °C in an ice bath.

  • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5 °C.

  • Add 26 mL of 95% nitric acid dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Neutralize the solution with a 40% sodium hydroxide solution, keeping the temperature low.

  • Collect the precipitated solid by filtration, wash with water until the washings are neutral, and dry the product.

  • The typical yield of 2-amino-5-bromo-3-nitropyridine is in the range of 78-85%.[1]

Protocol 2: General Procedure for Nitro Group Reduction with Iron[1]
  • In a round-bottom flask, suspend the nitro compound (e.g., 2-amino-5-bromo-3-nitropyridine, 0.05 mole) and reduced iron powder (30 g) in a mixture of ethanol (40 mL) and water (10 mL).

  • Add a small amount of concentrated hydrochloric acid (0.5 mL) to the mixture.

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot mixture to remove the iron, and wash the iron residue with hot ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the residue from water to obtain the diamino product. The yield for the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine is reported to be 69-76%.[1]

V. Data Summary

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Product Reported Yield Reference
Bromination of 2-aminopyridine2-Amino-5-bromopyridine62-67%Organic Syntheses[1]
Nitration of 2-amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridine78-85%Organic Syntheses[1]
Reduction of 2-amino-5-bromo-3-nitropyridine2,3-Diamino-5-bromopyridine69-76%Organic Syntheses[1]

Note: The yield for the selective N-methylation step is not explicitly reported in the searched literature and will depend on the specific conditions and reagents used.

References

managing regioselectivity issues in 5-Bromo-N2-methylpyridine-2,3-diamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-N2-methylpyridine-2,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile building block, with a particular focus on managing regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are attempting a cyclocondensation reaction with this compound and formic acid to synthesize the corresponding imidazo[4,5-b]pyridine, but we are obtaining a mixture of products. How can we control the regioselectivity?

A1: This is a common challenge due to the two non-equivalent amino groups in the starting material: the N2-methylamino group and the N3-amino group. The reaction can lead to two possible regioisomers: 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine and 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.

Troubleshooting Steps:

  • Reaction Conditions: The regioselectivity of this reaction is often influenced by the reaction conditions. The Phillips reaction, which involves heating the diamine with a carboxylic acid (or its derivative) in the presence of an acid catalyst, can be sensitive to temperature and the nature of the acid.

  • Steric Hindrance: The N2-methylamino group is sterically more hindered than the N3-amino group. In many cases, the initial reaction (acylation) is likely to occur at the less hindered N3-amino group, which upon cyclization would lead to the 1-methyl isomer. However, under forcing conditions, the thermodynamic product might be favored.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents may favor one isomer over the other. It is advisable to screen different solvents, such as polyphosphoric acid (PPA), xylenes, or Dowtherm A.

Illustrative Data on the Impact of Reaction Conditions on Regioselectivity:

ReagentSolventTemperature (°C)Reaction Time (h)Ratio (1-methyl : 3-methyl isomer)
Formic AcidPolyphosphoric Acid (PPA)150485 : 15
Formic AcidXylenes (reflux)1401270 : 30
Triethyl orthoformatep-Toluenesulfonic acid (cat.)120690 : 10

Note: This data is illustrative and based on general principles of similar reactions. Actual results may vary.

Q2: How can we confirm the structure of the obtained regioisomers? We are struggling to differentiate between the 1-methyl and 3-methyl imidazo[4,5-b]pyridine products using 1H NMR alone.

A2: Differentiating these isomers requires advanced NMR techniques, specifically 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

Analytical Protocol for Isomer Differentiation:

  • 1H NMR: While complex, careful analysis of the aromatic region and the chemical shift of the N-methyl protons can provide initial clues. The electronic environment of the methyl group is different in the two isomers, leading to slightly different chemical shifts.

  • HMBC: This is a key experiment. For the 1-methyl isomer , you would expect to see a correlation between the N-methyl protons and the C7a quaternary carbon of the imidazo[4,5-b]pyridine ring system. For the 3-methyl isomer , the correlation would be observed between the N-methyl protons and the C2 and C3a carbons.[1]

  • NOESY: This experiment shows through-space correlations. For the 1-methyl isomer , a NOE contact might be observed between the N-methyl protons and the H7 proton on the pyridine ring. For the 3-methyl isomer , no such correlation would be expected.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine

This protocol is designed to favor the formation of the 1-methyl isomer.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 4.65 mmol).

  • Reagent Addition: Add triethyl orthoformate (1.03 g, 1.2 mL, 6.98 mmol) and a catalytic amount of p-toluenesulfonic acid (80 mg, 0.46 mmol).

  • Reaction: Heat the mixture to 120 °C and stir for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Analytical Characterization of Regioisomers using 2D NMR

  • Sample Preparation: Dissolve 10-15 mg of the purified product mixture or isolated isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1D NMR: Acquire a standard 1H and 13C NMR spectrum to assess purity and obtain initial chemical shift information.

  • HMBC Experiment: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically 50-100 ms) to observe 2- and 3-bond correlations.

  • NOESY Experiment: For NOESY, use a mixing time appropriate for small molecules (typically 300-800 ms).

  • Data Analysis: Process the 2D spectra and look for the key correlations outlined in Q2 to definitively assign the structures of the regioisomers.

Visual Guides

reaction_pathway start This compound reagent + Formic Acid (or derivative) start->reagent intermediate1 Acylation at N3 (Less hindered) reagent->intermediate1 Milder Conditions intermediate2 Acylation at N2 (More hindered) reagent->intermediate2 Forcing Conditions product1 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine (Kinetic Product) intermediate1->product1 Cyclization product2 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (Thermodynamic Product) intermediate2->product2 Cyclization

Caption: Reaction pathway for the cyclocondensation of this compound.

analytical_workflow start Reaction Product Mixture purification Column Chromatography start->purification isomer1 Isomer 1 purification->isomer1 isomer2 Isomer 2 purification->isomer2 nmr 2D NMR Analysis (HMBC, NOESY) isomer1->nmr isomer2->nmr structure1 Structure of Isomer 1 Confirmed nmr->structure1 structure2 Structure of Isomer 2 Confirmed nmr->structure2

Caption: Analytical workflow for the separation and identification of regioisomers.

References

unexpected outcomes in the functionalization of 5-bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the functionalization of 5-bromopyridines.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments, presented in a simple question-and-answer format.

Suzuki-Miyaura Coupling

Question 1: I am observing very low or no yield of my desired coupled product. What are the common causes and how can I resolve this?

Answer:

Low or no yield in Suzuki-Miyaura coupling of 5-bromopyridines is a common issue, often attributed to the inhibitory effects of the pyridine nitrogen on the palladium catalyst.[1][2] The lone pair of electrons on the nitrogen can coordinate to the palladium center, hindering its catalytic activity.[2] Here are several factors to investigate:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated.

    • Solution: Ensure you are using a high-quality palladium source. For Pd(II) precatalysts like Pd(OAc)₂, the reduction to Pd(0) is a critical step in the catalytic cycle. The choice of phosphine ligand is crucial for stabilizing the Pd(0) species.[1] Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]

  • Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal for your specific substrate.

    • Solution: A screening of reaction parameters is often necessary.[1]

      • Base: The base plays a crucial role in activating the boronic acid.[1] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, K₃PO₄ is often effective.[1]

      • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both organic and inorganic reagents.[1] Ensure your reagents are soluble in the chosen system.[1]

      • Temperature: While higher temperatures (typically 80-110 °C) can improve yields, they may also lead to an increase in side reactions.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is susceptible to deactivation by atmospheric oxygen.

    • Solution: It is critical to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique for 3-4 cycles.[1] The reaction should be run under a positive pressure of an inert gas.[1]

  • Poor Substrate Quality: Impurities in or degradation of the 5-bromopyridine or boronic acid can negatively impact the reaction.

    • Solution: Ensure the purity of your starting materials.

Question 2: I am observing significant formation of side products. How can I minimize these?

Answer:

The formation of side products is a common challenge. Here are some of the most frequent side products and strategies to mitigate their formation:

  • Protodeboronation (Hydrolysis of Boronic Acid): This is where the boronic acid reacts with water, replacing the boronic acid group with a hydrogen atom.

    • Cause: Often caused by excess water, high temperatures, or a non-optimal base.[1]

    • Solution: Use a milder base such as KF or K₂CO₃.[1] Minimize the reaction time and temperature, and avoid using a large excess of the boronic acid.[1] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable, can also reduce protodeboronation.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

    • Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][3] The presence of Pd(II) species in the reaction mixture, which can occur if a Pd(II) source was used or the mixture was not properly degassed, is a likely cause.[3]

    • Solution: Rigorous degassing of the reaction mixture is crucial to remove oxygen.[1][4] Using a slight excess of the 5-bromopyridine can sometimes suppress homocoupling.[1]

  • Dehalogenation: The 5-bromopyridine is reduced to pyridine.

    • Cause: This can occur in the presence of certain phosphine ligands and bases, particularly at high temperatures.[1]

    • Solution: Try using a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.[1]

Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig amination of 5-bromopyrimidine is giving low or no conversion. What should I check?

Answer:

Similar to Suzuki-Miyaura coupling, the pyridine nitrogen can inhibit the palladium catalyst. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical.

    • Solution: For challenging substrates like aminopyridines, specialized ligands are often required. The choice of ligand is crucial for the success of the reaction.[5] Consider using pre-catalysts for more reliable generation of the active Pd(0) species.[6]

  • Base Selection: The strength and nature of the base are crucial.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) generally lead to faster reaction rates.[6] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[6]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • Solution: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[6] If solubility is an issue, screening alternative solvents like THF might be helpful.[6]

Question 4: I am observing hydrodehalogenation of my 5-bromopyrimidine. How can I prevent this?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a known side reaction in Buchwald-Hartwig amination.[6]

  • Optimize the Base: Some bases can act as hydride donors.

    • Solution: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[6]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[6]

    • Solution: Cautiously decrease the reaction temperature.

  • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation.[6]

    • Solution: Experiment with different phosphine ligands.

Sonogashira Coupling

Question 5: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling). How can I avoid this?

Answer:

Glaser coupling is the undesired dimerization of the terminal alkyne.

  • Cause: This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[7]

  • Solution:

    • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[7]

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid homocoupling products.[7][8] These methods often require specific ligands or reaction conditions.

Question 6: I am getting a low yield in my Sonogashira coupling. What are the likely causes?

Answer:

Low yields can be due to several factors:

  • Solution: If the yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent.[9] Ensure that all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[9]

Lithiation and Grignard Formation

Question 7: I am having trouble with the lithiation of 5-bromopyridine. What are the common pitfalls?

Answer:

Lithiation of bromopyridines can be challenging due to side reactions.

  • Side Reactions: The organolithium intermediate can be highly reactive and may undergo side reactions such as addition to another molecule of 5-bromopyridine. Extremely low temperatures (e.g., -100°C) are often required to minimize these side reactions.[10]

  • Moisture: Organolithium reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is rigorously dried and solvents are anhydrous.[11] Perform the reaction under a strictly inert atmosphere.

  • Reagent Quality: The n-butyllithium solution may have degraded.

    • Solution: It is advisable to titrate the n-butyllithium solution before use to determine its exact concentration.[11]

Question 8: My Grignard reagent formation from 5-bromopyridine is not initiating or is giving low yields. What can I do?

Answer:

The formation of Grignard reagents can be sluggish.

  • Magnesium Activation: The surface of the magnesium metal may be coated with an oxide layer that prevents the reaction from starting.

    • Solution: Activate the magnesium turnings using methods such as crushing them, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[12]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to water.

    • Solution: All glassware must be flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[12] The reaction must be performed under a dry, inert atmosphere.

  • Side Reactions: A common side reaction is the Wurtz coupling, which leads to the dimerization of the alkyl/aryl group.

    • Solution: Add the 5-bromopyridine solution slowly to the magnesium suspension to maintain a low concentration and control the reaction temperature, using an ice bath if necessary.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of 5-bromopyridine often challenging?

A1: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the metal catalyst (e.g., palladium), which can inhibit or deactivate the catalyst, leading to lower yields or failed reactions.[1][2] The electronic properties of the pyridine ring can also affect the reactivity of the C-Br bond.

Q2: What is the general order of reactivity for halopyridines in cross-coupling reactions?

A2: Generally, the reactivity follows the order: I > Br > Cl. Aryl iodides are typically more reactive than bromides, which are more reactive than chlorides. However, in some cases, such as Buchwald-Hartwig amination, aryl iodides can sometimes be challenging substrates.[13]

Q3: How important is the choice of phosphine ligand in palladium-catalyzed cross-coupling reactions?

A3: The choice of phosphine ligand is critical. The ligand stabilizes the palladium catalyst, influences its reactivity, and can help to overcome challenges such as catalyst inhibition by the pyridine nitrogen. For many reactions involving 5-bromopyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to achieve good results.[2][14]

Q4: When should I consider using a copper-free Sonogashira coupling?

A4: You should consider a copper-free protocol if you are observing significant amounts of alkyne homocoupling (Glaser coupling) as a side product.[7][8] Copper-free conditions can also be advantageous when working with substrates that are sensitive to copper salts.

Quantitative Data Summary

The following tables summarize representative reaction conditions for the functionalization of 5-bromopyridines and related substrates. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-N-Heterocycles

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(dppf)Cl₂ (3)-K₂CO₃ (3.0)Acetonitrile/H₂O (4:1)80-10016-24Good[1]
2Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (3.0)Toluene/H₂O (5:1)10018High[1]

Table 2: Buchwald-Hartwig Amination Conditions for Bromo-Heterocycles

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1ArylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene11012-24Good[5]
2Volatile AmineXPhos Pd G3 (2)-LHMDS (1.2)Toluene80-10012-24Moderate-Good[5]

Table 3: Sonogashira Coupling Conditions for 5-Bromopyrimidines

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Terminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2.0-3.0)THFRoom Temp12-24Good[9]
2Terminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃N (3.0)DMF8012High[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried Schlenk tube, add 5-bromopyrimidine (1.0 equiv.), the amine (1.1-1.2 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Setup: To a dry Schlenk flask, add 5-bromopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Stir the mixture for 10-15 minutes at room temperature, then add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.[9][16]

Visualizations

Troubleshooting_Workflow Start Low/No Yield in Functionalization Reaction CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions (Base, Solvent, Temp.) Start->CheckConditions CheckPurity Verify Reagent Purity Start->CheckPurity CheckDegassing Ensure Proper Degassing (for Pd-catalyzed reactions) Start->CheckDegassing SideProducts Significant Side Product Formation Start->SideProducts OptimizeConditions Optimize Conditions to Minimize Side Reactions CheckCatalyst->OptimizeConditions CheckConditions->OptimizeConditions CheckPurity->OptimizeConditions CheckDegassing->OptimizeConditions IdentifySideProduct Identify Side Product(s) (e.g., Homocoupling, Dehalogenation) SideProducts->IdentifySideProduct IdentifySideProduct->OptimizeConditions OptimizeConditions->Start No Improvement SuccessfulReaction Successful Reaction OptimizeConditions->SuccessfulReaction Improved Yield

Caption: A logical workflow for troubleshooting common issues in the functionalization of 5-bromopyridines.

Suzuki_Side_Reactions FiveBromoPy 5-Bromopyridine DesiredProduct Desired Product (5-Arylpyridine) FiveBromoPy->DesiredProduct Suzuki Coupling Dehalogenation Dehalogenation Product (Pyridine) FiveBromoPy->Dehalogenation BoronicAcid Ar-B(OH)₂ BoronicAcid->DesiredProduct Homocoupling Homocoupling Product (Ar-Ar) BoronicAcid->Homocoupling Protodeboronation Protodeboronation (Arene) BoronicAcid->Protodeboronation PdCatalyst Pd(0) Catalyst Oxygen O₂ Oxygen->Homocoupling promotes BaseH2O Base / H₂O BaseH2O->Dehalogenation can cause BaseH2O->Protodeboronation causes

Caption: Potential reaction pathways leading to desired and unexpected products in Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-N2-methylpyridine-2,3-diamine and 5-Chloro-N2-methylpyridine-2,3-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, halogenated pyridines serve as critical building blocks for the synthesis of novel therapeutic agents. The choice of halogen substituent can significantly influence the physicochemical properties, reactivity, and biological activity of the resulting molecules. This guide provides a detailed comparison of two closely related intermediates: 5-Bromo-N2-methylpyridine-2,3-diamine and 5-Chloro-N2-methylpyridine-2,3-diamine.

Due to the limited availability of direct experimental data for the N2-methylated compounds, this comparison will leverage data from their parent compounds, 5-bromopyridine-2,3-diamine and 5-chloropyridine-2,3-diamine, to infer and project their respective properties and reactivity. The introduction of a methyl group on the N2-amine is expected to increase lipophilicity and may introduce steric effects that can modulate reactivity and biological interactions.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of the parent compounds is presented below. These properties are fundamental to understanding the behavior of these molecules in both chemical reactions and biological systems.

Property5-Bromopyridine-2,3-diamine5-Chloropyridine-2,3-diamine
Molecular Formula C₅H₆BrN₃C₅H₆ClN₃
Molecular Weight 188.03 g/mol [1]143.57 g/mol [2]
CAS Number 38875-53-5[1]25710-20-7[2]
Melting Point 163 °C[3]170-175 °C[2]
pKa (Predicted) 4.53 ± 0.49[4]Not available
Solubility Soluble in Methanol[4][5]Not available
Appearance Colorless needles[3]Solid[2]

Structural and Electronic Properties

The crystal structures of both parent diamines have been reported, providing valuable insights into their molecular geometry.

For 5-chloropyridine-2,3-diamine , the molecule is nearly planar, with the amino groups twisted out of the plane of the pyridine ring to minimize steric interactions.[6] The crystal packing is characterized by intermolecular hydrogen bonding and offset face-to-face π-stacking.[6]

Similarly, the molecular structure of 5-bromopyridine-2,3-diamine is also nearly planar.[7] The bond lengths are comparable to its chloro-analogue.[7] The crystal structure is stabilized by zig-zag columns formed through hydrogen bonding and face-to-face stacking interactions.[7]

The primary electronic difference between the bromo and chloro substituents lies in their electronegativity and polarizability. Chlorine is more electronegative, while bromine is more polarizable. This difference can influence the reactivity of the C-X bond in cross-coupling reactions.

Reactivity and Synthetic Applications

Both 5-bromo- and 5-chloro-2,3-diaminopyridine derivatives are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic scaffolds with potential biological activity. The halogen atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl > F.[8] This is attributed to the decreasing bond dissociation energy down the halogen group.[8] Therefore, the C-Br bond in this compound is expected to be more reactive than the C-Cl bond in its chloro counterpart under similar reaction conditions. This higher reactivity can be advantageous for achieving reactions under milder conditions or with a broader range of coupling partners. However, the C-Cl bond can offer advantages in terms of cost and availability of starting materials.

The presence of the two amino groups and the pyridine nitrogen can influence the reactivity by coordinating to the metal catalyst. The N2-methyl group is expected to have a minor electronic effect but may introduce steric hindrance that could modulate the rate and selectivity of certain reactions.

G cluster_reactants Reactants cluster_catalytic_cycle Pd-Catalyzed Cross-Coupling Halogenated Pyridine Halogenated Pyridine Oxidative Addition Oxidative Addition Halogenated Pyridine->Oxidative Addition Rate-determining step (I > Br > Cl) Coupling Partner Coupling Partner Transmetalation Transmetalation Coupling Partner->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Reductive Elimination->Pd(0) Catalyst Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0) Catalyst->Oxidative Addition

Biological Activity Context

Halogen atoms play a crucial role in modulating the biological activity of drug candidates. They can influence binding affinity to target proteins through halogen bonding, as well as affect metabolic stability and pharmacokinetic properties. The choice between a bromine and a chlorine atom can lead to significant differences in the overall profile of a drug molecule.

Derivatives of 5-bromo- and 5-chloro-aminopyridines have been explored for various therapeutic applications. For instance, derivatives of 5-chloropyridine-2,3-diamine have been investigated as aldose reductase inhibitors, amino acid oxidase inhibitors, and for their activity against breast adenocarcinoma.[6] Bromo-substituted imidazo[4,5-b]pyridines, synthesized from bromo-diaminopyridines, have shown antiproliferative and antiviral activities.

G Start Halogenated Pyridine Diamine Synthetic Modification Synthetic Modification (e.g., Cross-Coupling) Start->Synthetic Modification Diverse Library Library of Derivatives Synthetic Modification->Diverse Library Biological Screening Biological Screening Diverse Library->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Experimental Protocols

Synthesis of Parent Diamines

Synthesis of 5-chloropyridine-2,3-diamine: This compound can be synthesized by nitrating 2-amino-5-chloropyridine with nitric acid to yield 2-amino-3-nitro-5-chloropyridine, which is then reduced using sodium dithionite or catalytic hydrogenation with Pd/C.[6]

Synthesis of 5-bromopyridine-2,3-diamine: A common route involves the bromination of 2-aminopyridine, followed by nitration to give 2-amino-5-bromo-3-nitropyridine.[3] The nitro group is then reduced to an amino group using reduced iron in ethanol/water with a catalytic amount of hydrochloric acid.[3]

Representative Protocol for Suzuki-Miyaura Cross-Coupling

The following protocol is adapted from a procedure for a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, and can be used as a starting point for the N2-methylated diamines.[9]

Materials:

  • This compound or 5-Chloro-N2-methylpyridine-2,3-diamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add the halogenated pyridine diamine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both this compound and 5-Chloro-N2-methylpyridine-2,3-diamine are valuable building blocks for the synthesis of complex heterocyclic molecules in drug discovery. The choice between the two will depend on the specific synthetic strategy and desired properties of the final compound.

  • This compound offers higher reactivity in palladium-catalyzed cross-coupling reactions, potentially allowing for milder reaction conditions and a broader substrate scope.

  • 5-Chloro-N2-methylpyridine-2,3-diamine provides a more cost-effective alternative, and while less reactive, can still participate in a variety of cross-coupling reactions, often requiring more forcing conditions or specialized catalyst systems.

The subtle differences in their physicochemical properties and reactivity profiles underscore the importance of careful substrate selection in the design and execution of synthetic routes for novel drug candidates. Further experimental studies on the N2-methylated compounds are warranted to fully elucidate their comparative performance.

References

Validating the Structure of 5-Bromo-N2-methylpyridine-2,3-diamine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential reaction products derived from 5-Bromo-N2-methylpyridine-2,3-diamine, a versatile building block in medicinal chemistry. We present key structural validation data, including detailed experimental protocols for nuclear magnetic resonance (NMR) and mass spectrometry (MS), to aid in the unambiguous identification of synthesized compounds. This information is critical for ensuring the integrity of drug discovery and development pipelines.

Potential Reaction Pathways and Products

This compound is primed for a variety of chemical transformations. The vicinal diamine functionality is a precursor for cyclization reactions to form fused heterocyclic systems, while the bromo substituent offers a handle for cross-coupling reactions. Below, we explore two common reaction pathways and their expected products.

Product 1: Cyclization to form an Imidazopyridine Derivative

The reaction of this compound with an aldehyde, such as benzaldehyde, in the presence of an oxidizing agent, is expected to yield a substituted imidazo[4,5-b]pyridine. This class of compounds is of significant interest due to its diverse biological activities.[1][2]

Product 2: Suzuki Cross-Coupling Reaction

The bromine atom on the pyridine ring is susceptible to palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids.[3][4] This allows for the introduction of a wide range of aryl or heteroaryl substituents, enabling the exploration of structure-activity relationships.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the parent molecule and its potential products. These values are based on published data for structurally similar compounds and serve as a guide for structural elucidation.[1][5]

Table 1: ¹H NMR Spectral Data (Expected Chemical Shifts in ppm)

CompoundH-5/H-6 (Pyridine Ring)Aromatic ProtonsMethyl ProtonsOther
This compound ~7.8 (d), ~7.2 (d)-~2.9 (s)~5.0 (br s, NH₂), ~4.5 (br s, NH)
Product 1 (Imidazopyridine) ~8.4 (d), ~8.2 (d)~8.2-7.5 (m)~3.0 (s)~13.5 (br s, NH)
Product 2 (Suzuki Product) ~8.1 (d), ~7.9 (d)~7.6-7.3 (m)~2.9 (s)~5.1 (br s, NH₂), ~4.6 (br s, NH)

Table 2: ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)

CompoundPyridine C-BrPyridine C-NOther Pyridine CAromatic CMethyl C
This compound ~110~148, ~140, ~135~125-~30
Product 1 (Imidazopyridine) ~113~154, ~144, ~143~131, ~118~130-127~31
Product 2 (Suzuki Product) -~149, ~141, ~138~133, ~128~138-127~30

Table 3: Mass Spectrometry Data (Expected m/z Values)

CompoundMolecular Ion [M+H]⁺Key Fragment Ions
This compound 202/204Loss of Br, loss of CH₃
Product 1 (Imidazopyridine) 288/290Loss of Br, fragmentation of the imidazole ring
Product 2 (Suzuki Product) 278Loss of phenyl group, loss of NH₂CH₃

Experimental Protocols

Accurate structural validation relies on rigorous experimental procedures. The following are detailed methodologies for the key analytical techniques cited.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • ESI-MS Parameters:

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3-4 kV.

    • Drying gas flow and temperature: Optimize for the specific instrument and solvent.

    • Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺). For brominated compounds, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da will be observed. Analyze the fragmentation pattern to further confirm the structure. The fragmentation of brominated pyridines often involves the loss of the bromine radical.[6]

Visualizing the Validation Workflow and a Potential Signaling Pathway

To further clarify the process and potential applications, the following diagrams illustrate the experimental workflow for structural validation and a hypothetical signaling pathway where these compounds might be active.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Validation start 5-Bromo-N2-methyl pyridine-2,3-diamine reaction Reaction (e.g., Cyclization or Coupling) start->reaction product Crude Product reaction->product purification Column Chromatography / Recrystallization product->purification pure_product Purified Product purification->pure_product nmr 1H & 13C NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis structure Validated Structure data_analysis->structure

Caption: Experimental workflow for synthesis, purification, and structural validation.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k activates product Product 1 or 2 (Inhibitor) product->receptor inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-N-methylpyridine-2,3-diamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of regioisomers is a critical task in synthetic chemistry and drug discovery, as distinct isomeric forms can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative analysis of the key spectroscopic features expected for two primary isomers of 5-Bromo-N-methylpyridine-2,3-diamine: 5-Bromo-N2-methylpyridine-2,3-diamine and 5-Bromo-N3-methylpyridine-2,3-diamine . While direct side-by-side experimental data for these specific compounds is not extensively reported, this guide outlines the predicted differences based on fundamental spectroscopic principles and data from analogous structures.

The differentiation of these isomers hinges on the distinct electronic and steric environments of the methyl group and the adjacent protons on the pyridine ring and amino groups. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique signatures for each isomer.

Predicted Spectroscopic Data Comparison

The following table summarizes the anticipated quantitative and qualitative differences in the spectroscopic data for the N2-methyl and N3-methyl isomers. These predictions are based on established principles of spectroscopy.[1]

Spectroscopic Technique Parameter This compound (Isomer 1) 5-Bromo-N3-methylpyridine-2,3-diamine (Isomer 2) Rationale for Differentiation
¹H NMR Pyridine H-4 Shift (δ)Expected downfield shiftExpected upfield shift relative to Isomer 1The N-methyl group is electron-donating. Its proximity to C4 in Isomer 2 will cause greater shielding.
Pyridine H-6 Shift (δ)Expected upfield shiftExpected downfield shift relative to Isomer 1The electronic effect of the N-methyl group at the ortho position (C2) in Isomer 1 provides more shielding to H-6.
-NH₂ SignalBroad singlet (~2H)Broad singlet (~2H)Chemical shift may vary slightly due to different hydrogen bonding environments.
-NHCH₃ SignalBroad singlet (~1H)Broad singlet (~1H)Chemical shift may vary slightly.
-CH₃ SignalSinglet (~3H)Singlet (~3H)The chemical shift is expected to be subtly different due to the change in the local electronic environment.
¹³C NMR Pyridine C2 Shift (δ)Downfield shiftUpfield shift relative to Isomer 1Direct attachment of the N-methyl group causes a significant downfield shift at C2.
Pyridine C3 Shift (δ)Upfield shiftDownfield shift relative to Isomer 1Direct attachment of the N-methyl group causes a significant downfield shift at C3.
-CH₃ Carbon Shift (δ)~25-35 ppm~25-35 ppmMinor shift difference may be observable with high-resolution instruments.
IR Spectroscopy N-H Stretch (ν)Two distinct bands for -NH₂ (asymmetric/symmetric, ~3400-3500 cm⁻¹) and one band for secondary amine -NH (~3300-3350 cm⁻¹)Two distinct bands for -NH₂ (asymmetric/symmetric, ~3400-3500 cm⁻¹) and one band for secondary amine -NH (~3300-3350 cm⁻¹)This technique is definitive. The presence of both primary and secondary amine stretches confirms a diamine structure, but differentiation relies on more subtle NMR or MS analysis.
Mass Spectrometry Molecular Ion (M⁺˙)m/z at 201/203m/z at 201/203Both isomers have the same molecular formula (C₆H₈BrN₃) and will show the characteristic ~1:1 isotopic pattern for bromine.
Key FragmentationPotential loss of methyl radical (M-15)Potential loss of methyl radical (M-15)The fragmentation patterns (relative intensities of daughter ions) may differ due to the different stability of the resulting radical cations, but this requires careful experimental validation.

Experimental Workflow for Isomer Differentiation

The logical workflow below outlines the process a researcher should follow to unambiguously identify the correct isomer from a synthesis reaction that could produce both.

G Diagram 1: Workflow for Spectroscopic Differentiation of Diamine Isomers cluster_0 Initial Analysis cluster_1 Definitive Structural Analysis A Synthesized Product Mixture (Isomer 1 and/or Isomer 2) B Mass Spectrometry (ESI-MS) A->B Confirm Molecular Weight C Observe M+ at m/z 201/203? (Confirms C6H8BrN3) B->C D ¹H & ¹³C NMR Spectroscopy C->D Yes E Analyze Chemical Shifts (Ring Protons & Carbons) D->E F Isomer 1 Identified: C2-N-Methyl E->F C2 is downfield C3 is upfield G Isomer 2 Identified: C3-N-Methyl E->G C3 is downfield C2 is upfield

Caption: Workflow for distinguishing diamine isomers using MS and NMR.

Detailed Experimental Protocols

Reproducibility of spectroscopic data is contingent on standardized experimental protocols. The methodologies provided below are generalized for the characterization of novel heterocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified amine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as protic solvents can lead to the exchange of labile N-H protons, causing signal broadening or disappearance. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded first and automatically subtracted from the sample spectrum. Co-add 16-32 scans to improve the signal-to-noise ratio. Key areas of interest are the N-H stretching region (3300-3500 cm⁻¹) and the aromatic C-H and C=C/C=N fingerprint region (1400-1600 cm⁻¹).[2]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI): ESI is a soft ionization technique well-suited for polar molecules that can be protonated.[3] Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should result in two major peaks for any bromine-containing fragment, separated by 2 Da.[3]

References

LC-MS versus NMR: A Comparative Guide for Analyzing 5-Bromo-N2-methylpyridine-2,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate analytical technique is paramount for ensuring the efficacy, safety, and quality of synthesized compounds. When working with versatile intermediates like 5-Bromo-N2-methylpyridine-2,3-diamine, which serves as a building block for novel heterocyclic compounds, rigorous analysis of its chemical reactions is critical. This guide provides an objective comparison of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for monitoring reaction progress, identifying products, and characterizing impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an indispensable tool for the rapid analysis of complex reaction mixtures, offering exceptional sensitivity for detecting trace-level components.

Key Strengths of LC-MS
  • High Sensitivity: LC-MS can detect and quantify compounds at very low concentrations, making it ideal for impurity profiling where regulatory guidelines require identification of substances even at levels below 0.1%.[1][2]

  • Complex Mixture Analysis: The chromatographic separation step resolves individual components of a reaction mixture before they enter the mass spectrometer, allowing for the analysis of starting materials, intermediates, products, and byproducts in a single run.[3][4]

  • Molecular Weight Information: The mass spectrometer provides precise mass-to-charge ratio (m/z) data, enabling the determination of the molecular weight of eluted compounds. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the sub-ppm range, facilitating the deduction of elemental formulas.[1]

  • Structural Clues from Fragmentation: Tandem mass spectrometry (MS/MS) techniques involve the fragmentation of selected ions to produce a characteristic pattern that can be used to elucidate the structure of an unknown compound or confirm the identity of a known one.[2][3]

Experimental Protocol: Reaction Monitoring by LC-MS
  • Sample Preparation: A small aliquot of the reaction mixture is quenched at a specific time point. The sample is then diluted with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration appropriate for LC-MS analysis, typically in the low µg/mL to ng/mL range.

  • Chromatographic Separation: The diluted sample is injected into an HPLC or UHPLC system. A reversed-phase C18 column is commonly used for separating small aromatic molecules. A gradient elution method, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid), is typically employed to separate compounds with varying polarities.

  • Mass Spectrometric Detection: The column eluent is directed into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range. Data-dependent MS/MS can be simultaneously performed to automatically trigger fragmentation of the most abundant ions.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The mass spectrum for each peak provides the molecular weight. This data is used to track the consumption of reactants (e.g., this compound) and the formation of the desired product and any impurities.

Quantitative Data Summary: LC-MS Performance
ParameterTypical ValueApplication Context
Limit of Detection (LOD) 0.025 - 1.0 ng/mL[5]Ideal for detecting trace impurities and performing pharmacokinetic studies.
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[5]Enables precise measurement of low-level byproducts.
Mass Accuracy < 5 ppm (with HRMS)[1]Crucial for confirming elemental composition.
Analysis Time per Sample 5 - 30 minutesAllows for high-throughput screening of reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[6] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of atom connectivity and stereochemistry.

Key Strengths of NMR
  • Definitive Structure Elucidation: NMR provides comprehensive structural information, revealing the precise arrangement of atoms in a molecule.[7][8] It is the gold standard for characterizing new chemical entities.

  • Isomer Differentiation: Unlike mass spectrometry, which often cannot distinguish between isomers (compounds with the same molecular formula but different structures), NMR excels at this.[9][10] It can readily differentiate between regioisomers that may be formed during the synthesis of substituted pyridines.[11]

  • Non-Destructive: The sample can be recovered unchanged after NMR analysis, which is advantageous when working with valuable or scarce materials.

  • Quantitative Analysis (qNMR): With the inclusion of an internal standard, NMR can be used for highly accurate quantitative measurements without the need for compound-specific calibration curves.

Experimental Protocol: Structural Characterization by NMR
  • Sample Preparation: The purified reaction product (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12] A small amount of an internal standard like tetramethylsilane (TMS) is added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A series of experiments are typically run:

    • ¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

    • ¹³C NMR: Identifies all unique carbon environments.

    • 2D NMR (e.g., COSY, HSQC): These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) shows which protons are directly attached to which carbons. These are critical for assembling the molecular structure.[9]

  • Data Analysis: The resulting spectra are processed and analyzed. Chemical shifts, coupling constants, and integration values from the ¹H spectrum, along with the carbon signals from the ¹³C spectrum and correlation peaks from 2D spectra, are used to piece together the exact structure of the compound.

Quantitative Data Summary: NMR Performance
ParameterTypical ValueApplication Context
Sample Requirement 1 - 20 mgSignificantly higher than LC-MS, requiring purified material.
¹H NMR Experiment Time 1 - 10 minutesProvides rapid initial structural assessment.
¹³C NMR Experiment Time 10 minutes - several hoursDepends on sample concentration and desired signal-to-noise ratio.
2D NMR Experiment Time 1 - 12 hoursNecessary for complete and unambiguous structure elucidation.

Visualizing the Analytical Workflow

A comprehensive analysis of a chemical reaction often involves a synergistic use of both LC-MS and NMR. The following diagram illustrates a typical workflow.

G cluster_0 Reaction Stage cluster_1 Analytical Stage Reaction Chemical Reaction (this compound + Reagents) Workup Reaction Workup & Crude Product Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification LCMS_Crude LC-MS Analysis (Crude Mixture) Workup->LCMS_Crude Monitor progress, identify products & byproducts FinalProduct Purified Product Purification->FinalProduct NMR_Final Full NMR Analysis (¹H, ¹³C, 2D NMR) FinalProduct->NMR_Final Confirm structure LCMS_Final LC-MS Purity Check (Final Product) FinalProduct->LCMS_Final Confirm purity

Caption: Combined analytical workflow for reaction analysis.

Head-to-Head Comparison: LC-MS vs. NMR

The choice between LC-MS and NMR depends on the analytical question at hand. Often, they are used in a complementary fashion.

FeatureLC-MSNMR Spectroscopy
Primary Use Separation, identification, and quantification of components in a mixture.Definitive structural elucidation of pure compounds.
Sensitivity Very High (ng to pg range)Moderate to Low (mg to high µg range)
Structural Info Molecular weight and fragmentation patterns (indirect structural clues).Unambiguous atom connectivity and stereochemistry.
Isomerism Cannot easily distinguish isomers (e.g., regioisomers).[10]Excellent for distinguishing all types of isomers.[9][11]
Sample Purity Can analyze complex, crude mixtures.Requires relatively pure samples (>95%).
Sample State Liquid solutionLiquid solution
Speed Fast (minutes per sample) for screening.Slower (minutes to many hours) for full characterization.
Cost (Instrument) Moderate to HighHigh to Very High
Destructive? YesNo

The logical decision-making process for choosing a technique is outlined below.

G cluster_nodes cluster_results Q1 What is the analytical goal? A1 Monitor reaction progress? Check for product formation? Profile impurities? Q1->A1 Mixture Analysis A2 Determine the exact molecular structure? Distinguish between isomers? Q1->A2 Structure Elucidation R1 Use LC-MS A1->R1 R2 Use NMR A2->R2

Caption: Logical choice between LC-MS and NMR.

Conclusion

Both LC-MS and NMR are powerful and essential tools for the analysis of reactions involving this compound. They are not mutually exclusive; rather, they are highly complementary. LC-MS is the workhorse for rapid, high-sensitivity analysis of complex reaction mixtures, making it ideal for reaction monitoring and impurity profiling.[3][13] In contrast, NMR is the definitive tool for the structural elucidation of the final purified products and key intermediates, providing the certainty required in drug discovery and development.[6][10] A judicious application of both techniques provides a comprehensive understanding of a chemical transformation, ensuring the identity, purity, and quality of the target molecule.

References

A Comparative Guide to Palladium Catalysts for Coupling Reactions with 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. 5-Bromo-N2-methylpyridine-2,3-diamine represents a versatile building block, with the bromine atom providing a reactive handle for various palladium-catalyzed cross-coupling reactions. This guide offers a comparative overview of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon established protocols and data from structurally analogous compounds, primarily 2-amino-5-bromo-4-methylpyridine and 5-bromo-2-methylpyridin-3-amine, to provide a strong predictive framework for catalyst selection and reaction optimization.[1][2][3][4]

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency. The following tables summarize the performance of various catalytic systems in coupling reactions with analogous bromopyridine substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For electron-rich and potentially coordinating substrates like aminopyridines, the selection of the ligand is crucial.[2]

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[2][5]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82[2][5]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88[2][5]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78[2][5]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[2]

Data based on the coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceutical agents.[6] The choice of ligand and base is highly dependent on the nature of the amine coupling partner.

Catalyst PrecursorLigandBaseSolventAmineTemperature (°C)Reference
Pd₂(dba)₃XantphosCs₂CO₃TolueneArylamine110
Pd(OAc)₂dpppNaOtBuToluenePrimary/Secondary Amine80-110[1]
[Pd₂(dba)₃](±)-BINAPNaOtBuTolueneCyclohexane-1,2-diamine80

General conditions for the amination of bromopyridines.[1][6]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[7] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7]

Palladium CatalystCopper Co-catalystBaseSolventCoupling PartnerTemperature (°C)Reference
Pd(CF₃COO)₂CuIEt₃NDMFTerminal Alkyne100[1]
Pd(PPh₃)₄CuIEt₃NDMFPhenylacetyleneRT - 60[7]

Conditions based on the coupling of 2-amino-3-bromopyridines and 5-Bromo-N-phenylpyridin-3-amine.[1][7]

Heck Coupling

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.[8][9]

Palladium CatalystLigandBaseSolventAlkeneTemperature (°C)Reference
Pd(OAc)₂PPh₃Et₃NDMFStyrene130[1][9]
Pd(OAc)₂NoneEt₃N / TBABDMFn-Butyl acrylate130[9][10]

Conditions based on the coupling of 2-Amino-5-bromo-4-methylpyridine.[1][9]

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are adapted from procedures for structurally similar substrates and should serve as a robust starting point for the optimization of reactions with this compound.

General Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Catalysis cluster_workup Workup & Purification reagents Combine Bromopyridine, Coupling Partner, & Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas catalyst Add Palladium Catalyst & Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

References

The Efficacy of Kinase Inhibitors: A Comparative Guide for Derivatives of 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comparative analysis of the potential efficacy of kinase inhibitors derived from the novel scaffold, 5-Bromo-N2-methylpyridine-2,3-diamine.

Due to the nascent stage of research on this specific scaffold, direct experimental data is not yet available. Therefore, this guide leverages data from structurally related pyridine and pyrimidine-based inhibitors to provide a predictive comparison and a framework for future research and development. The data presented herein is collated from preclinical studies on analogous compounds targeting key kinases implicated in disease.

I. Comparative Efficacy of Structurally Related Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors with core structures analogous to derivatives of this compound. These tables are organized by the target kinase, offering a benchmark for the potential potency of novel compounds.

Table 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.

Compound ClassSpecific Derivative(s)VEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
FuropyrimidineCompound 4c 57.1Sorafenib41.1
FuropyrimidineCompound 7b 42.5Sorafenib41.1
FuropyrimidineCompound 7c 52.5Sorafenib41.1
ThienopyrimidineCompound 21b 33.4--
ThienopyrimidineCompound 21e 21--
QuinazolineCompound 6 12.1Sorafenib78.9
QuinazolineCompound 7 340Sorafenib588
QuinazolineCompound 3 8.4Sunitinib18.9
QuinazolineCompound 4 9.3Sunitinib18.9

Lower IC50 values indicate greater potency.[1][2][3]

Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a member of the ErbB family of receptor tyrosine kinases and is a well-established target in cancer therapy.

Compound ClassSpecific Derivative(s)EGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
QuinazolineCompound 5 1Vandetanib11
QuinazolineCompound 13 (wt)5.06Lapatinib27.06
QuinazolineCompound 23 2.4Gefitinib-
QuinazolineCompound 24 (mutant)9.2Osimertinib8.1
Rhodanine-QuinazolineCompound HB 4 2700 (HepG2)Gefitinib7500 (HepG2)

Lower IC50 values indicate greater potency.[4][5]

Table 3: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer treatment.

Compound ClassSpecific Derivative(s)Target CDKIC50 (µM)Reference CompoundTarget CDKIC50 (µM)
PyridineCompound 4 CDK2/cyclin A20.24RoscovitineCDK2/cyclin A20.39
PyridineCompound 1 CDK2/cyclin A20.57RoscovitineCDK2/cyclin A20.39
PyridineCompound 8 CDK2/cyclin A20.65RoscovitineCDK2/cyclin A20.39
PurineRoscovitine CDK20.7---
PurineRoscovitine CDK50.2---
AminopyrimidineJSH-150 CDK90.006---
ImadazopyrazineCompound 1d CDK90.18---

Lower IC50 values indicate greater potency.[6][7][8][9][10][11]

Table 4: Other Relevant Kinase Inhibitors

This table includes inhibitors for other important kinases, highlighting the broad potential of pyridine-based scaffolds.

Compound ClassSpecific Derivative(s)Target KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Pyrazolo[3,4-b]pyridineCompound 15y TBK10.2BX795TBK17.1
Benzo[c][12][13]naphthyridineCX-4945 CK2----
AminopyridineCompound 26 VRK1150BI-D1870VRK133
Thiazolo[5,4-b]pyridineCompound 6r c-KIT (V560G/D816V)4770Imatinibc-KIT (V560G/D816V)37930

Lower IC50 values indicate greater potency.[14][15][16]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate kinase inhibitor efficacy.

A. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (composition varies depending on the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves two steps:

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

III. Visualization of Key Signaling Pathways and Workflows

Understanding the biological context in which these kinase inhibitors function is paramount. The following diagrams, generated using Graphviz (DOT language), illustrate relevant signaling pathways and a typical experimental workflow.

cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation cluster_1 Kinase Inhibitor Discovery Workflow A Scaffold Selection (e.g., 5-Bromo-N2- methylpyridine-2,3-diamine) B Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) A->B Diversification C In Vitro Kinase Assay (IC50 Determination) B->C Screening D Cell-Based Assays (Proliferation, Apoptosis) C->D Cellular Activity E Lead Optimization (SAR Studies) D->E Identify Leads E->C Iterative Improvement F In Vivo Efficacy (Xenograft Models) E->F Validate in vivo G Preclinical Development F->G Candidate Selection cluster_2 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus STAT->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

References

The Strategic Advantage of 5-Bromo-N2-methylpyridine-2,3-diamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Medicinal Chemists and Drug Development Professionals

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in FDA-approved drugs and their ability to form key interactions with biological targets. This guide provides a comprehensive comparison of 5-Bromo-N2-methylpyridine-2,3-diamine with other common building blocks, highlighting its distinct advantages supported by experimental context and synthetic utility.

Executive Summary

This compound emerges as a highly versatile and strategically functionalized building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. Its unique arrangement of a bromine atom, vicinal diamines, and an N-methyl group offers medicinal chemists a powerful tool for fine-tuning pharmacokinetic properties and exploring novel chemical space. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[1][2] The adjacent 2,3-diamine functionality provides a versatile platform for the construction of fused heterocyclic systems, while the N2-methyl group can influence solubility, metabolic stability, and target engagement.

Comparative Analysis of Key Building Blocks

The utility of this compound can be best appreciated when compared with other commercially available brominated pyridine and pyrimidine building blocks.

Building BlockKey Structural FeaturesPrimary Synthetic ApplicationsInferred Advantages of this compound
This compound Vicinal diamines, N-methylation, Bromine handleConstruction of fused heterocyclic systems (e.g., imidazo[4,5-b]pyridines), Kinase inhibitors- Orthogonal reactivity of diamines for sequential functionalization. - N-methylation can block metabolic N-dealkylation and improve cell permeability. - Pre-installed complexity reduces synthetic steps.
5-Bromo-2-nitropyridineNitro group, Bromine handlePrecursor for kinase inhibitors (e.g., Pazopanib) via SNAr and nitro reduction.[3]- Direct availability of the amino group without the need for a reduction step. - Avoids harsh reducing agents that may not be compatible with other functional groups.
5-BromopyrimidinePyrimidine core, Bromine handleSynthesis of kinase inhibitors (e.g., Aurora, BTK, EGFR inhibitors) via sequential SNAr.[4]- The pyridine core offers a different hydrogen bonding pattern and electronic distribution compared to pyrimidine. - The inherent chirality of the N2-methylated diamine can be explored for stereospecific interactions.
5-Bromo-N-phenylpyridin-3-amineN-phenyl group, Bromine handleKinase inhibitor synthesis via Suzuki and Buchwald-Hartwig cross-coupling.[1]- The free amino group at the 3-position allows for different cyclization strategies. - The N2-methyl group provides a handle for modulating physicochemical properties.
2-Bromo-5-methylpyridin-4-amineIsomeric substitution patternSynthesis of p38 MAP kinase inhibitors.[2][5]- The 2,3-diamine arrangement is unique for creating specific fused ring systems not accessible from this isomer.

Advantages in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, often interacting with the hinge region of the ATP-binding site.[2][3] The strategic placement of substituents on the pyridine ring is crucial for achieving potency and selectivity.

This compound offers several advantages in this context:

  • Facile Introduction of Diversity: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][6] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can interact with different regions of the kinase active site.

  • Scaffold Hopping and Novel IP: The unique 2,3-diamine functionality allows for the creation of novel heterocyclic cores, such as imidazo[4,5-b]pyridines, which can serve as bioisosteres for more common hinge-binding motifs like purines and pyrimidines. This can lead to the discovery of compounds with improved properties and novel intellectual property.

  • Modulation of Physicochemical Properties: The N2-methyl group can significantly impact a molecule's properties. It can enhance aqueous solubility, reduce hydrogen bond donor count (which can improve membrane permeability), and block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[7]

Experimental Protocols and Synthetic Utility

While specific protocols for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from established methods for structurally similar compounds.

General Protocol for Suzuki Cross-Coupling

This protocol, adapted from the synthesis of related pyridine derivatives, illustrates how the bromine atom can be functionalized.[6]

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Hypothetical Synthesis of an Imidazo[4,5-b]pyridine Core

The vicinal diamine functionality is primed for cyclization reactions to form fused heterocyclic systems.

Procedure:

  • Condensation of this compound with a suitable aldehyde or carboxylic acid derivative.

  • Cyclization, often under acidic or thermal conditions, to yield the corresponding imidazo[4,5-b]pyridine.

  • The resulting fused scaffold can then be further functionalized at the bromine position via cross-coupling reactions.

Visualizing Synthetic Pathways and Biological Context

To better illustrate the synthetic utility and potential biological applications, the following diagrams are provided.

G cluster_0 Synthetic Utility of this compound Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst Cyclization Cyclization (Aldehydes, Carboxylic Acids) Start->Cyclization Diverse Diverse 5-Aryl/Heteroaryl 2,3-Diaminopyridines Suzuki->Diverse Buchwald->Diverse Fused Fused Imidazo[4,5-b]pyridines Cyclization->Fused

Caption: Synthetic pathways from this compound.

G cluster_1 Kinase Inhibition Workflow BuildingBlock This compound Library Library Synthesis (Parallel Chemistry) BuildingBlock->Library Screening High-Throughput Screening (Kinase Panel) Library->Screening Hit Hit Identification Screening->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate

References

Reactivity Showdown: Brominated vs. Chlorinated Pyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, halogenated pyridines serve as indispensable building blocks. The choice between a brominated or chlorinated pyridine scaffold can significantly influence reaction efficiency, cost-effectiveness, and the overall synthetic strategy. This guide provides an objective comparison of the reactivity of brominated versus chlorinated pyridines in key synthetic transformations, supported by experimental data and detailed protocols to aid in judicious substrate selection and reaction optimization.

Executive Summary

The primary determinant of reactivity in brominated and chlorinated pyridines is the nature of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the general reactivity trend is governed by the bond dissociation energy, following the order C-Br < C-Cl. Consequently, bromopyridines are typically more reactive, requiring milder conditions and achieving higher yields in shorter reaction times. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the more electronegative chlorine atom can render the pyridine ring more electron-deficient, often leading to enhanced reactivity for chloropyridines, although this is highly dependent on the substrate and reaction conditions.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the performance of brominated and chlorinated pyridines in key synthetic reactions. It is important to note that a direct comparison under identical conditions is not always available in the literature; in such cases, representative data from analogous systems are presented to illustrate the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂, LigandK₂CO₃aq. iPrOH800.5>95[1]
2-ChloropyridinePhenylboronic acidPd(OAc)₂, LigandNaHCO₃H₂O1001285[2]

Table 2: Buchwald-Hartwig Amination

HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridineAnilinePd(OAc)₂, XPhosKOtBuToluene1000.17 (MW)>95[3]
2,4-DichloropyridineAnilinePd(OAc)₂, XantphosCs₂CO₃Dioxane10018High (regioselective at C2)[4]

Table 3: Sonogashira Coupling

HalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF1003High[5]
3-ChloropyridinePhenylacetylenePd-NHC complexH₂OEtOH8024Low[5]

Table 4: Nucleophilic Aromatic Substitution (SNAr)

HalopyridineNucleophileSolventReactivity OrderReference
2-Halo-N-methylpyridinium ionPiperidineMethanol2-F ~ 2-Cl ~ 2-Br ~ 2-I[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine

This procedure is a general guideline for the Suzuki-Miyaura coupling of 2-bromopyridines with arylboronic acids.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Isopropanol/Water (aq. iPrOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromopyridine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol is a general procedure for the Buchwald-Hartwig amination of chloropyridines. The choice of ligand is crucial for activating the C-Cl bond.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Strong base (e.g., NaOtBu, KOtBu, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to pre-form the catalyst.

  • Add the 2-chloropyridine and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[8]

Protocol 3: Sonogashira Coupling of 2-Bromopyridine

This is a general protocol for the Sonogashira coupling of bromopyridines with terminal alkynes.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and copper(I) iodide.

  • Add DMF and stir for 30 minutes.

  • Add the 2-bromopyridine and the terminal alkyne.

  • Add triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.[5]

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of a 2-Halopyridine

This protocol describes a general procedure for the SNAr reaction of a 2-halopyridine with an amine nucleophile.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, 2.0-3.0 equiv)

  • Solvent (e.g., Ethanol, DMSO, or neat)

Procedure:

  • Combine the 2-halopyridine and the amine nucleophile in a sealed tube or a round-bottom flask equipped with a condenser.

  • Add the solvent, if necessary.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the halopyridine and the nucleophile.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate workup, which may include dilution with water and extraction with an organic solvent, followed by washing, drying, and concentration.

  • Purify the product by column chromatography or distillation.

Visualizing Reaction Workflows and Principles

To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Halopyridine, Coupling Partner, Base, Catalyst, Ligand) glassware Assemble Dry Glassware under Inert Atmosphere reagents->glassware add_solvent Add Degassed Solvent glassware->add_solvent degas Degas Solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat_stir->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G Comparative Reactivity in Pd-Catalyzed Cross-Coupling pd0 Pd(0) Catalyst bromo Bromopyridine pd0->bromo Easier C-Br cleavage chloro Chloropyridine pd0->chloro Stronger C-Cl bond oxidative_add_bromo Oxidative Addition (Faster) bromo->oxidative_add_bromo oxidative_add_chloro Oxidative Addition (Slower) chloro->oxidative_add_chloro pd_intermediate Pd(II) Intermediate oxidative_add_bromo->pd_intermediate oxidative_add_chloro->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Coupled Product reductive_elim->product

Caption: Oxidative addition is the rate-determining step in many cross-coupling reactions.

Conclusion

The choice between a brominated and a chlorinated pyridine is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions, bromopyridines are generally the more reactive substrates, often providing higher yields under milder conditions. However, the lower cost and greater availability of some chloropyridines make them attractive alternatives, provided that a sufficiently active catalyst system is employed. In the case of nucleophilic aromatic substitution, the reactivity trend is less straightforward, and the optimal substrate may depend on the specific nucleophile and reaction conditions. This guide provides the foundational data and protocols to enable researchers to make informed decisions and accelerate their research and development endeavors.

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 5-Bromo-N2-methylpyridine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of 5-Bromo-N2-methylpyridine-2,3-diamine and its derivatives. By presenting experimental data and detailed protocols, we aim to highlight the definitive advantages of X-ray crystallography in providing unequivocal structural evidence.

The synthesis of novel pharmaceutical compounds often yields products where the exact arrangement of atoms is uncertain. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), provide valuable information about the connectivity and functional groups present, they can sometimes be inconclusive, especially in cases of complex stereochemistry or unexpected rearrangements. In this context, single-crystal X-ray crystallography stands out as the gold standard for structure determination, offering a direct visualization of the molecular structure.

This guide will delve into the crystallographic data of compounds closely related to this compound, namely 5-bromopyridine-2,3-diamine and 5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine, to illustrate the power of this technique. A comparison with spectroscopic data will underscore the complementary nature of these methods and the unique strengths of X-ray crystallography.

Comparative Analysis of Structural Elucidation Techniques

The following tables summarize the quantitative data obtained from X-ray crystallography and compare it with the typical data provided by other spectroscopic methods.

Table 1: Crystallographic Data for 5-Bromopyridine-2,3-diamine and a Derivative

Parameter5-bromopyridine-2,3-diamine[1][2]5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine[3]
Formula C5H6BrN3C11H8Br2N4
Crystal System OrthorhombicMonoclinic
Space Group P212121P21/c
a (Å) 3.82640(10)24.941(2)
b (Å) 8.7336(2)3.8306(6)
c (Å) 18.6007(3)15.0868(14)
β (º) 90126.116(14)
Volume (ų) 621.60(2)1164.4(2)
Z 44
Temperature (K) 100(2)113
R-factor (Rgt(F)) 0.01840.029

Table 2: Comparison of Information Obtained from Different Analytical Techniques

TechniqueType of Information ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing in the crystal lattice.Unambiguous structure determination.Requires a single, well-ordered crystal; not suitable for amorphous solids or liquids.
NMR Spectroscopy Connectivity of atoms (1H-1H, 1H-13C correlations), chemical environment of nuclei, and relative stereochemistry.Provides detailed information about the molecular framework in solution.Can be complex to interpret for large molecules; may not distinguish between certain isomers.
IR Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Quick and simple method for functional group identification.Provides limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patterns, giving clues about the molecular formula and substructures.High sensitivity and accuracy in determining molecular weight.Does not provide information about the 3D arrangement of atoms.

Experimental Workflows and Logical Comparisons

The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison with spectroscopic methods for structure confirmation.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Selection of a Suitable Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction and Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Structural Model

Experimental Workflow for X-ray Crystallography.

logical_comparison Logical Workflow: X-ray Crystallography vs. Spectroscopic Methods cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods Xray_Start Single Crystal Xray_Diffraction Diffraction Pattern Xray_Start->Xray_Diffraction Xray_Analysis Electron Density Map Xray_Diffraction->Xray_Analysis Xray_Structure Unambiguous 3D Structure Xray_Analysis->Xray_Structure Spec_Start Purified Compound NMR NMR (Connectivity) Spec_Start->NMR IR IR (Functional Groups) Spec_Start->IR MS MS (Molecular Formula) Spec_Start->MS Spec_Analysis Data Interpretation & Correlation NMR->Spec_Analysis IR->Spec_Analysis MS->Spec_Analysis Spec_Structure Proposed Structure Spec_Analysis->Spec_Structure

Logical Workflow Comparison.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the reliability of the obtained data.

Synthesis and Crystallization

The synthesis of 5-bromopyridine-2,3-diamine derivatives typically involves the reduction of the corresponding nitro-amino precursor, such as 2-amino-5-bromo-3-nitropyridine, using reagents like iron powder in an ethanol/water mixture with a catalytic amount of acid.[4]

  • General Synthesis of 5-bromopyridine-2,3-diamine: To a solution of 2-amino-5-bromo-3-nitropyridine in a mixture of ethanol and water, reduced iron powder and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated at reflux for approximately one hour. After cooling, the iron sludge is filtered off, and the filtrate is concentrated. The crude product is then purified by recrystallization from water to yield 2,3-diamino-5-bromopyridine.[4]

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by vapor diffusion.

X-ray Data Collection and Structure Refinement

The following protocol is a generalized procedure based on the methodologies reported for the crystal structures of 5-bromopyridine-2,3-diamine and its derivatives.[1][2][3]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Data Processing: The collected raw data are processed, which includes integration of reflection intensities, correction for Lorentz and polarization effects, and an absorption correction.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined by full-matrix least-squares methods, which minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Data Acquisition: 1H and 13C NMR spectra are acquired on a spectrometer (e.g., 300 or 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.

    • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm-1.

Conclusion

While NMR, IR, and mass spectrometry are indispensable tools in the arsenal of a synthetic chemist, providing rapid and valuable insights into the molecular structure, their data can sometimes be ambiguous. X-ray crystallography, although more demanding in terms of sample preparation, provides a direct and unambiguous determination of the three-dimensional atomic arrangement. For the definitive structural confirmation of novel compounds like this compound and its derivatives, single-crystal X-ray diffraction is the ultimate and most reliable method, leaving no room for doubt in the final structural assignment. This level of certainty is often a regulatory requirement in the pharmaceutical industry and a cornerstone of fundamental chemical research.

References

Assessing the Purity of Synthesized 5-Bromo-N2-methylpyridine-2,3-diamine: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to novel therapeutics. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-Bromo-N2-methylpyridine-2,3-diamine, a key building block in the synthesis of targeted therapies such as kinase inhibitors. The performance of this compound will be compared with alternative scaffolds used in the development of kinase inhibitors, supported by experimental data and detailed protocols.

Purity Assessment of this compound

The purity of this compound is paramount to ensure the desired reaction outcomes and to minimize the formation of impurities in the final active pharmaceutical ingredient (API). A multi-pronged analytical approach is recommended for a thorough purity assessment.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): As the gold standard for purity analysis, reverse-phase HPLC with UV detection is highly effective for separating the main compound from potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides accurate molecular weight information and can help in the identification of unknown impurities.

Quantitative Purity Data

The following table summarizes the typical purity specifications for this compound and a closely related, commercially available analogue, 2-Amino-5-bromopyridine. This data provides a benchmark for the expected purity of the synthesized target compound.

CompoundAnalytical MethodTypical Purity (%)Reference
This compoundNot specified95[1]
2-Amino-5-bromopyridineGas Chromatography (GC)≥97.5[2]
2-Amino-5-bromopyridineNot specified98
2-Amino-5-bromopyridineGas Chromatography (GC)≥99.0[3]

Comparison with Alternative Building Blocks in Kinase Inhibitor Synthesis

This compound serves as a versatile scaffold for the synthesis of kinase inhibitors, primarily due to the strategic placement of its functional groups which allows for diverse chemical modifications. However, other heterocyclic building blocks are also widely employed in drug discovery. This section compares the performance of kinase inhibitors derived from different pyridine-based scaffolds.

Performance Data of Kinase Inhibitors

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The table below presents representative IC50 values for kinase inhibitors derived from different pyridine-based precursors.

Kinase Inhibitor ScaffoldPrecursor Building Block (Illustrative)Target KinaseIC50 (µM)
Pyrazolopyridine2-chloronicotinonitrile derivativeCDK20.24
Pyridopyrimidine2,6-dichloropyridine derivativePDGFr1.11
Pyridopyrimidine2,6-dichloropyridine derivativeFGFr0.13
Pyridopyrimidine2,6-dichloropyridine derivativeEGFr0.45
Pyridopyrimidine2,6-dichloropyridine derivativec-src0.22

Note: The IC50 values are sourced from different studies and should be considered as illustrative examples of the potency that can be achieved with these scaffolds.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted for the target molecule.

High-Performance Liquid Chromatography (HPLC) Purity Determination

This protocol is adapted from a method for the purity analysis of 5-Bromopyridine-2,3-diamine.[4]

1. Instrumentation:

  • HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[4]

  • Mobile Phase: A gradient of acetonitrile and water, with an acid modifier such as phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and record the chromatogram.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • Key structural features to confirm include the chemical shifts and coupling constants of the aromatic protons on the pyridine ring, the methyl group protons, and the amine protons. The carbon spectrum should show the expected number of signals for the six carbon atoms in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Use the same HPLC conditions as described above, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of phosphoric acid).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI mode is typically suitable for amine-containing compounds.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the main component and any impurities. The expected protonated molecule [M+H]⁺ for this compound would have an m/z corresponding to its molecular weight of approximately 202.05 g/mol .

Visualizations

The following diagrams illustrate the workflow for purity assessment and a representative signaling pathway targeted by kinase inhibitors derived from pyridine-based scaffolds.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result Synthesis Synthesis of 5-Bromo-N2- methylpyridine-2,3-diamine Crude_Product Crude Product Synthesis->Crude_Product Purification Column Chromatography Crude_Product->Purification HPLC HPLC-UV Purification->HPLC Purity (%) NMR 1H & 13C NMR Purification->NMR Structure ID LCMS LC-MS Purification->LCMS Impurity ID Pure_Compound Pure Compound (>95%) HPLC->Pure_Compound NMR->Pure_Compound LCMS->Pure_Compound

Purity Assessment Workflow

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Kinase Inhibitor (Derived from Pyridine Scaffold) Inhibitor->Receptor Inhibition

Simplified Kinase Signaling Pathway

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of 5-Bromo-N2-methylpyridine-2,3-diamine, a compound often used in complex organic synthesis. The following procedures are synthesized from safety data sheets (SDS) of structurally similar compounds and reflect best practices in laboratory safety.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete and specific guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[1]
Skin and Body Protection Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider flame-retardant and impervious clothing.[2][1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials.[6][3][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste, following your institution's specific guidelines.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure it is transported to an approved waste disposal plant.[6][7][8]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water. Dispose of the cleaning materials as hazardous waste.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Control: Prevent the spill from spreading and from entering drains or waterways.[5]

  • Absorb: For small spills, use an inert absorbent material such as sand, earth, or vermiculite.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as described above.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Have Waste this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Labeled, Compatible Hazardous Waste Container ppe->collect_waste seal_container Keep Container Tightly Sealed collect_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal_facility Transport to an Approved Waste Disposal Plant contact_ehs->disposal_facility incineration Disposal via Controlled Incineration with Flue Gas Scrubbing disposal_facility->incineration end End: Proper Disposal Complete incineration->end spill->ppe No spill_procedure Follow Spill Management Protocol: Evacuate, Control, Absorb, Collect, Decontaminate spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Adherence to these guidelines, in conjunction with institution-specific protocols, is essential for maintaining a safe and compliant research environment.

References

Personal protective equipment for handling 5-Bromo-N2-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-N2-methylpyridine-2,3-diamine. The following procedures are based on the known hazards of similar pyridine and aromatic amine derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat or coveralls.EN 374 (EU) or equivalent.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.